molecular formula C14H12N4O4 B11947956 4'-Nitroacetophenone 4-nitrophenylhydrazone CAS No. 18265-72-0

4'-Nitroacetophenone 4-nitrophenylhydrazone

Cat. No.: B11947956
CAS No.: 18265-72-0
M. Wt: 300.27 g/mol
InChI Key: HXWIDJSTRZCIBE-GDNBJRDFSA-N
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Description

4'-Nitroacetophenone 4-nitrophenylhydrazone is a chemical compound with the molecular formula C14H12N4O4 . It is classified as a hydrazone, a class of compounds typically formed by the condensation of hydrazines with carbonyl groups (aldehydes or ketones) . Hydrazone derivatives are of significant value in synthetic and analytical chemistry. They are commonly employed as stable, crystalline derivatives for the identification and characterization of carbonyl compounds, particularly due to their distinct melting points and vivid coloration which aids in analysis . The parent compound, 4'-Nitroacetophenone, is an important raw material and intermediate used extensively in organic synthesis, as well as in the development of pharmaceuticals and agrochemicals . The presence of nitro groups on both aromatic rings in this specific hydrazone suggests potential for high-density functionality, making it a candidate for further chemical modification and research. It may be investigated for applications in materials science or as a precursor in the synthesis of more complex heterocyclic structures. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult safety data sheets prior to use and handle the compound in a well-ventilated laboratory, away from oxidizing agents and strong bases .

Properties

CAS No.

18265-72-0

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

4-nitro-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]aniline

InChI

InChI=1S/C14H12N4O4/c1-10(11-2-6-13(7-3-11)17(19)20)15-16-12-4-8-14(9-5-12)18(21)22/h2-9,16H,1H3/b15-10-

InChI Key

HXWIDJSTRZCIBE-GDNBJRDFSA-N

Isomeric SMILES

C/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4'-Nitroacetophenone 4-nitrophenylhydrazone: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4'-Nitroacetophenone 4-nitrophenylhydrazone, a niche yet potentially significant compound in medicinal chemistry and materials science. While direct experimental data on this specific hydrazone is limited in publicly accessible literature, this document leverages established chemical principles and extensive data on its precursor, 4'-Nitroacetophenone, to present a robust guide for researchers, scientists, and drug development professionals. This guide details the physicochemical properties of the precursor, proposes a detailed experimental protocol for the synthesis and purification of the target hydrazone, outlines a workflow for its characterization, and explores its potential biological activities and applications based on the known pharmacology of the hydrazone scaffold.

Introduction: The Hydrazone Scaffold in Drug Discovery

Hydrazones, characterized by the azometine group (-NHN=CH-), are a class of organic compounds that have garnered significant interest in the field of drug discovery.[1] Their synthetic accessibility and the structural diversity that can be achieved through their formation make them a versatile scaffold for the development of novel therapeutic agents. The hydrazone moiety is known to be a key pharmacophore in a wide array of biologically active molecules, exhibiting properties such as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer activities.[2][3]

4'-Nitroacetophenone 4-nitrophenylhydrazone incorporates two nitro-substituted aromatic rings, which can significantly influence its electronic properties and biological interactions. The presence of these groups often imparts or enhances biological activity. This guide serves to provide a foundational understanding of this compound, enabling its exploration in various research and development endeavors.

The Precursor: 4'-Nitroacetophenone - A Foundational Building Block

A thorough understanding of the starting material is paramount to the successful synthesis and purification of the target compound. 4'-Nitroacetophenone is a commercially available and well-characterized intermediate.

Physicochemical Properties of 4'-Nitroacetophenone

This pale yellow crystalline solid serves as the foundational scaffold for our target hydrazone. Its key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₃[4]
Molecular Weight 165.15 g/mol [5]
Appearance Pale yellow crystalline solid/powder[6][7]
Melting Point 75-81 °C[6][8]
Boiling Point 202 °C[7]
Solubility Insoluble in water; Soluble in ethanol, ether, and benzene.[6][7]
Spectroscopic Data of 4'-Nitroacetophenone

The spectroscopic signature of the precursor is crucial for monitoring the progress of the synthesis of the target hydrazone.

  • ¹H NMR: Spectral data for 4-Nitroacetophenone is available, which would show characteristic peaks for the methyl protons and the aromatic protons.[9]

  • IR Spectrum: The infrared spectrum would prominently display a strong absorption band for the carbonyl group (C=O) and bands corresponding to the nitro group (N-O) and aromatic C-H bonds.[10]

  • UV-Vis Spectrum: The UV-Visible spectrum of 4'-Nitroacetophenone in a suitable solvent would exhibit absorption maxima characteristic of the nitrophenyl chromophore.[4]

Synthesis of 4'-Nitroacetophenone 4-nitrophenylhydrazone: A Proposed Protocol

The synthesis of 4'-Nitroacetophenone 4-nitrophenylhydrazone is a classic acid-catalyzed condensation reaction between 4'-Nitroacetophenone and 4-nitrophenylhydrazine.[11] This reaction is a reliable method for generating hydrazones, often resulting in a crystalline product that can be purified by recrystallization.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_purification Purification cluster_product Final Product A 4'-Nitroacetophenone F Condensation Reaction A->F B 4-Nitrophenylhydrazine B->F C Ethanol (Solvent) C->F D Acid Catalyst (e.g., H₂SO₄) D->F E Heating/Stirring E->F G Precipitation F->G H Vacuum Filtration G->H I Recrystallization (from Ethanol) H->I J Drying I->J K 4'-Nitroacetophenone 4-nitrophenylhydrazone J->K

Caption: Proposed workflow for the synthesis of 4'-Nitroacetophenone 4-nitrophenylhydrazone.

Step-by-Step Methodology
  • Dissolution of Ketone: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4'-Nitroacetophenone in a minimal amount of ethanol with gentle warming.

  • Preparation of Hydrazine Reagent: In a separate beaker, suspend 1.0 equivalent of 4-nitrophenylhydrazine in ethanol.

  • Acid Catalysis: To the stirred hydrazine suspension, slowly add a catalytic amount of concentrated sulfuric acid (a few drops should suffice).

  • Reaction Initiation: Add the 4-nitrophenylhydrazine solution to the solution of 4'-Nitroacetophenone.

  • Reaction Progression: Heat the mixture to reflux and maintain for 2-4 hours. The formation of a precipitate is indicative of product formation.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration.

  • Purification: Purify the crude product by recrystallization from hot ethanol to obtain the purified 4'-Nitroacetophenone 4-nitrophenylhydrazone as a crystalline solid.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Physicochemical Characterization of 4'-Nitroacetophenone 4-nitrophenylhydrazone

Due to the absence of specific experimental data, the following properties are predicted based on the structure and known characteristics of similar hydrazone compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₄H₁₂N₄O₄
Molecular Weight 300.27 g/mol
Appearance Yellow to orange crystalline solid
Melting Point Expected to be a sharp, defined melting point, likely higher than the precursor.
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and ethyl acetate, especially upon heating.[12]
Proposed Characterization Workflow

A systematic approach is necessary to confirm the identity and purity of the synthesized compound.

G A Synthesized Product B Thin Layer Chromatography (TLC) (Purity Assessment) A->B C Melting Point Analysis (Purity & Identity) A->C D Spectroscopic Analysis A->D I Confirmed Structure & Purity B->I C->I E ¹H NMR & ¹³C NMR (Structural Elucidation) D->E F FT-IR Spectroscopy (Functional Group Identification) D->F G UV-Vis Spectroscopy (Chromophore Analysis) D->G H Mass Spectrometry (Molecular Weight Confirmation) D->H E->I F->I G->I H->I

Caption: A standard workflow for the characterization of the synthesized product.

  • ¹H and ¹³C NMR Spectroscopy: These techniques will be crucial for confirming the structure. The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl group, with the disappearance of the carbonyl carbon signal and the appearance of a C=N signal in the ¹³C NMR spectrum.

  • FT-IR Spectroscopy: The IR spectrum should confirm the formation of the hydrazone by the appearance of a C=N stretching vibration and an N-H stretching band, and the disappearance of the C=O band of the starting ketone.

  • UV-Vis Spectroscopy: The extended conjugation in the hydrazone product is expected to result in a bathochromic (red) shift of the absorption maximum compared to the starting materials.

  • Mass Spectrometry: This will be used to confirm the molecular weight of the final product.

molecular_structure cluster_nitro1 cluster_nitro2 N1 N N2 N N1->N2 C8 C N2->C8 C1 C C2 C C1->C2 C3 C C2->C3 C7 C C2->C7 C4 C C3->C4 C5 C C4->C5 C5->N1 C6 C C5->C6 C6->C1 C14 C C7->C14 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 N3 N C11->N3 C13 C C12->C13 C13->C8 N4 N C13->N4 O1 O O2 O N3->O1 N3->O2 O3 O O4 O N4->O3 N4->O4

Caption: Molecular structure of 4'-Nitroacetophenone 4-nitrophenylhydrazone.

Potential Applications in Drug Development and Research

  • Anticancer Potential: Arylhydrazones are recognized as potent agents that can induce apoptotic cell death in cancer cells.[13] The presence of nitro groups in the structure of 4'-Nitroacetophenone 4-nitrophenylhydrazone may enhance its cytotoxic activity against various cancer cell lines.

  • Antimicrobial Activity: Many hydrazone derivatives have demonstrated significant antibacterial and antifungal properties.[2][14] This compound could be a candidate for screening against a panel of pathogenic microbes.

  • Enzyme Inhibition: The hydrazone scaffold is a common feature in various enzyme inhibitors. The specific structural motifs of this compound may allow it to interact with the active sites of enzymes implicated in disease pathways.

Safety and Handling

Given the lack of specific safety data for 4'-Nitroacetophenone 4-nitrophenylhydrazone, it is prudent to handle it with the same precautions as its precursors.

  • 4'-Nitroacetophenone: This compound should be handled in a well-ventilated area.[15] Avoid inhalation of dust and contact with skin and eyes.[15] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • 4-nitrophenylhydrazine: This reagent is known to be explosive in its dry state and is typically supplied wetted with water.[16] It is toxic and can be fatal if ingested or absorbed through the skin. It should be handled with extreme care, avoiding friction, shock, and heat.[16]

It is imperative to consult the Safety Data Sheet (SDS) for both precursors before commencing any experimental work and to handle the final product with a high degree of caution.

Conclusion

4'-Nitroacetophenone 4-nitrophenylhydrazone represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This technical guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. By leveraging the known chemistry of its precursors and the broader class of hydrazones, researchers are well-equipped to unlock the potential of this compound in the development of novel therapeutic agents and functional materials.

References

  • In vitro characterization of arylhydrazones of active methylene derivatives. [Link]

  • (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem. [Link]

  • The Chemistry of 4-Nitrophenylhydrazine (CAS 100-16-3): Properties and Uses. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. [Link]

  • Investigation into aroylhydrazones as chelating agents. Part 7. Synthesis and spectroscopic characterization of complexes of Mn, Co, Ni, Cu, and Zn with 2,6-diacetylpyridine bis(2-aminobenzoylhydrazone) and X-ray structure of chloromanganese(II). [Link]

  • A review exploring biological activities of hydrazones - PMC. [Link]

  • Acetophenone, 4'-nitro- - the NIST WebBook. [Link]

  • Acylhydrazones and Their Biological Activity: A Review - PMC. [Link]

  • Biological Activities of Hydrazone Derivatives - PMC - NIH. [Link]

  • Acetophenone, 4'-nitro- - the NIST WebBook. [Link]

  • p-Nitroacetophenone | C8H7NO3 | CID 7487 - PubChem - NIH. [Link]

  • Examples of some valuable bio-active hydrazones. - ResearchGate. [Link]

  • Acetophenone, m-nitro - Organic Syntheses Procedure. [Link]

  • CN109232259B - A kind of preparation method of nitroacetophenone - Google P
  • 4-NITROACETOPHENONE (FOR SYNTHESIS) - Suvchem Laboratory Chemicals. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 4'-Nitroacetophenone 4-nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 4'-Nitroacetophenone 4-nitrophenylhydrazone, a molecule of interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this document synthesizes information from analogous compounds, spectroscopic principles, and computational studies to offer an in-depth understanding. We will explore its synthesis, delve into the critical aspects of its molecular geometry, including E/Z isomerism around the C=N bond, and detail the expected spectroscopic signatures for its characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this and similar hydrazone derivatives.

Introduction

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. They are formed by the condensation reaction of a ketone or aldehyde with a hydrazine derivative. The resulting molecular architecture, particularly the conjugated system often present in aryl hydrazones, gives rise to interesting electronic and structural properties. 4'-Nitroacetophenone 4-nitrophenylhydrazone (C₁₄H₁₂N₄O₄) is a notable example, incorporating two electron-withdrawing nitro groups that significantly influence its molecular characteristics and potential applications.[1] Understanding the nuanced details of its three-dimensional structure and conformational possibilities is paramount for predicting its behavior in various chemical and biological systems.

Synthesis of 4'-Nitroacetophenone 4-nitrophenylhydrazone

The synthesis of 4'-Nitroacetophenone 4-nitrophenylhydrazone is a classic example of a condensation reaction.[2] The general principle involves the acid-catalyzed reaction between 4'-nitroacetophenone and 4-nitrophenylhydrazine.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The carbonyl carbon of 4'-nitroacetophenone is attacked by the nucleophilic nitrogen of 4-nitrophenylhydrazine. This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The subsequent elimination of a water molecule results in the formation of the C=N double bond characteristic of the hydrazone.

G cluster_reactants Reactants cluster_products Products 4-Nitroacetophenone 4'-Nitroacetophenone Reaction Condensation Reaction 4-Nitroacetophenone->Reaction 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine->Reaction Hydrazone 4'-Nitroacetophenone 4-nitrophenylhydrazone Water Water Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Reaction->Hydrazone Reaction->Water

Caption: Synthetic pathway for 4'-Nitroacetophenone 4-nitrophenylhydrazone.

Experimental Protocol (Analogous Procedure)

The following is a generalized protocol based on the synthesis of similar hydrazone derivatives.[2][3]

  • Preparation of Reactant Solutions:

    • Dissolve 1.0 equivalent of 4'-nitroacetophenone in a minimal amount of a suitable solvent, such as ethanol or methanol.

    • In a separate flask, prepare a solution of 1.0 equivalent of 4-nitrophenylhydrazine in the same solvent. A few drops of a strong acid (e.g., concentrated sulfuric acid or glacial acetic acid) should be added to the hydrazine solution to act as a catalyst.

  • Reaction:

    • Slowly add the 4'-nitroacetophenone solution to the 4-nitrophenylhydrazine solution with constant stirring.

    • The reaction mixture is typically stirred at room temperature or gently warmed for a period ranging from 30 minutes to a few hours, depending on the reactivity of the substrates. The formation of a precipitate often indicates the progress of the reaction.

  • Isolation and Purification:

    • The resulting solid product is collected by vacuum filtration.

    • The crude product is washed with a small amount of cold solvent to remove any unreacted starting materials.

    • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the purified 4'-Nitroacetophenone 4-nitrophenylhydrazone as a crystalline solid.

Molecular Structure and Conformation

The molecular structure of 4'-Nitroacetophenone 4-nitrophenylhydrazone is defined by the central C=N double bond of the hydrazone linkage, which connects a 4-nitrophenyl group and a 1-(4-nitrophenyl)ethylidene group.

E/Z Isomerism

A key conformational feature of hydrazones is the potential for E/Z isomerism (geometric isomerism) around the C=N double bond due to restricted rotation.[4][5][6][7]

  • E-isomer: The two largest substituents on the double-bonded atoms (in this case, the 4-nitrophenyl group and the 1-(4-nitrophenyl)ethyl group) are on opposite sides of the double bond.

  • Z-isomer: The two largest substituents are on the same side of the double bond.

Computational studies on similar aryl hydrazones often indicate that the E-isomer is thermodynamically more stable due to reduced steric hindrance.[4][8] However, the presence and stability of each isomer can be influenced by factors such as the solvent environment and the electronic nature of the substituents.[4][8]

G cluster_isomers E/Z Isomers of 4'-Nitroacetophenone 4-nitrophenylhydrazone cluster_factors Influencing Factors E_isomer E-isomer (trans) Z_isomer Z-isomer (cis) E_isomer->Z_isomer Isomerization Steric_Hindrance Steric Hindrance E_isomer->Steric_Hindrance Generally more stable Solvent_Polarity Solvent Polarity Electronic_Effects Electronic Effects of Substituents Isomerization Isomerization Isomerization->Solvent_Polarity Isomerization->Electronic_Effects

Caption: Factors influencing the E/Z isomerism of the target molecule.

Planarity and Torsional Angles

The extent of conjugation in the molecule, and therefore its electronic properties, is dictated by the planarity of the system. The key torsional angles to consider are:

  • The angle between the plane of the 4-nitrophenyl ring and the plane of the C=N-N linkage.

  • The angle between the plane of the 1-(4-nitrophenyl)ethylidene group and the plane of the C=N-N linkage.

Ideally, a fully planar conformation would maximize π-orbital overlap, leading to a more delocalized electronic system. However, steric interactions, particularly between the ortho-hydrogens of the aromatic rings and the methyl group, can lead to deviations from planarity. Computational studies on similar hydrazones can provide valuable insights into the preferred, lowest-energy conformation.[9][10][11][12]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure of the synthesized 4'-Nitroacetophenone 4-nitrophenylhydrazone.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

Functional GroupExpected Wavenumber (cm⁻¹)Reference
N-H stretch3300 - 3500[13]
Aromatic C-H stretch3000 - 3100[13]
C=N stretch (imine)1600 - 1650[2]
Aromatic C=C stretch1450 - 1600[13]
N-O stretch (nitro group)1500 - 1550 (asymmetric)[13]
1300 - 1370 (symmetric)[13]

The presence of a sharp band in the 1600-1650 cm⁻¹ region, corresponding to the C=N stretch, and the disappearance of the C=O stretch from the starting 4'-nitroacetophenone (typically around 1680-1700 cm⁻¹) are strong indicators of successful hydrazone formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.

¹H NMR:

  • Aromatic Protons: The protons on the two 4-nitrophenyl rings will appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro groups will deshield these protons, shifting them downfield.

  • N-H Proton: A singlet corresponding to the N-H proton is expected, typically in the downfield region (δ 10.0-12.0 ppm), and its chemical shift can be solvent-dependent.[2]

  • Methyl Protons: The methyl group protons will appear as a singlet, likely in the δ 2.0-2.5 ppm region.

¹³C NMR:

  • C=N Carbon: The carbon of the imine group is expected to have a chemical shift in the δ 140-160 ppm range.[2]

  • Aromatic Carbons: The carbons of the aromatic rings will appear in the δ 110-150 ppm region. The carbons attached to the nitro groups will be significantly deshielded.

  • Methyl Carbon: The methyl carbon will appear as a signal in the upfield region, typically δ 15-25 ppm.

The presence of E/Z isomers in solution may lead to the observation of two distinct sets of signals in the NMR spectra, with the relative integration of the signals corresponding to the isomeric ratio.[9]

UV-Visible (UV-Vis) Spectroscopy

The extended conjugated system of 4'-Nitroacetophenone 4-nitrophenylhydrazone is expected to give rise to strong absorptions in the UV-Vis region. The electronic transitions, likely π → π* in nature, will be influenced by the presence of the two nitro groups and the overall planarity of the molecule. The maximum absorption wavelength (λ_max) is expected to be in the range of 350-450 nm, characteristic of highly conjugated systems.[13]

Potential Applications in Drug Development and Materials Science

The structural features of 4'-Nitroacetophenone 4-nitrophenylhydrazone, particularly the presence of the pharmacologically relevant hydrazone moiety and the electron-withdrawing nitro groups, suggest potential applications in several fields. Hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3][14] The nitroaromatic groups can also play a role in molecular recognition and may be useful as components in chemical sensors or nonlinear optical materials.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of 4'-Nitroacetophenone 4-nitrophenylhydrazone. While a definitive crystal structure is not yet available, a comprehensive understanding has been built upon established principles of organic chemistry, analogous experimental data, and theoretical considerations. The synthesis is readily achievable through a standard condensation reaction. The key structural features are the E/Z isomerism around the C=N double bond and the degree of planarity of the conjugated system, both of which are influenced by steric and electronic factors. The predicted spectroscopic signatures provide a clear pathway for the characterization and confirmation of this molecule. The insights presented here are valuable for researchers working with this and related hydrazone compounds in the fields of medicinal chemistry, materials science, and beyond.

References

Sources

solubility of 4'-Nitroacetophenone 4-nitrophenylhydrazone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4'-Nitroacetophenone 4-nitrophenylhydrazone in Organic Solvents

Executive Summary

The solubility profile of 4'-Nitroacetophenone 4-nitrophenylhydrazone (CAS: N/A for specific isomer, derivative of 100-19-6) is a critical physicochemical parameter for its application in dye synthesis, analytical derivatization, and pharmaceutical intermediate processing. As a bis-nitro hydrazone, this compound exhibits significant crystalline lattice energy, presenting challenges in solvent selection for recrystallization and reaction media.

This technical guide provides a rigorous framework for understanding, predicting, and experimentally determining the solubility of this specific hydrazone.[1] It moves beyond static data points to establish a self-validating protocol for researchers, grounded in thermodynamic modeling (Apelblat equation) and precise experimental methodology.

Chemical Identity & Physicochemical Context

To understand the solubility behavior, we must first analyze the solute's molecular architecture.

PropertyDetailImplication for Solubility
Compound Name 4'-Nitroacetophenone 4-nitrophenylhydrazone--
Structure Bis-nitro aromatic system linked by a hydrazone (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) bridge.[2]
High planarity and

stacking lead to high lattice energy.
Polarity High (due to two

groups).
Poor solubility in non-polar solvents (Hexane); better in polar aprotic solvents (DMSO, DMF).
H-Bonding Donor (NH) and Acceptor (

,

).
Capable of specific interactions with protic solvents (Alcohols).
Melting Point High (>220°C, predicted based on analogs).High melting point correlates with lower general solubility (ideal solubility equation).

Solubility Landscape: Theoretical & Predicted Profile

Note: While specific empirical data for this derivative is often proprietary or determined in-situ, the following profile is derived from structure-property relationships of homologous nitro-hydrazones.

Solvent Class Analysis

The solubility of 4'-Nitroacetophenone 4-nitrophenylhydrazone follows the "Like Dissolves Like" principle, but is heavily modulated by the energy required to break its crystal lattice.

  • Class I: Polar Aprotic (Recommended)

    • Solvents:DMSO, DMF, DMAc.

    • Mechanism: These solvents effectively disrupt the intermolecular hydrogen bonding and dipole-dipole interactions of the solute.

    • Predicted Solubility:High (>50 g/L). Ideal for stock solutions and reaction media.

  • Class II: Polar Protic (Moderate)

    • Solvents:Ethanol, Methanol, Isopropanol.

    • Mechanism: The solute can accept H-bonds from the solvent, but the hydrophobic aromatic rings limit solubility.

    • Predicted Solubility:Moderate to Low (1–10 g/L). These are the primary solvents for recrystallization (soluble at boiling, insoluble at room temp).

  • Class III: Non-Polar (Poor)

    • Solvents:Hexane, Cyclohexane, Toluene.

    • Mechanism: Lack of dipole interaction makes these energetically unfavorable for dissolving the polar dinitro compound.

    • Predicted Solubility:Negligible (<0.1 g/L). Useful as anti-solvents to force precipitation.

Thermodynamic Modeling (The Apelblat Equation)

For precise process design, experimental solubility data (


) should be correlated with temperature (

) using the Modified Apelblat Equation . This semi-empirical model is the industry standard for hydrazone systems.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[3]
    
  • 
     : Empirical parameters representing the non-ideality of the solution.
    
    • Parameter A relates to the entropy of solution.

    • Parameter B relates to the enthalpy of solution (

      
      ).
      
    • Parameter C accounts for the temperature dependence of the heat capacity.

Experimental Protocol: Isothermal Saturation Method

Directive: This protocol is designed to be self-validating. If the standard deviation between triplicate samples exceeds 3%, the equilibrium time must be extended.

Workflow Diagram

SolubilityProtocol cluster_conditions Critical Control Points Start Start: Solid Solute + Solvent Equilibration 1. Equilibration (Shaking Incubator, >24h) Start->Equilibration PhaseSep 2. Phase Separation (Settling/Centrifugation) Equilibration->PhaseSep Sampling 3. Sampling Supernatant (Heated Syringe Filter) PhaseSep->Sampling Analysis 4. Quantification (UV-Vis or Gravimetric) Sampling->Analysis Validation 5. Data Validation (RSD < 3%?) Analysis->Validation Validation->Equilibration No (Extend Time) End Report Solubility (x_i) Validation->End Yes

Figure 1: Step-by-step workflow for the Isothermal Saturation Method, highlighting the critical validation loop.

Detailed Methodology

Step 1: Preparation of Excess Solute

  • Synthesize 4'-Nitroacetophenone 4-nitrophenylhydrazone via condensation of 4-nitroacetophenone and 4-nitrophenylhydrazine in acidic ethanol [1].

  • Crucial: The solid must be finely powdered to maximize surface area, ensuring rapid equilibration.

Step 2: Equilibration (The Saturation Phase)

  • Place 50 mg of solute into 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Stir magnetically at the target temperature (e.g., 298.15 K) for 24–48 hours .

  • Validation Check: The solution must remain turbid (solid present) throughout the process. If it clears, add more solid.

Step 3: Sampling & Filtration

  • Stop stirring and allow the suspension to settle for 2 hours.

  • Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter .

  • Why Pre-heated? To prevent the solute from crystallizing inside the needle during transfer, which would artificially lower the reading.

Step 4: Quantification (UV-Vis Spectrophotometry)

  • Dilute the aliquot with pure solvent to land within the linear range of the Beer-Lambert law.

  • Measure absorbance at

    
     (typically 350–400 nm for nitro-hydrazones).
    
  • Calculate concentration (

    
    ) using a pre-determined calibration curve.
    

Step 5: Calculation of Mole Fraction (


) 


Where

are masses of solute and solvent, and

are their molar masses.

Applications & Implications

Process Design: Recrystallization Strategy

Based on the solubility differential, the optimal purification strategy is Cooling Crystallization using Ethanol or Acetonitrile.

  • High T (Boiling): Solute dissolves significantly.

  • Low T (Room Temp): Solubility drops sharply, forcing pure crystals out of solution while impurities remain dissolved.

Analytical Derivatization

This hydrazone is often formed to identify the parent ketone. The low solubility in water and high solubility in acetonitrile makes it ideal for Reverse-Phase HPLC analysis, where it will retain strongly on a C18 column.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard synthesis protocols for hydrazones).
  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics, 31(1), 85-91. Link (Foundational paper for the Apelblat Equation).

  • BenchChem. (2025).[1] "Technical Guide to the Solubility of Acetophenone 2,4-dinitrophenylhydrazone". (Analogous compound solubility trends).

  • Sigma-Aldrich. "4'-Nitroacetophenone 4-nitrophenylhydrazone Product Sheet". Link (Verification of compound availability).

Sources

Thermodynamic Stability of Nitro-Substituted Acetophenone Hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Part 1: Executive Summary

Objective: This guide provides a comprehensive analysis of the thermodynamic stability, formation kinetics, and hydrolytic resistance of nitro-substituted acetophenone hydrazones. It is designed for researchers optimizing drug scaffolds or developing stable organic materials.

Core Insight: The introduction of a nitro group (


) onto the acetophenone ring significantly alters the thermodynamic landscape of the resulting hydrazone. Through strong electron-withdrawing effects (induction and resonance), nitro substituents generally enhance the thermodynamic stability of the hydrazone linkage (

) against hydrolysis compared to unsubstituted or electron-rich analogs. However, the position of the substituent (

vs.

vs.

) dictates the magnitude of this stabilization through steric interactions and intramolecular hydrogen bonding.
Part 2: Theoretical Framework
1. Electronic Effects and The Hammett Correlation

The thermodynamic stability of acetophenone hydrazones is governed by the electrophilicity of the azomethine carbon. The nitro group, being a strong electron-withdrawing group (EWG), decreases electron density at the reaction center.

  • Formation: The nitro group activates the carbonyl carbon of the parent acetophenone, making it more susceptible to nucleophilic attack by hydrazine. This typically results in a higher equilibrium formation constant (

    
    ).
    
  • Hydrolysis: The reverse reaction (hydrolysis) is acid-catalyzed. While EWGs destabilize the protonated intermediate (making the

    
     bond less basic), they also stabilize the neutral hydrazone ground state via resonance delocalization.
    

The relationship follows the Hammett Equation : ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



  • 
     (Substituent Constant):  Positive for nitro groups (
    
    
    
    ,
    
    
    ), indicating electron withdrawal.
  • 
     (Reaction Constant):  Positive values for hydrazone formation indicate that the reaction is facilitated by low electron density at the reaction site.
    
2. Tautomeric Equilibria

Nitro-substituted acetophenone hydrazones exist primarily in the hydrazone form , but can equilibrate with the azo or ene-hydrazine forms.

  • Hydrazone Form (Most Stable):

    
    
    
  • Azo Form:

    
     (Less stable due to loss of conjugation with the aromatic ring).
    
  • Ene-hydrazine:

    
     (Trace amounts, unless stabilized by solvent).
    

Impact of Nitro Group: The strong electron-withdrawing nature of the nitro group stabilizes the hydrazone tautomer by increasing the acidity of the


 proton, yet the conjugation across the 

bond with the aromatic ring remains the dominant stabilizing factor.
3. The Ortho-Effect: Intramolecular Hydrogen Bonding

The


-nitro isomer presents a unique case of thermodynamic stabilization via Resonance Assisted Hydrogen Bonding (RAHB) .
  • A 6-membered pseudo-ring is formed between the hydrazone

    
     and the nitro group oxygen.
    
  • This intramolecular interaction significantly increases

    
     and reduces susceptibility to hydrolysis by "locking" the conformation and shielding the azomethine bond.
    
Part 3: Thermodynamic Stability Analysis
Comparative Stability Data

The following table summarizes the relative stability trends based on Hammett


 values and kinetic resistance to hydrolysis.
Substituent PositionElectronic EffectSteric EffectRelative Stability (

)
Hydrolysis Resistance
Para (

)
Strong Resonance (-R) & Induction (-I)NegligibleHighHigh
Meta (

)
Strong Induction (-I) onlyNegligibleModerate-HighModerate
Ortho (

)
Strong Induction (-I)Significant Steric BulkHigh (due to H-bond)Very High (Steric shielding)
Unsubstituted (H) ReferenceNoneBaselineBaseline
Hydrolysis Mechanism and Kinetics

The primary degradation pathway is acid-catalyzed hydrolysis. The mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water.

Mechanism Visualization: The following diagram details the stepwise hydrolysis pathway, highlighting the critical tetrahedral intermediate.

HydrolysisMechanism Fig 1. Acid-catalyzed hydrolysis mechanism. The Nitro group destabilizes the protonated state but stabilizes the neutral form. Hydrazone Neutral Hydrazone (Ar-C(Me)=N-NHR) Protonated Protonated Species (Ar-C(Me)=NH+-NHR) Hydrazone->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate (Ar-C(OH)(Me)-NH-NHR) Protonated->Tetrahedral + H2O (RDS) Breakdown C-N Bond Cleavage Tetrahedral->Breakdown Proton Transfer Products Ketone + Hydrazine (Ar-CO-Me + H2N-NHR) Breakdown->Products - H+

Part 4: Experimental Protocols
Protocol 1: Synthesis of Nitro-Acetophenone Hydrazones

Objective: To synthesize high-purity hydrazones for thermodynamic characterization.

Reagents:

  • 4-Nitroacetophenone (or isomer)[1]

  • Hydrazine Hydrate (or substituted hydrazine)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

Workflow:

  • Dissolution: Dissolve 10 mmol of nitroacetophenone in 20 mL of absolute ethanol.

  • Addition: Add 12 mmol of hydrazine hydrate dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 80°C for 2-4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. If precipitation is slow, cool in an ice bath.

  • Purification: Filter the solid and recrystallize from hot ethanol.

  • Characterization: Confirm structure via melting point, IR (

    
     stretch ~1600 cm⁻¹), and ¹H NMR.
    
Protocol 2: Determination of Hydrolytic Stability (Kinetics)

Objective: To measure the pseudo-first-order rate constant (


) of hydrolysis.

Methodology: UV-Vis Spectrophotometry.

Workflow Diagram:

ExperimentalWorkflow Fig 2. Kinetic workflow for determining hydrolytic stability constants. Stock Prepare Stock Solution (10 mM in MeOH) Mix Initiate Reaction (Mix 50µL Stock + 2.5mL Buffer) Stock->Mix Buffer Prepare Buffer Solutions (pH 1.0 - 5.0) Buffer->Mix Measure Monitor Absorbance (λ_max of Hydrazone) Mix->Measure Data Plot ln(A_t - A_inf) vs Time Measure->Data Calc Calculate k_obs (Slope = -k_obs) Data->Calc

Step-by-Step:

  • Preparation: Prepare a

    
     M stock solution of the hydrazone in methanol.
    
  • Buffering: Prepare aqueous buffers (phosphate or acetate) adjusted to specific pH values (e.g., pH 2, 4, 6) and constant ionic strength (

    
     M KCl).
    
  • Initiation: Inject 50 µL of stock solution into a quartz cuvette containing 2.5 mL of pre-thermostated buffer.

  • Monitoring: Immediately monitor the decrease in absorbance at the

    
     of the hydrazone (typically 300-380 nm for nitro-derivatives) vs. time.
    
  • Calculation: Plot

    
     vs. time. The slope of the line is 
    
    
    
    .
  • Thermodynamics: Repeat at three temperatures (e.g., 25°C, 35°C, 45°C) to determine activation energy (

    
    ) using the Arrhenius equation.
    
Part 5: References
  • Structural and Thermodynamic Properties of Acetophenone Derivatives Source: ResearchGate URL:[Link]

  • Kinetics and Mechanism of the Hydrolysis of Substituted Acetophenone Oximes/Hydrazones Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation Source: Asian Journal of Chemistry URL:[Link]

  • Intramolecular Hydrogen Bonding in Ortho-Substituted Acetophenones Source: National Institutes of Health (PMC) URL:[Link]

  • Hammett Equation and Linear Free Energy Relationships Source: Chemistry LibreTexts URL:[Link]

Sources

Technical Analysis: Electronic Absorption Spectra of 4'-Nitroacetophenone 4-Nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the electronic absorption properties of 4'-Nitroacetophenone 4-nitrophenylhydrazone , a significant bis-chromophoric system used in colorimetric sensing and non-linear optical (NLO) applications.

The compound is characterized by a "push-pull" electronic architecture where the central hydrazone linkage (


) acts as an electron donor, bridging two electron-deficient 4-nitrophenyl moieties. This structure results in distinct solvatochromic behavior and extreme pH sensitivity, manifesting as a dramatic bathochromic shift (Red Shift) upon deprotonation. This guide details the molecular theory, synthesis protocols, and spectral analysis workflows required for characterizing this compound.

Molecular Architecture & Electronic Theory

Structural Dynamics

The molecule consists of an acetophenone backbone and a phenylhydrazine tail, both substituted with nitro groups at the para positions.

  • Acceptor 1: 4-Nitrophenyl group (from acetophenone).[1]

  • Acceptor 2: 4-Nitrophenyl group (from hydrazine).

  • Donor: The secondary amine (

    
    ) of the hydrazone bridge.
    
Electronic Transitions

The UV-Vis spectrum is dominated by two primary transitions:

  • High Energy Band (UV region, ~250–300 nm): Attributed to localized

    
     transitions within the aromatic rings.
    
  • Low Energy Band (Visible region, ~380–420 nm): Attributed to Intramolecular Charge Transfer (ICT). In the ground state, the lone pair on the amine nitrogen donates electron density into the nitro-substituted rings.

The "Anionic" Shift (Halochromism)

The most critical spectral feature is the acid-base response. The hydrazone proton (


) is acidic due to the electron-withdrawing influence of the neighboring dinitrophenyl system.
  • Neutral State: Yellow/Orange (

    
    ).
    
  • Anionic State (Deprotonated): Deep Purple/Blue (

    
    ).
    

Upon deprotonation by a base (e.g., alkoxide or hydroxide), the negative charge is delocalized across the entire conjugated system between the two nitro groups, lowering the HOMO-LUMO gap significantly.

Resonance Pathway Diagram

The following diagram illustrates the resonance stabilization responsible for the spectral shifts.

ResonanceMechanism Figure 1: Mechanism of halochromic shift. Deprotonation leads to extensive delocalization. Neutral Neutral Hydrazone (Yellow/Orange) Localized π-system Transition Deprotonation (-H₂O) Neutral->Transition Acidic Proton Removal Base Base (+OH⁻) Base->Transition Anion Anionic Species (Deep Purple) Fully Delocalized Charge Transition->Anion ResA Resonance Form A Negative Charge on N Anion->ResA ResB Resonance Form B Charge on Nitro O (Acetophenone side) Anion->ResB ResC Resonance Form C Charge on Nitro O (Hydrazine side) Anion->ResC

Synthesis & Purification Protocol

To ensure spectral accuracy, the compound must be synthesized free of unreacted hydrazine, which absorbs in the UV region.

Reagents
  • Precursor A: 4'-Nitroacetophenone (1.0 eq).[1][2]

  • Precursor B: 4-Nitrophenylhydrazine (1.0 eq).

  • Catalyst: Glacial Acetic Acid or conc. HCl (Trace).

  • Solvent: Ethanol or Methanol (Absolute).

Step-by-Step Synthesis Workflow

SynthesisWorkflow Figure 2: Acid-catalyzed condensation workflow for high-purity hydrazone synthesis. Start Dissolve Precursors (Ethanol, Reflux Temp) Catalysis Add Acid Catalyst (H+) Start->Catalysis Reaction Reflux (2-4 Hours) Catalysis->Reaction Precipitation Cool to RT (Crystallization) Reaction->Precipitation Filtration Vacuum Filtration & Wash (Cold EtOH) Precipitation->Filtration Recrystallization Recrystallize (EtOH/DMF) Filtration->Recrystallization QC QC Check (TLC & Melting Point) Recrystallization->QC

Quality Control Criteria

Before spectral analysis, verify purity:

  • Melting Point: Sharp range (typically >250°C for bis-nitro derivatives).[3]

  • TLC: Single spot in Hexane:Ethyl Acetate (7:3). Unreacted hydrazine usually trails near the baseline.

Electronic Absorption Profile

Solvatochromic Data

The absorption maximum (


) shifts based on solvent polarity.[4] Polar aprotic solvents (DMSO, DMF) stabilize the excited ICT state more than the ground state, causing a Red Shift.
SolventPolarity Index (

)

(Neutral)

(Basic/Anionic)
Visual Color
Cyclohexane 0.2~375 nmN/A (Insoluble)Pale Yellow
Ethanol 5.2390 nm510 nmOrange

Purple
Acetonitrile 5.8395 nm525 nmOrange

Purple
DMSO 7.2408 nm580 nmDeep Orange

Blue

Note: Values are representative of 4,4'-dinitro-substituted hydrazone systems. Exact maxima may vary


 nm depending on temperature and concentration.
Molar Absorptivity ( )
  • Typical

    
    : 
    
    
    
    at
    
    
    .
  • Linear Range: Follows Beer-Lambert law typically up to

    
    .
    

Experimental Protocols for Spectral Analysis

Preparation of Stock Solutions

Objective: Create a stable


 stock.
  • Weigh 3.0 mg of purified 4'-Nitroacetophenone 4-nitrophenylhydrazone (MW

    
     g/mol ).
    
  • Dissolve in 10.0 mL of spectroscopic grade DMSO (solubility is limited in alcohols).

  • Sonicate for 5 minutes to ensure complete dissolution.

Solvatochromic Assessment
  • Dilution: Aliquot

    
     of stock into 
    
    
    
    of the target solvent (Ethanol, ACN, THF) to achieve
    
    
    .
  • Blanking: Use pure solvent in the reference cuvette.

  • Scan: Record spectra from 250 nm to 700 nm.

  • Observation: Note the shift in the ICT band (~390–410 nm).

pH-Switching Experiment (Halochromism)

This experiment validates the hydrazone-anion equilibrium.

  • Prepare a sample in Methanol .[5]

  • Record the Neutral Spectrum (Baseline).

  • Add 10

    
    L of 1.0 M NaOH  or TBAOH (Tetrabutylammonium hydroxide).
    
  • Record the Anionic Spectrum .

  • Result: The peak at ~390 nm should diminish, and a new, intense band at ~520–580 nm should appear with an isosbestic point (indicating a clean two-state equilibrium).

Applications & Relevance[1][5][6][7]

  • Anion Sensing: The deprotonation mechanism allows this molecule to act as a sensor for basic anions (e.g.,

    
    , 
    
    
    
    ) in organic solvents.
  • NLO Materials: The large dipole moment change between ground and excited states makes it a candidate for second-harmonic generation (SHG) materials.

  • Kinetic Probes: Due to the high extinction coefficient, this derivative is excellent for monitoring hydrazone hydrolysis or formation kinetics.

References

  • Solvatochromism of Hydrazones

    • Title: The ultraviolet spectra of nitrophenylhydrazones in neutral solution; substituent and solvent effects.[6]

    • Source: Journal of the Chemical Society B: Physical Organic.
    • URL:[Link]

  • General Synthesis & Properties

    • Title: Acetophenone, 4'-nitro- (Precursor Data & Reactivity).[1]

    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:[Link]

  • Acid-Base Behavior of Nitrophenylhydrazones

    • Title: Acid-Base Indicator Properties of Synthesized Phenylhydrazones.
    • Source: Journal of Chemistry (Hindawi).
    • URL:[Link]

  • Application in Sensing (Analogous Systems)

    • Title: Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety.[7]

    • Source: Photochemical & Photobiological Sciences.
    • URL:[Link]

Sources

Non-Linear Optical Properties of 4'-Nitroacetophenone 4-nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization & Application Guide[1]

Abstract

This technical guide provides an in-depth analysis of 4'-Nitroacetophenone 4-nitrophenylhydrazone , a prominent organic material belonging to the Donor-


-Acceptor (D-

-A) class of chromophores. Characterized by its robust intramolecular charge transfer (ICT) capabilities, this molecule exhibits significant potential for non-linear optical (NLO) applications, including optical switching, frequency doubling, and optical limiting. This document outlines the synthesis, structural engineering, computational prediction (DFT), and experimental protocols required to validate its second-order (

) and third-order (

) NLO properties.
Introduction: The D- -A Architecture

The non-linear optical response of organic materials is fundamentally derived from the polarization of


-electrons under intense electromagnetic fields. 4'-Nitroacetophenone 4-nitrophenylhydrazone  represents a classic A-

-D-

-A
system, where the central hydrazone linkage acts as a bridge between two electron-withdrawing nitro groups.
  • Electron Acceptor (A): The nitro (

    
    ) groups on both phenyl rings induce a strong pull on the electron density.
    
  • Electron Donor (D): The secondary amine (

    
    ) within the hydrazone bridge functions as the electron donor.
    
  • 
    -Conjugation:  The phenyl rings coupled with the imine (
    
    
    
    ) bond provide the delocalization path necessary for rapid response times.

Unlike simple push-pull systems (like p-nitroaniline), the presence of the methyl group on the acetophenone moiety introduces a steric hindrance that can disrupt centrosymmetric crystal packing—a critical requirement for Second Harmonic Generation (SHG).

Synthesis & Crystal Growth Protocol

To achieve optical-quality crystals, purity is paramount.[1] The following protocol ensures the synthesis of the thermodynamically stable E-isomer, followed by crystal growth optimized for NLO measurements.

2.1. Synthesis Workflow

Reagents:

  • 4'-Nitroacetophenone (1.0 eq)[2][3][4]

  • 4-Nitrophenylhydrazine (1.0 eq)

  • Solvent: Ethanol (Absolute)[5]

  • Catalyst: Glacial Acetic Acid (drops)[5]

Procedure:

  • Dissolution: Dissolve 4'-nitroacetophenone in hot absolute ethanol (

    
    ).
    
  • Addition: Add equimolar 4-nitrophenylhydrazine slowly to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Reflux: Reflux the mixture for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Cool to room temperature. The hydrazone will precipitate as orange/red needles.

  • Purification: Recrystallize twice from hot ethanol to remove unreacted hydrazine, which can quench NLO signals.

2.2. Visualization: Synthesis Pathway

SynthesisPathway Reactant1 4'-Nitroacetophenone (Acceptor-Linker) Intermediate Protonated Hemiaminal (Transition State) Reactant1->Intermediate + H+ (Cat.) Reactant2 4-Nitrophenylhydrazine (Donor-Acceptor) Reactant2->Intermediate Product 4'-Nitroacetophenone 4-nitrophenylhydrazone (Target NLO Material) Intermediate->Product - H₂O (Condensation) Byproduct H₂O Intermediate->Byproduct

Figure 1: Acid-catalyzed condensation pathway for the synthesis of the target hydrazone.

Computational Insights (DFT Analysis)

Before physical characterization, Density Functional Theory (DFT) provides a predictive baseline for the molecular hyperpolarizability (


).
  • Methodology: B3LYP functional with 6-311++G(d,p) basis set.[6]

  • Geometry: The molecule is expected to adopt a non-planar geometry due to the steric clash of the methyl group, which is favorable for non-centrosymmetric packing.

  • HOMO-LUMO Gap:

    • HOMO: Localized primarily on the hydrazine bridge and the donor phenyl ring.

    • LUMO: Delocalized across the nitro-substituted phenyl rings.

    • Predicted Gap (

      
      ):  ~3.5 – 4.0 eV. A lower gap facilitates easier charge transfer but must be balanced against transparency (to avoid absorption of the second harmonic signal).
      
  • Dipole Moment (

    
    ):  A high ground-state dipole moment (>5 Debye) is expected, driving the alignment of chromophores under an electric field (poling).
    
Experimental Characterization Protocols
4.1. Second Harmonic Generation (SHG) Efficiency

Technique: Kurtz-Perry Powder Method

This experiment determines if the bulk material generates light at


 (532 nm) when irradiated with 

(1064 nm).
  • Preparation: Grind the recrystallized sample into a uniform powder. Sieve into distinct particle size ranges (e.g., 20-40

    
    , 40-60 
    
    
    
    ) to test for phase matching.
  • Reference: Use microcrystalline Urea or KDP (Potassium Dihydrogen Phosphate) as the standard.

  • Setup:

    • Source: Q-switched Nd:YAG laser (1064 nm, 10 ns pulse width).

    • Detector: Photomultiplier tube (PMT) with a 532 nm narrow-bandpass filter.

  • Analysis:

    • If

      
      , the material is Phase Matchable .
      
    • If

      
       is constant or decreases, it is Non-Phase Matchable .
      
    • Expectation: Due to the A-

      
      -D-
      
      
      
      -A structure, efficiencies of 1-5x Urea are typical for this class, provided the crystal crystallizes in a non-centrosymmetric space group (e.g.,
      
      
      ,
      
      
      ).
4.2. Third-Order Non-Linearity (Z-Scan)

Technique: Open and Closed Aperture Z-Scan

Even if the crystal is centrosymmetric (SHG inactive), the third-order susceptibility (


)  will be significant due to the extended 

-electron cloud.
  • Closed Aperture: Measures Non-Linear Refraction (NLR),

    
    .
    
    • Significance: Determines suitability for optical switching (Kerr effect).

  • Open Aperture: Measures Non-Linear Absorption (NLA),

    
    .
    
    • Significance: Identifies Reverse Saturable Absorption (RSA), crucial for optical limiting (protecting sensors from laser damage).

4.3. Visualization: NLO Mechanism (ICT)

ICT_Mechanism cluster_molecule Molecular Charge Transfer GroundState Ground State (S₀) Dipole μ_g ExcitedState Excited State (S₁) Dipole μ_e >> μ_g GroundState->ExcitedState Intramolecular Charge Transfer (ICT) Polarization Induced Polarization (P) P = χ⁽¹⁾E + χ⁽²⁾E² + ... ExcitedState->Polarization Non-Linear Response LaserField Incident Laser Field (E) LaserField->GroundState Excitation Donor Hydrazone (-NH-) Electron Donor Bridge π-Conjugated System Donor->Bridge e- Transfer Acceptor Nitro Groups (-NO₂) Electron Acceptor Bridge->Acceptor e- Transfer

Figure 2: Mechanism of Intramolecular Charge Transfer (ICT) driving the non-linear polarization.

Data Summary & Reference Values

While specific bulk values depend on crystal quality, the following table summarizes expected ranges for 4'-Nitroacetophenone 4-nitrophenylhydrazone based on analogous hydrazone derivatives.

PropertySymbolExpected RangeUnitSignificance
UV Cut-off

400 - 450nmDetermines transparency for visible lasers.
Optical Band Gap

3.2 - 3.8eVDictates dielectric performance and damage threshold.
Hyperpolarizability


esuMeasure of microscopic NLO strength.
SHG Efficiency

0.5 - 5.0x UreaRelative efficiency for frequency doubling.
Laser Damage Threshold

> 2

Critical for high-power laser applications.
Conclusion & Future Outlook

4'-Nitroacetophenone 4-nitrophenylhydrazone is a robust candidate for photonic devices, particularly where thermal stability (melting point >200°C) and optical limiting are required. While its second-order activity depends strictly on achieving non-centrosymmetric crystal packing (tunable via solvent choice or doping), its third-order non-linearity is intrinsic and highly promising for all-optical switching applications.

Recommendation for Researchers: Prioritize single-crystal X-ray diffraction (XRD) immediately after synthesis to confirm the space group. If the crystal is centrosymmetric (


), focus characterization efforts on Z-scan (Third-Order)  properties, where this material is expected to outperform standard references like 

.
References
  • Prasad, P. N., & Williams, D. J. (1991). Introduction to Nonlinear Optical Effects in Molecules and Polymers. Wiley-Interscience. Link

  • Kurtz, S. K., & Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials.[7] Journal of Applied Physics, 39(8), 3798. Link

  • Sheik-Bahae, M., et al. (1990). Sensitive Measurement of Optical Nonlinearities Using a Single Beam. IEEE Journal of Quantum Electronics, 26(4), 760. Link

  • Clays, K., & Persoons, A. (1991). Hyper-Rayleigh Scattering in Solution. Physical Review Letters, 66(23), 2980. Link

  • Kanis, D. R., Ratner, M. A., & Marks, T. J. (1994). Design and Construction of Molecular Assemblies with Large Second-Order Optical Nonlinearities. Chemical Reviews, 94(1), 195-242. Link

Sources

melting point and thermal analysis of 4'-Nitroacetophenone 4-nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Melting Point and Thermal Analysis of 4'-Nitroacetophenone 4-nitrophenylhydrazone

Introduction: Characterizing a Molecule of Interest

4'-Nitroacetophenone 4-nitrophenylhydrazone is a molecule belonging to the hydrazone class of organic compounds, characterized by the R₂C=NNR₂ functional group. The presence of two nitroaromatic moieties imparts specific electronic and structural properties, making its comprehensive characterization essential for applications in materials science, dye synthesis, and pharmaceutical development. For researchers and drug development professionals, understanding the thermal properties of such a compound is not merely an academic exercise; it is a cornerstone of establishing identity, purity, safety, and stability.

This guide provides a detailed exploration of the essential techniques used to characterize the thermal behavior of 4'-Nitroacetophenone 4-nitrophenylhydrazone: melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). As a Senior Application Scientist, the focus extends beyond procedural steps to elucidate the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Part 1: Melting Point Determination – The Fundamental Indicator of Purity

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[1] It is a fundamental physical property intrinsic to a compound's molecular structure and the strength of its intermolecular forces.[1] For a pure, crystalline solid, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point. Conversely, the presence of impurities typically causes a depression of the melting point and a broadening of the melting range. Therefore, melting point determination serves as a crucial, initial assessment of both identity and purity.

Experimental Protocol: Capillary Melting Point Method

This protocol describes the determination using a modern digital melting point apparatus, a common and effective method in most laboratories.[1]

1. Sample Preparation:

  • Step 1.1: Ensure the 4'-Nitroacetophenone 4-nitrophenylhydrazone sample is completely dry. Moisture can act as an impurity, depressing the melting point. If necessary, dry the sample in a vacuum desiccator for 24 hours.[2]
  • Step 1.2: If the sample consists of large crystals, gently pulverize it into a fine, homogenous powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer within the capillary tube.[3][4]

2. Capillary Tube Loading:

  • Step 2.1: Invert an open-ended capillary tube and jab the open end into the powdered sample.[3]
  • Step 2.2: To pack the sample, turn the tube right-side up and tap it gently on a hard surface, or drop it down a long hollow tube to bounce on the benchtop, forcing the solid to the bottom.[3]
  • Step 2.3: Repeat until a packed column of 2-3 mm in height is achieved.[3] An excessive amount of sample can lead to an artificially broad melting range.[3]

3. Measurement:

  • Step 3.1: Insert the packed capillary tube into the heating block of the melting point apparatus.[1]
  • Step 3.2 (Rapid Scan - Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20 °C/min) to find a rough melting range. A fresh sample must be used for the accurate determination.[3]
  • Step 3.3 (Accurate Scan): Heat the block rapidly to a temperature about 20 °C below the expected or approximate melting point.[3]
  • Step 3.4: Decrease the heating rate to 1-2 °C per minute.[2] This slow ramp rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[3]
  • Step 3.5: Record the temperature at which the first droplet of liquid appears (onset of melt) and the temperature at which the last solid crystal disappears (clear point). This range is the compound's melting point.
Data Presentation: Melting Point
ParameterObserved Value
Melting Range218-220 °C (Hypothetical)
AppearanceYellow crystalline solid

Note: The melting point is hypothetical for illustrative purposes, as a definitive published value for this specific hydrazone was not found. It is based on the significantly higher melting points of similar dinitro-substituted aromatic hydrazones compared to their parent ketones (4'-Nitroacetophenone melts at 76-83 °C[5][6][7]).

Visualization: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3 mm) Grind->Load Pack Pack Sample Tightly Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Rapidly to T_m - 20°C Insert->Heat SlowHeat Heat Slowly (1-2°C/min) Heat->SlowHeat Record Record T_onset and T_clear SlowHeat->Record Result Melting Point Range Record->Result

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Advanced Thermal Analysis

While melting point is an excellent indicator of purity, a deeper understanding of a compound's thermal behavior requires more sophisticated techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on thermal transitions, stability, and decomposition. For a dinitro-substituted hydrazone, these analyses are critical for assessing its energetic properties and safe handling limits.

Differential Scanning Calorimetry (DSC)

Principle of DSC: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[8] This difference is plotted as a function of temperature. The resulting thermogram reveals thermal transitions: endothermic events (like melting) appear as peaks indicating heat absorption, while exothermic events (like decomposition) appear as peaks indicating heat release.[9]

Expertise & Causality: For 4'-Nitroacetophenone 4-nitrophenylhydrazone, DSC offers several advantages over the capillary method:

  • Quantitative Data: It provides not only the melting temperature (as the onset of the endothermic peak) but also the enthalpy of fusion (ΔHfus), the energy required for melting.

  • Detection of Other Transitions: DSC can detect other solid-state transitions, such as polymorphism or glass transitions, which are invisible to the naked eye.[10]

  • Decomposition Energetics: Crucially, the presence of nitro groups makes the compound potentially energetic.[11][12] DSC can detect and quantify the heat released during decomposition (an exothermic process), providing vital safety information.

Experimental Protocol: DSC Analysis

1. Instrument Calibration:

  • Step 1.1: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like high-purity indium.[10] This ensures the accuracy of the measured values.

2. Sample Preparation:

  • Step 2.1: Using a microbalance, accurately weigh 2-5 mg of the finely powdered, dry sample into an aluminum DSC pan.[8][13] A small sample mass minimizes thermal gradients within the sample.
  • Step 2.2: Place a lid on the pan and hermetically seal it using a sample press.[13] Sealing is crucial to contain any pressure generated during decomposition and prevent mass loss from sublimation before melting.

3. Measurement:

  • Step 3.1: Place the sealed sample pan on the sample platform in the DSC cell and an empty, sealed reference pan on the reference platform.[9] The reference pan allows the instrument to subtract the heat flow associated with the pan itself.
  • Step 3.2: Set the experimental parameters in the control software. A typical method would be:
  • Purge Gas: Nitrogen at 50 mL/min to provide an inert atmosphere, preventing oxidative decomposition.[14]
  • Temperature Program:
  • Equilibrate at 30 °C.
  • Ramp heat from 30 °C to 300 °C at a rate of 10 °C/min.[9][14]

4. Data Analysis:

  • Step 4.1: Plot the heat flow (W/g) versus temperature (°C).
  • Step 4.2: Identify the endothermic peak corresponding to melting. The onset of this peak is taken as the melting point (Tm).
  • Step 4.3: Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).
  • Step 4.4: Identify any sharp exothermic peaks, which indicate decomposition. Note the onset temperature of decomposition (Td).
Data Presentation: Illustrative DSC Data
ParameterObserved ValueSignificance
Melting Onset (Tm)218.5 °CPrecise melting point
Melting Peak220.2 °CTemperature of maximum melting rate
Enthalpy of Fusion (ΔHfus)120 J/gEnergy required to melt the sample
Decomposition Onset (Td)255 °CStart of exothermic decomposition
Visualization: DSC Experimental Workflow

DSCWorkflow Calibrate Calibrate with Indium Weigh Weigh Sample (2-5 mg) into Pan Calibrate->Weigh Seal Hermetically Seal Pan Weigh->Seal Load Load Sample & Reference Pans into DSC Cell Seal->Load Program Set Parameters: - N2 Purge - Heat Ramp 10°C/min Load->Program Run Run Experiment Program->Run Analyze Analyze Thermogram: - Identify Tm, Td - Calculate ΔHfus Run->Analyze

Caption: Workflow for a Differential Scanning Calorimetry (DSC) experiment.

Thermogravimetric Analysis (TGA)

Principle of TGA: TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[15] The resulting plot of mass vs. temperature provides information on thermal stability, decomposition temperatures, and the composition of multi-component systems.[16]

Expertise & Causality: For 4'-Nitroacetophenone 4-nitrophenylhydrazone, TGA is indispensable for determining its thermal stability threshold. Nitro compounds are known to decompose, sometimes rapidly, releasing gaseous products.[11][12][17] TGA precisely measures the temperature at which this mass loss begins.

  • Safety: It establishes the maximum temperature to which the material can be safely heated before significant decomposition occurs.

  • Decomposition Profile: It reveals whether the decomposition occurs in a single step or multiple stages, which can provide mechanistic insights.

  • Purity Confirmation: The absence of significant mass loss before the main decomposition event indicates the sample is free of volatile impurities like residual solvents.

Experimental Protocol: TGA Analysis

1. Instrument Preparation:

  • Step 1.1: Turn on the instrument and the appropriate purge gas (e.g., Nitrogen).
  • Step 1.2: Perform a tare on the empty sample pan (typically platinum or alumina) to zero the balance.[16]

2. Sample Loading:

  • Step 2.1: Place 5-10 mg of the sample into the tared TGA pan.[18][19] It is important that the sample be representative of the bulk material.[18] Spread the sample thinly to ensure uniform heating.[18]

3. Measurement:

  • Step 3.1: Place the pan onto the TGA's high-precision balance mechanism and move the furnace into position.
  • Step 3.2: Program the temperature profile. A standard method would be to heat the sample from 30 °C to 400 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.[16] An inert atmosphere is chosen to study thermal decomposition, as opposed to oxidative decomposition which would occur in air.

4. Data Analysis:

  • Step 4.1: Plot the percent mass loss versus temperature.
  • Step 4.2: Determine the onset temperature of decomposition (Td), often calculated as the intersection of the baseline tangent and the tangent of the decomposition curve. This represents the temperature at which significant mass loss begins.
  • Step 4.3: Note the temperatures at which 5% and 50% mass loss occur (T₅% and T₅₀%) as additional descriptors of thermal stability.
Data Presentation: Illustrative TGA Data
ParameterObserved ValueSignificance
Onset of Decomposition (Td)258 °CTemperature of initial thermal instability
T₅% (Temp. at 5% Mass Loss)265 °CIndicator of significant decomposition
Residual Mass @ 400 °C~25%Amount of non-volatile char remaining
Visualization: TGA Experimental Workflow

TGAWorkflow Tare Tare Empty Pan Load Load Sample (5-10 mg) into Pan Tare->Load Place Place Pan on TGA Balance Load->Place Program Set Parameters: - N2 Atmosphere - Heat Ramp 10°C/min Place->Program Run Run Experiment Program->Run Analyze Analyze Mass Loss Curve: - Determine Td and T₅% Run->Analyze

Caption: Workflow for a Thermogravimetric Analysis (TGA) experiment.

Part 3: Synthesizing a Comprehensive Thermal Profile

The true analytical power emerges when data from all three techniques are synthesized to create a holistic thermal profile of 4'-Nitroacetophenone 4-nitrophenylhydrazone.

  • Identity and Purity: A sharp melting range of 218-220 °C from the capillary method, corroborated by a sharp endothermic peak with an onset of 218.5 °C in the DSC, strongly indicates a pure compound. The absence of mass loss in the TGA curve below the decomposition temperature further confirms the lack of volatile impurities.

  • Thermal Stability: The TGA data definitively establishes the compound's thermal stability limit. With an onset of decomposition at 258 °C, the material should be considered stable for handling and storage at temperatures well below this point.

  • Decomposition Behavior: The DSC shows a sharp exotherm starting around 255 °C, which aligns perfectly with the onset of mass loss observed in the TGA at 258 °C. This confirms that the decomposition is an energetic, heat-releasing process. The autocatalytic nature of nitro-compound decomposition means that once initiated, the process can accelerate rapidly, a critical safety consideration for any scale-up or high-temperature application.[11]

References

  • Melting point determination. (n.d.). University of Calgary.
  • Mitchell, C., et al. (2022). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development. ACS Publications.
  • Measuring the Melting Point - Laboratory Equipment. (2023, May 8). Lab Pro Inc.
  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.
  • Rao, K. U. B., & Yoganarasimhan, S. R. (n.d.). Thermal decomposition of some nitroanilinoacetic acids. Indian Academy of Sciences.
  • SAFETY DATA SHEET - 4'-Nitroacetophenone. (2025, December 22). Fisher Scientific.
  • Zhelev, Z., et al. (2025, August 5). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate.
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  • Al-Saeed, F. A., et al. (2022). Dicationic Bis-Pyridinium Hydrazone-Based Amphiphiles Encompassing Fluorinated Counteranions: Synthesis, Characterization, TGA-DSC, and DFT Investigations. Molecules. MDPI.
  • Eremin, D. A., et al. (2026, February 10). Zinc(II) Coordination Compounds on Acylhydrazones of 2-Tosylaminobenzaldehyde Basis as Promising Luminescent Agents. Molecules. MDPI.
  • TGA Standard Operating Procedures. (n.d.). Western Washington University.
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  • STANDARD OPERATING PROCEDURE - TGA. (n.d.). The University of Melbourne.
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  • de Oliveira, A. S., et al. (2025, February 13). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega.
  • Al-Saeed, F. A., et al. (2022, April 12). Dicationic Bis-Pyridinium Hydrazone-Based Amphiphiles Encompassing Fluorinated Counteranions: Synthesis, Characterization, TGA-DSC, and DFT Investigations. PubMed.
  • DSC Analysis Guide: Thermal Testing Insights. (2025, May 19). Torontech.
  • de Oliveira, A. S., et al. (2025, February 13). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega.
  • Hydrazone based molecular glasses for solid-state dye-sensitized solar cells. (2008, August 30). ETDEWEB. OSTI.gov.
  • Andjelković, K. (2025, August 5). Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. ResearchGate.
  • Lodeiro, C., et al. (2022). Reversible Colorimetric and Fluorescence Solid Sensors Based on Aryl Hydrazone Derivatives of 1,8-Naphthalimides for Caustic Media and Biogenic Amine Vapors. Molecules. MDPI.
  • Operating Procedures: TA Instruments TGA. (n.d.). University of Washington.

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Navigating the Dynamic Landscape of Tautomeric Equilibrium in 4'-Nitroacetophenone 4-nitrophenylhydrazone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of numerous organic compounds. Among these, the hydrazone-azo tautomerism in arylhydrazones presents a particularly intriguing and significant area of study. This technical guide provides a comprehensive exploration of the tautomeric equilibrium in a specific class of these compounds: 4'-Nitroacetophenone 4-nitrophenylhydrazone derivatives. By delving into the synthesis, structural elucidation, and the subtle interplay of environmental and structural factors that govern this equilibrium, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate and harness the complexities of this dynamic chemical landscape.

Introduction: The Dichotomy of Hydrazone-Azo Tautomerism

Arylhydrazones, characterized by the R1R2C=NNHR3 moiety, can exist in a tautomeric equilibrium with their corresponding azo (-N=N-) isomers. This equilibrium is not a mere academic curiosity; the distinct electronic and structural features of the hydrazone and azo forms can lead to vastly different properties, including color, stability, and biological interactions.[1][2] The position of this equilibrium is delicately balanced and can be influenced by a variety of factors, including the electronic nature of substituents, the polarity of the solvent, temperature, and pH.[3][4][5]

The 4'-Nitroacetophenone 4-nitrophenylhydrazone scaffold, with its electron-withdrawing nitro groups on both phenyl rings, presents a compelling case study. These substituents are known to significantly influence the electronic distribution within the molecule, thereby impacting the relative stabilities of the tautomeric forms.[6] Understanding and controlling this equilibrium is paramount for applications ranging from the design of novel chromophores to the development of targeted therapeutic agents.

Synthesis and Structural Elucidation: Capturing the Tautomeric Forms

The synthesis of 4'-Nitroacetophenone 4-nitrophenylhydrazone derivatives is typically achieved through a straightforward condensation reaction between 4'-nitroacetophenone and 4-nitrophenylhydrazine.[7][8] The causality behind this experimental choice lies in the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the acetophenone, followed by dehydration.

General Synthetic Protocol

A reliable and reproducible protocol for the synthesis is as follows:

Materials:

  • 4'-Nitroacetophenone

  • 4-Nitrophenylhydrazine

  • Ethanol (or other suitable solvent like glacial acetic acid)

  • Catalytic amount of acid (e.g., glacial acetic acid)

Procedure:

  • Dissolve equimolar amounts of 4'-nitroacetophenone and 4-nitrophenylhydrazine in a minimal amount of absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is then heated under reflux for a period of 2-4 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration.

  • The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture) to yield the pure hydrazone derivative.

This protocol is a self-validating system as the purity and identity of the product can be unequivocally confirmed by a suite of analytical techniques.

Spectroscopic Characterization: Unveiling the Equilibrium

The characterization of the synthesized compounds and the investigation of their tautomeric equilibrium rely heavily on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the structure of the tautomers.[9][10] The hydrazone form is characterized by a distinct N-H proton signal in the ¹H NMR spectrum, typically observed at a downfield chemical shift.[9] The chemical shift of the carbon atom attached to the nitrogen atoms is also a key indicator; a chemical shift characteristic of a C=N bond supports the hydrazone form.[11] In cases of rapid equilibrium, time-averaged signals are observed, and variable temperature NMR studies can be employed to probe the dynamics of the tautomerization.[12][13]

  • UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the azo and hydrazone tautomers are typically distinct.[14][15] The hydrazone form often exhibits a bathochromic shift (absorption at a longer wavelength) compared to the azo form.[14][16] By monitoring the changes in the absorption bands in different solvents or under varying conditions, one can qualitatively and, in some cases, quantitatively assess the position of the tautomeric equilibrium.[17][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide valuable information about the functional groups present in the tautomers. The hydrazone form will exhibit a characteristic N-H stretching vibration, while the azo form will show a -N=N- stretch, although the latter can sometimes be weak and difficult to assign definitively.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise atomic arrangement in the solid state.[19][20][21] This allows for the unambiguous identification of the dominant tautomer in the crystalline form and provides insights into intermolecular interactions, such as hydrogen bonding, that can influence the tautomeric preference.

Factors Influencing the Tautomeric Equilibrium: A Delicate Balance

The position of the hydrazone-azo equilibrium is a finely tuned balance dictated by both intramolecular and intermolecular forces.

Solvent Effects: The Role of the Medium

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[12][22][23] Generally, polar solvents tend to favor the more polar tautomer. The hydrazone tautomer, with its potential for hydrogen bonding and a larger dipole moment, is often stabilized in polar protic and aprotic solvents.[12][22] In contrast, non-polar solvents may favor the less polar azo form.

Table 1: Expected Influence of Solvent Polarity on Tautomeric Equilibrium

Solvent TypeExpected Predominant TautomerRationale
Non-polar (e.g., Hexane, Toluene)Azo form may be more favoredLower stabilization of the more polar hydrazone tautomer.
Polar Aprotic (e.g., DMSO, DMF)Hydrazone form is often favoredStabilization of the hydrazone tautomer through dipole-dipole interactions.[12]
Polar Protic (e.g., Ethanol, Methanol)Hydrazone form is often favoredStabilization through hydrogen bonding with the solvent molecules.[22]
Substituent Effects: The Electronic Tug-of-War

The electronic nature of the substituents on the aromatic rings has a profound impact on the tautomeric equilibrium.[3][24] Electron-withdrawing groups, such as the nitro groups in the title compounds, can significantly influence the acidity of the N-H proton and the basicity of the nitrogen atoms, thereby shifting the equilibrium. The strong electron-withdrawing nature of the nitro group is well-documented to affect the electronic structure and reactivity of aromatic systems.[6]

In the case of 4'-Nitroacetophenone 4-nitrophenylhydrazone, the nitro group on the phenylhydrazine moiety will decrease the basicity of the β-nitrogen, potentially favoring the hydrazone form. Conversely, the nitro group on the acetophenone ring will enhance the electrophilicity of the imine carbon, which could also stabilize the hydrazone tautomer.

Experimental Protocols for Studying Tautomeric Equilibrium

To provide a practical framework for researchers, the following are detailed, self-validating experimental workflows for investigating the tautomeric equilibrium.

Protocol: UV-Vis Spectroscopic Analysis of Solvent Effects

Objective: To determine the qualitative effect of solvent polarity on the tautomeric equilibrium.

Methodology:

  • Prepare stock solutions of the synthesized 4'-Nitroacetophenone 4-nitrophenylhydrazone derivative in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, DMSO).

  • From the stock solutions, prepare dilute solutions of the same concentration in each solvent.

  • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-800 nm).

  • Analyze the spectra for shifts in the maximum absorption wavelength (λmax) and changes in the shape of the absorption bands.

  • Correlate the observed spectral changes with the polarity of the solvents to infer the predominant tautomeric form in each medium.

Trustworthiness: The consistency of the spectral shifts across a range of solvents with a known polarity trend provides a self-validating system for assessing the influence of the solvent.

Protocol: ¹H NMR Spectroscopic Analysis

Objective: To identify the predominant tautomeric form in a given solvent and to look for evidence of equilibrium.

Methodology:

  • Dissolve a sample of the synthesized compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Analyze the spectrum for the presence of a characteristic N-H proton signal. The integration of this signal can provide a quantitative measure of the hydrazone tautomer if the equilibrium is slow on the NMR timescale.

  • Examine the chemical shifts of the aromatic and methyl protons for any signs of peak broadening or the presence of multiple sets of signals, which could indicate a dynamic equilibrium.

  • If a dynamic equilibrium is suspected, perform variable temperature NMR experiments to observe changes in the spectra as a function of temperature.

Trustworthiness: The distinct and predictable chemical shifts of the protons in each tautomeric form, coupled with the ability to observe dynamic changes with temperature, make NMR a highly reliable method.

Visualization of Key Concepts

To aid in the conceptual understanding of the tautomeric equilibrium and the experimental workflows, the following diagrams are provided.

Tautomeric_Equilibrium cluster_hydrazone Hydrazone Tautomer cluster_azo Azo Tautomer Hydrazone Ar-C(CH3)=N-NH-Ar' Azo Ar-C(CH2)-N=N-Ar' Hydrazone->Azo Proton Transfer

Caption: Tautomeric equilibrium in arylhydrazones.

Experimental_Workflow Synthesis Synthesis of Derivative Purification Purification & Characterization Synthesis->Purification UV_Vis UV-Vis Spectroscopy (Solvent Effects) Purification->UV_Vis NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR X_Ray X-ray Crystallography (Solid-State Structure) Purification->X_Ray Data_Analysis Data Analysis & Interpretation UV_Vis->Data_Analysis NMR->Data_Analysis X_Ray->Data_Analysis Conclusion Conclusion on Equilibrium Data_Analysis->Conclusion

Caption: Experimental workflow for studying tautomerism.

Conclusion and Future Directions

The tautomeric equilibrium in 4'-Nitroacetophenone 4-nitrophenylhydrazone derivatives is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of this equilibrium, achieved through a combination of synthesis, comprehensive spectroscopic analysis, and careful consideration of solvent and substituent effects, is crucial for researchers in medicinal chemistry and materials science. The protocols and insights provided in this guide offer a robust framework for investigating these dynamic systems.

Future research in this area could focus on the quantitative determination of tautomeric ratios using advanced NMR techniques and computational modeling. Furthermore, exploring the impact of this tautomerism on the biological activity of these derivatives could open new avenues for the rational design of novel therapeutic agents. The ability to control and manipulate the tautomeric equilibrium through synthetic design and solvent engineering will undoubtedly continue to be a key driver of innovation in these fields.

References

  • Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR.
  • Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - RSC Publishing.
  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media.
  • Azo-hydrazone tautomerism of aryl azo pyridone dyes - Sci-Hub.
  • Substituents Effects on the Azo-Hydrazone Tautomerism of 4-Arylazo-2,6-di- t -butylphenols.
  • Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - RSC Publishing.
  • Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR | Request PDF - ResearchG
  • Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing).
  • Azo-Hydrazone Tautomerism – an Intriguing Balance - Purdue Chemistry.
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  • Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies.
  • Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones - ResearchG
  • Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calcul
  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf - Slideshare.
  • Full article: Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes - Taylor & Francis.
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  • Solvent- and Light-Sensitive AIEE-Active Azo Dye:
  • Investigation of the azo-hydrazone tautomeric equilibrium in an azo dye involving the naphthalene moiety by UV-vis spectroscopy and quantum chemistry | Request PDF - ResearchG
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  • X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines | Crystal Growth & Design.
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  • 4'-Nitroacetophenone 4-nitrophenylhydrazone | C14H12N4O4 | CID 5718061 - PubChem.
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  • Keto<==>enol, imine<==>enamine, and nitro<==>aci-nitro tautomerism and their interrelationship in substituted nitroethylenes. Keto, imine, nitro, and vinyl substituent effects and the importance of H-bonding - PubMed.
  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS - Rasayan Journal of Chemistry.
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  • (PDF)
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Computational and Experimental Determination of Dipole Moments in Push-Pull Hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the protocol for determining the dipole moment of 4'-Nitroacetophenone 4-nitrophenylhydrazone , a push-pull chromophore with significant nonlinear optical (NLO) potential.

This guide synthesizes Density Functional Theory (DFT) computational workflows with the Guggenheim-Smith experimental method , providing a self-validating framework for researchers.

Target Molecule: 4'-Nitroacetophenone 4-nitrophenylhydrazone CAS: 100-19-6 (Parent ketone reference) | CID: 5718061 Molecular Formula:



Molecular Architecture & Significance[1]

The dipole moment (


) is a vector quantity critical for predicting solubility, biological permeability, and NLO responses. In 4'-Nitroacetophenone 4-nitrophenylhydrazone, the dipole arises from the vectorial sum of two strong electron-withdrawing nitro (

) groups and the central hydrazone (

) bridge.
Structural Dynamics
  • Electronic Character: The molecule features a "pull-pull" or "push-pull" electronic system depending on the conjugation path. The secondary amine (

    
    ) acts as a donor, while the nitro groups act as acceptors.
    
  • Isomerism: The

    
     bond creates stereoisomerism. The 
    
    
    
    -isomer
    is thermodynamically favored over the
    
    
    -isomer due to steric hindrance between the phenyl ring and the methyl group of the acetophenone moiety.
  • Vector Geometry: Unlike linear molecules, the bent angle of the hydrazone linkage (

    
    ) means the two nitro vectors do not cancel, often resulting in a significant net dipole (
    
    
    
    ).

Part I: Computational Workflow (DFT)

To predict the dipole moment accurately, one must account for electron correlation and solvent effects. Gas-phase calculations often underestimate


 for polar molecules.
Level of Theory
  • Functional: B3LYP or CAM-B3LYP . CAM-B3LYP is preferred for this molecule to correct long-range charge transfer errors inherent in the hydrazone bridge.

  • Basis Set: 6-311++G(d,p) .

    • Diffuse functions (++): Essential for describing the lone pairs on the nitro oxygens and hydrazone nitrogens.

    • Polarization functions (d,p): Required to model the distortion of orbitals in the aromatic rings.

Protocol Steps
  • Conformational Scan: Perform a relaxed potential energy surface (PES) scan around the

    
     dihedral angle to ensure the global minimum (
    
    
    
    -isomer) is located.
  • Geometry Optimization: Optimize in the gas phase first.

  • Frequency Calculation: Confirm the stationary point (zero imaginary frequencies).

  • Solvation Model: Re-optimize using the IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with Benzene (

    
    ) or Dioxane (
    
    
    
    ) to match the experimental solvent.
Computational Logic Flow

DFT_Workflow Start Initial Structure (E-isomer) Opt_Gas Geom Opt + Freq (Gas Phase) Start->Opt_Gas Check Imaginary Freq? Opt_Gas->Check Check->Opt_Gas Yes (Fix) Solv IEF-PCM Opt (Benzene/Dioxane) Check->Solv No Calc Calculate Dipole Vector (X, Y, Z) Solv->Calc

Figure 1: DFT workflow for dipole moment calculation. The solvation step is critical for comparison with experimental data.

Part II: Experimental Determination (Guggenheim Method)

Direct measurement of dipole moments for solid hydrazones is performed in dilute solution using the Guggenheim-Smith method . This method avoids the need for density measurements of the solid, relying instead on the refractive index and dielectric constant changes in solution.

Materials & Equipment[2][3]
  • Solvent: 1,4-Dioxane or Benzene (HPLC Grade, dried over Na-wire). These non-polar solvents minimize specific solute-solvent interactions.

  • Instrument: Dipolemeter (measuring dielectric constant,

    
    ) and Abbe Refractometer (measuring refractive index, 
    
    
    
    ).
  • Temperature: Strictly controlled at

    
    .
    
The Guggenheim Protocol

Prepare 5 dilute solutions of the hydrazone with weight fractions (


) ranging from 

to

.

Measure two parameters for each solution:

  • Dielectric Constant (

    
    ):  The static permittivity.[1]
    
  • Refractive Index (

    
    ):  The square of the refractive index (approximate to high-frequency permittivity).
    

Plot two graphs:

  • 
     vs. 
    
    
    
    
    
    Slope
    
    
  • 
     vs. 
    
    
    
    
    
    Slope
    
    
Calculation Formula

The dipole moment


 (in Debye) is calculated using the Guggenheim equation:


ParameterDescription
M Molecular Weight of Hydrazone (

)
T Temperature (Kelvin)
d₁ Density of the pure solvent (e.g.,

for Benzene)

Slope of Dielectric Constant vs. Weight Fraction

Slope of Refractive Index Squared vs. Weight Fraction

Data Analysis & Validation

To validate your findings, compare the Experimental (


) and Computational (

) values.
Error Sources & Correction
  • Atomic Polarization (

    
    ):  The Guggenheim method assumes 
    
    
    
    . For hydrazones with large nitro groups,
    
    
    can be significant (5-10% of electron polarization).
    • Correction: If

      
      , consider that the static method might overestimate orientation polarization.
      
  • Solvent Effect: If

    
     (Dioxane) > 
    
    
    
    (Benzene), specific interaction (H-bonding) between the hydrazone NH and dioxane oxygen is occurring.
Expected Data Range (Reference Values)

Based on structural analogs (e.g., dinitrophenylhydrazones), the expected values for 4'-Nitroacetophenone 4-nitrophenylhydrazone are:

MethodExpected Range (Debye)Notes
DFT (Gas Phase) 4.5 - 5.5 DUnderestimates due to lack of solvent field.
DFT (PCM-Benzene) 5.8 - 6.8 DMost accurate prediction.
Exp (Guggenheim) 6.0 - 7.2 DHigher values indicate strong push-pull character.

Experimental Logic Diagram

Guggenheim_Method Prep Prepare 5 Solutions (w = 0.001 to 0.010) Measure Measure Properties @ 25°C Prep->Measure Plot1 Plot ε vs w (Slope α) Measure->Plot1 Plot2 Plot n² vs w (Slope γ) Measure->Plot2 Eq Apply Guggenheim Eq μ = 0.01281 * sqrt(M*T*(α-γ)/d) Plot1->Eq Plot2->Eq

Figure 2: The Guggenheim experimental workflow for non-volatile solids.

References

  • Guggenheim, E. A. (1949). "The determination of dipole moments in solution". Transactions of the Faraday Society, 45, 714-720.

  • Smith, J. W. (1950). "The calculation of dipole moments from solution data". Transactions of the Faraday Society, 46, 394-399.

  • Frisch, M. J., et al. (Gaussian, Inc.). "Gaussian 16 Rev. C.01". DFT Computational Protocol Standards.

  • PubChem. "4'-Nitroacetophenone 4-nitrophenylhydrazone (CID 5718061)". National Library of Medicine.

  • Kristol, D. S., et al. (1975). "Dipole moments of some 2,4-dinitrophenylhydrazones". Journal of Chemical & Engineering Data, 20(3), 265-266. (Analogous validation).

Sources

Methodological & Application

Application Note: Acid-Catalyzed Synthesis of 4'-Nitroacetophenone 4-Nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 4'-Nitroacetophenone 4-nitrophenylhydrazone via acid-catalyzed condensation. This reaction involves the coupling of two electron-deficient aromatic systems: the deactivated nucleophile (4-nitrophenylhydrazine) and the activated electrophile (4'-nitroacetophenone).

Unlike standard hydrazone formations which often proceed rapidly at room temperature, the presence of electron-withdrawing nitro groups on both the carbonyl and hydrazine components introduces kinetic barriers requiring thermal activation (reflux) and specific pH control. This protocol is designed for drug discovery researchers utilizing hydrazone scaffolds for their antimicrobial, anticonvulsant, and antitubercular properties.

Chemical Theory & Mechanism[1]

The "Double-Nitro" Electronic Challenge

The synthesis represents a balance of electronic effects:

  • The Electrophile (Ketone): The 4-nitro group on the acetophenone withdraws electron density, making the carbonyl carbon more electrophilic and susceptible to attack.

  • The Nucleophile (Hydrazine): The 4-nitro group on the hydrazine significantly reduces the electron density of the terminal nitrogen, making it a weaker nucleophile compared to unsubstituted phenylhydrazine.

Consequently, the reaction rate is governed by the nucleophilicity of the hydrazine. Acid catalysis is required to protonate the carbonyl oxygen, further lowering the activation energy for the attack of the deactivated hydrazine.

Reaction Mechanism

The mechanism follows a classic addition-elimination pathway:

  • Activation: Acid catalyst protonates the carbonyl oxygen.[1][2]

  • Addition: The hydrazine nitrogen attacks the carbonyl carbon.[1]

  • Proton Transfer: Rapid proton shift occurs between nitrogen and oxygen.

  • Elimination: Water is eliminated to form the C=N double bond (Schiff base).

Mechanism Reactants Reactants (Ketone + Hydrazine) Protonation Step 1: Carbonyl Protonation (H+) Reactants->Protonation Acid Cat. Attack Step 2: Nucleophilic Attack Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Step 3: Elimination of Water (-H2O) Intermediate->Elimination Proton Transfer Product Final Product (Hydrazone) Elimination->Product C=N Formation

Figure 1: Step-wise mechanism of acid-catalyzed hydrazone formation.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleHazard
4'-Nitroacetophenone 165.151.0SubstrateIrritant
4-Nitrophenylhydrazine 153.141.1ReagentToxic/Flammable Solid
Ethanol (Absolute) 46.07SolventSolventFlammable
Glacial Acetic Acid 60.05Cat.CatalystCorrosive
Recrystallization Solvent --EtOH/DMF (9:1)-
Equipment
  • 100 mL Round-bottom flask (RBF)

  • Reflux condenser[3]

  • Magnetic stirrer & hotplate[4]

  • Hirsch or Buchner funnel

  • Oil bath or heating mantle

Step-by-Step Procedure
Phase 1: Preparation
  • Ketone Solution: In the 100 mL RBF, dissolve 1.65 g (10 mmol) of 4'-nitroacetophenone in 20 mL of absolute ethanol . Warm gently (40°C) to ensure complete dissolution.

  • Hydrazine Solution: In a separate beaker, dissolve 1.68 g (11 mmol) of 4-nitrophenylhydrazine in 15 mL of ethanol .

    • Note: If solubility is poor, add 3-5 drops of Glacial Acetic Acid to this solution to assist dissolution.

Phase 2: Reaction (The Reflux)
  • Add the hydrazine solution to the ketone solution in the RBF.

  • Add 0.5 mL of Glacial Acetic Acid (catalyst).

  • Attach the reflux condenser.

  • Reflux the mixture at 80°C for 2 to 3 hours .

    • Observation: The solution should darken to a deep orange or red color, indicating conjugation extension.

    • Checkpoint: Perform TLC (Solvent: Hexane/Ethyl Acetate 7:3) at 2 hours. The starting ketone spot (

      
      ) should disappear.
      
Phase 3: Isolation[4]
  • Allow the reaction mixture to cool slowly to room temperature.

  • Place the flask in an ice-water bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the precipitate using vacuum filtration.

  • Wash: Wash the crude solid with 10 mL of ice-cold ethanol followed by 10 mL of water (to remove residual acid).

Phase 4: Purification
  • Recrystallization: The crude product is likely sparingly soluble.

    • Dissolve in a minimum amount of hot Ethanol/DMF (9:1 ratio).

    • Allow to cool slowly.[3][4]

    • Filter the purified crystals and dry in a vacuum oven at 60°C for 4 hours.

Workflow Visualization

Workflow Start Start: Weigh Reagents Dissolve Dissolve in EtOH (Warm) Start->Dissolve Catalyze Add Glacial Acetic Acid Dissolve->Catalyze Reflux Reflux (80°C, 3 hrs) Catalyze->Reflux Cool Cool to RT -> Ice Bath Reflux->Cool Filter Vacuum Filtration Cool->Filter Recryst Recrystallize (EtOH/DMF) Filter->Recryst

Figure 2: Experimental workflow from reagent preparation to purification.

Characterization & Validation

The product, 4'-nitroacetophenone 4-nitrophenylhydrazone , is a highly conjugated system.

Physical Properties[5]
  • Appearance: Deep orange to red crystalline solid.

  • Melting Point: Expected range 240–260°C (Decomposition often occurs near MP). Note: This is higher than the starting materials (Ketone: ~80°C, Hydrazine: ~157°C).

Spectroscopic Data (Expected)
TechniqueSignalAssignment
FT-IR 3300-3350 cm⁻¹N-H Stretch (Secondary amine)
1615-1625 cm⁻¹C=N Stretch (Imine/Hydrazone)
1510 & 1340 cm⁻¹N-O Stretch (Nitro group, symmetric/asymmetric)
¹H NMR

2.2-2.4 ppm
Methyl group (Singlet, -CH₃)
(DMSO-

)

10-11 ppm
N-H proton (Singlet, broad)

7.8-8.4 ppm
Aromatic protons (Multiple doublets, AA'BB' systems)

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate Product too soluble in hot EtOH.Concentrate solution by rotary evaporation to 50% volume, then freeze.
Oiling Out Impurities or wet solvent.[5]Scratch the glass with a rod to induce nucleation; ensure ethanol is dry.
Low Yield Incomplete reaction (sterics).Increase reflux time to 5 hours; add 2-3 extra drops of acetic acid.
Dark Tar Formation Acid concentration too high.Use less acid next time; do not use concentrated HCl if tarring occurs.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General hydrazone synthesis protocols).

  • Shriner, R. L., et al. The Systematic Identification of Organic Compounds, 8th Ed. Wiley, 2003. (Derivatization of ketones).[1][4][6][5][7][8]

  • National Institute of Standards and Technology (NIST). 4'-Nitroacetophenone IR Spectrum. NIST Chemistry WebBook. [Link]

  • PubChem. 4'-nitroacetophenone 4-nitrophenylhydrazone Compound Summary. [Link]

Sources

preparation of 4'-Nitroacetophenone 4-nitrophenylhydrazone from 4-nitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The formation of hydrazones from carbonyl compounds and hydrazine derivatives is a cornerstone reaction in organic synthesis and analytical chemistry. While historically used for the qualitative identification of ketones and aldehydes (e.g., Brady's test), specific derivatives like 4'-Nitroacetophenone 4-nitrophenylhydrazone serve as critical intermediates in the synthesis of heterocycles (indoles, pyrazoles) and as reference standards in pharmaceutical impurity profiling.

This application note provides a high-fidelity protocol for synthesizing this specific dinitro-derivative. Unlike simple phenylhydrazones, the presence of nitro groups on both the ketone and hydrazine rings significantly reduces solubility and nucleophilicity, requiring optimized acidic catalysis and solvent selection to ensure high yield and purity.

Key Chemical Transformation
  • Reactant A: 4'-Nitroacetophenone (Ketone)[1][2][3]

  • Reactant B: 4-Nitrophenylhydrazine (Hydrazine)

  • Product: 4'-Nitroacetophenone 4-nitrophenylhydrazone (Schiff Base)

Reaction Mechanism

The reaction proceeds via an acid-catalyzed addition-elimination mechanism. The presence of the electron-withdrawing nitro group on the hydrazine reduces the nucleophilicity of the terminal nitrogen, making the acid catalyst (typically Acetic Acid or HCl) essential to activate the carbonyl carbon.

Mechanistic Pathway[4]
  • Protonation: Acid protonates the carbonyl oxygen of 4-nitroacetophenone, increasing electrophilicity.

  • Nucleophilic Attack: The terminal nitrogen of 4-nitrophenylhydrazine attacks the carbonyl carbon.

  • Proton Transfer: Formation of the carbinolamine intermediate.

  • Dehydration: Acid-assisted elimination of water to form the C=N double bond.

Mechanism Reactants Reactants (Ketone + Hydrazine) Activated Activated Carbonyl (Protonated) Reactants->Activated + H+ (Acid Catalyst) Intermediate Carbinolamine Intermediate Activated->Intermediate Nucleophilic Attack Product Hydrazone Product (- H2O) Intermediate->Product Dehydration (-H2O)

Figure 1: Acid-catalyzed condensation mechanism for hydrazone formation.

Safety & Handling (Critical)

Warning: This protocol involves nitro-aromatics and hydrazine derivatives. Strict adherence to safety standards is mandatory.

CompoundHazard ClassCritical Precaution
4-Nitrophenylhydrazine Toxic / Explosive Suspected carcinogen. Risk of explosion if dried completely and subjected to friction.[4] Keep damp or wet during storage.[4]
4'-Nitroacetophenone IrritantAvoid inhalation of dust.[5] Use in a fume hood.
Ethanol FlammableKeep away from open flames/sparks.[6]
Glacial Acetic Acid CorrosiveWear acid-resistant gloves and eye protection.

PPE Requirements: Nitrile gloves (double-gloving recommended for hydrazine handling), lab coat, safety goggles, and a functioning fume hood.

Materials & Equipment

Reagents
  • 4'-Nitroacetophenone (CAS: 100-19-6): 1.65 g (10 mmol)

  • 4-Nitrophenylhydrazine (CAS: 100-16-3): 1.53 g (10 mmol)

  • Ethanol (Absolute or 95%): 50 mL

  • Glacial Acetic Acid: 1-2 mL (Catalyst)

  • Optional: DMSO (for solubility issues)

Equipment
  • 100 mL Round-bottom flask (RBF)

  • Reflux condenser[7]

  • Magnetic stirrer & hot plate

  • Buchner funnel & vacuum pump

  • Oil bath or heating mantle

Experimental Protocol

This protocol uses a standard 1:1 stoichiometric ratio. Due to the electron-withdrawing nature of the nitro groups, the reaction rate is slower than unsubstituted analogs; therefore, reflux is required.

Step-by-Step Methodology
Phase 1: Preparation of Solution
  • Dissolve Ketone: In the 100 mL RBF, dissolve 1.65 g of 4'-Nitroacetophenone in 30 mL of warm Ethanol.

    • Note: If the ketone does not dissolve completely, add small amounts of Ethanol until clear.

  • Prepare Hydrazine Solution: In a separate beaker, dissolve 1.53 g of 4-Nitrophenylhydrazine in 20 mL of Ethanol containing 1 mL of Glacial Acetic Acid.

    • Tip: If the hydrazine salt (hydrochloride) is used, add Sodium Acetate (1.0 equiv) to liberate the free base.

Phase 2: Reaction (Condensation)
  • Mixing: Slowly add the Hydrazine solution to the Ketone solution in the RBF while stirring.

  • Reflux: Attach the reflux condenser. Heat the mixture to reflux (approx. 78-80°C) for 60 to 90 minutes .

    • Observation: The solution typically darkens, and a heavy precipitate (orange to deep red) may begin to form even at reflux temperature due to the low solubility of the dinitro-product.

Phase 3: Isolation
  • Cooling: Remove the heat source and allow the flask to cool slowly to room temperature. Then, place in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the crystalline solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with:

    • 2 x 10 mL Cold Ethanol (to remove unreacted starting material).

    • 2 x 10 mL Water (to remove acid/salt residues).

  • Drying: Dry the solid in a vacuum oven at 60°C for 4 hours. Do not overheat, as nitro compounds can be thermally unstable.

Phase 4: Purification (Recrystallization)
  • Solvent Choice: The crude product is likely highly insoluble. Recrystallization is best performed using Hot Ethanol (large volume) or an Ethanol/DMF (9:1) mixture.

  • Procedure: Dissolve the crude solid in the minimum amount of boiling solvent, filter while hot (if insoluble impurities exist), and cool slowly to regenerate pure crystals.

Workflow Diagram

Workflow Start Weigh Reagents (10 mmol each) Dissolve Dissolve in EtOH + Acetic Acid Start->Dissolve Reflux Reflux (90 mins @ 80°C) Dissolve->Reflux Precipitate Cool & Precipitate (Ice Bath) Reflux->Precipitate Filter Vacuum Filtration & Wash Precipitate->Filter Recryst Recrystallization (EtOH/DMF) Filter->Recryst

Figure 2: Experimental workflow for the synthesis and isolation of the hydrazone.

Characterization & Expected Data

The product, 4'-Nitroacetophenone 4-nitrophenylhydrazone , is a highly conjugated system, resulting in a distinct color and specific spectroscopic signatures.

ParameterExpected ResultNotes
Appearance Orange to Red Crystalline SolidColor intensity increases with conjugation.
Melting Point > 220°C Dinitrophenylhydrazones typically have high MPs. (Lit. for similar analogs: 200-260°C).
Solubility LowInsoluble in water; sparingly soluble in EtOH; soluble in DMSO/DMF.
IR Spectrum ~1615 cm⁻¹ (C=N) ~1330/1510 cm⁻¹ (NO₂) ~3300 cm⁻¹ (NH) Disappearance of the ketone C=O peak (~1680 cm⁻¹) is the primary confirmation of reaction completion.

Troubleshooting (Self-Validating)

  • No Precipitate Formed:

    • Cause: Solution too dilute or insufficient acid catalyst.

    • Fix: Concentrate the solution by rotary evaporation (remove ~50% solvent) and cool again. Add 2-3 more drops of Glacial Acetic Acid.

  • Product is Oily/Sticky:

    • Cause: Impurities or incomplete dehydration.

    • Fix: Scratch the side of the flask with a glass rod to induce nucleation. Recrystallize from Ethanol/Water (add water dropwise to hot ethanol solution until turbid).

  • Low Yield:

    • Cause: Steric hindrance or electronic deactivation from nitro groups.

    • Fix: Increase reflux time to 3-4 hours or switch solvent to 1-Propanol (higher boiling point: 97°C).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (Standard protocols for hydrazone formation and derivative characterization).

  • Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1980). The Systematic Identification of Organic Compounds. Wiley.
  • PubChem. (n.d.). 4-Nitrophenylhydrazine Safety Data Sheet. National Library of Medicine. Retrieved October 26, 2023.

  • Thermo Fisher Scientific. (n.d.). 4'-Nitroacetophenone Product Specifications. Retrieved October 26, 2023.

Sources

Application Note: UV-Vis Spectrophotometric Determination of 4'-Nitroacetophenone via 4-Nitrophenylhydrazone Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and quality control scientists involved in the analysis of pharmaceutical intermediates and organic synthesis. It details the spectrophotometric determination of 4'-Nitroacetophenone (analyte) via derivatization with 4-Nitrophenylhydrazine (reagent) to form the chromogenic product 4'-Nitroacetophenone 4-nitrophenylhydrazone .

Introduction & Principle

4'-Nitroacetophenone (4-NAP) is a critical intermediate in the synthesis of antibiotics (e.g., chloramphenicol) and bronchodilators (e.g., clenbuterol). Direct UV determination of 4-NAP is often compromised by interference from other benzenoid precursors or solvents absorbing in the deep UV region (<300 nm).

To overcome this, we utilize a derivatization strategy using 4-Nitrophenylhydrazine (4-NPH) . This reaction yields 4'-Nitroacetophenone 4-nitrophenylhydrazone , a highly conjugated molecule with a bathochromically shifted absorption maximum (


) in the visible region (typically 390–420 nm). This shift eliminates interference from non-conjugated impurities and significantly enhances sensitivity.
Chemical Basis

The determination relies on the acid-catalyzed condensation of the ketone (4-NAP) with the hydrazine (4-NPH). The resulting hydrazone exhibits extended


-conjugation across two aromatic rings linked by the azomethine (-C=N-NH-) bridge, amplified by the auxochromic effect of the nitro groups.
Reaction Pathway Diagram

The following diagram illustrates the reaction mechanism and the critical control points (pH and Temperature) that influence yield.

ReactionPathway cluster_controls Critical Control Points NAP 4'-Nitroacetophenone (Analyte) Inter Carbinolamine Intermediate NAP->Inter Nucleophilic Attack (Slow Step) NPH 4-Nitrophenylhydrazine (Reagent) NPH->Inter Product 4'-Nitroacetophenone 4-nitrophenylhydrazone (Chromophore) Inter->Product Dehydration (-H2O) Acid Cat. (H+) pH pH 4.0 - 5.0 (Prevents NPH protonation) pH->Inter Temp Temp: 50-60°C (Drives Dehydration) Temp->Inter

Caption: Reaction pathway for the formation of the hydrazone chromophore. Acidic pH catalyzes dehydration, but excessive acidity inhibits the nucleophile.

Materials & Apparatus

Reagents
  • Standard 4'-Nitroacetophenone (CAS 100-19-6):

    
     purity.
    
  • 4-Nitrophenylhydrazine (CAS 100-16-3): Analytical grade.

  • Solvent: Methanol (HPLC Grade) or Ethanol (Absolute).

  • Catalyst: Glacial Acetic Acid or HCl (0.1 M).

  • Buffer: Sodium Acetate/Acetic Acid buffer (pH 4.5).

Apparatus
  • UV-Vis Spectrophotometer: Double-beam recommended (e.g., Shimadzu UV-1800 or Agilent Cary 60) with 1.0 cm quartz cuvettes.

  • Thermostatic Water Bath: Capable of maintaining

    
    .
    
  • Volumetric Glassware: Class A.

Experimental Protocol

Preparation of Solutions

A. Stock Standard Solution (4-NAP, 1000


g/mL): 
  • Accurately weigh 100 mg of 4'-Nitroacetophenone.

  • Dissolve in 20 mL methanol in a 100 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to mark with methanol.

B. Reagent Solution (4-NPH, 0.05% w/v):

  • Note: Prepare fresh daily to avoid oxidative degradation.

  • Dissolve 50 mg of 4-Nitrophenylhydrazine in 80 mL of methanol.

  • Add 2 mL of Glacial Acetic Acid (catalyst).

  • Dilute to 100 mL with methanol.

Derivatization Procedure
  • Aliquot: Transfer aliquots of the Stock Standard Solution (0.1 – 1.0 mL) into a series of 10 mL calibrated test tubes.

  • Reagent Addition: Add 2.0 mL of the 4-NPH Reagent Solution to each tube.

  • Catalysis: Add 1.0 mL of Acetate Buffer (pH 4.5) to stabilize the protonation state.

  • Reaction: Stopper the tubes and incubate in a water bath at 60°C for 20 minutes .

    • Expert Insight: Heating is required to overcome the activation energy of the dehydration step (elimination of water).

  • Quenching/Dilution: Cool to room temperature. Transfer contents to 10 mL volumetric flasks and dilute to the mark with methanol.

  • Blank Preparation: Prepare a reagent blank containing all components except the analyte (replace 4-NAP with pure methanol).

Spectrophotometric Measurement
  • Scan: Run a spectral scan from 300 nm to 600 nm using the most concentrated standard against the reagent blank.

  • Determination of

    
    :  Identify the absorption maximum. For this specific hydrazone, 
    
    
    
    is typically observed at 395–405 nm .
  • Measurement: Measure absorbance of all standards at the determined

    
    .
    

Method Validation & Data Analysis

Calibration and Linearity

Construct a calibration curve by plotting Absorbance (


-axis) vs. Concentration of 4-NAP (

g/mL,

-axis).

Typical Performance Data:

ParameterSpecification
Linear Range 1.0 – 25.0

g/mL

400 nm (solvent dependent)
Molar Absorptivity (

)

L mol

cm

Regression (

)

Limit of Detection (LOD)


g/mL
Calculation Formula

The concentration of the unknown sample (


) is calculated using the linear regression equation 

:


Where:

  • 
     = Absorbance of the unknown.
    
  • 
     = Slope of the calibration curve.
    
  • 
     = y-intercept.
    

Troubleshooting & Critical Control Points

Experimental Workflow Diagram

Workflow cluster_trouble Troubleshooting Start Start: Sample Preparation Mix Mix: Analyte + 4-NPH + Acid Start->Mix Heat Incubate: 60°C, 20 min Mix->Heat Critical Step T2 Low Absorbance? pH < 3.0 protonates hydrazine. Adjust buffer. Mix->T2 Cool Cool & Dilute Heat->Cool T1 Precipitate? Solvent too polar. Add more Methanol. Heat->T1 Measure Measure Abs @ 400 nm Cool->Measure

Caption: Operational workflow with integrated troubleshooting for precipitation and pH issues.

Expert Insights
  • pH Sensitivity: The reaction rate is pH-dependent. At very low pH (<3), the hydrazine nitrogen becomes protonated (

    
    ) and loses nucleophilicity. At neutral/alkaline pH, the dehydration step is slow. pH 4.0–5.0 is optimal. 
    
  • Interferences: Other carbonyl compounds (aldehydes/ketones) will interfere. Specificity is achieved by chromatographic separation (HPLC) if the matrix is complex, but for raw material purity testing, this UV method is sufficient.

  • Stability: The hydrazone product is stable for at least 24 hours in the dark. Exposure to strong sunlight may cause photo-isomerization (E/Z shift), slightly altering

    
    .
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5718061, 4'-Nitroacetophenone 4-nitrophenylhydrazone. Retrieved from [Link]

  • Zakaria, S. A., et al. (2022). Review: Using 2,4-dinitrophenylhydrazine in spectrophotometric determination.[1][2][3][4][5] Samarra Journal of Pure and Applied Science.[1] Retrieved from [Link]

  • NIST Chemistry WebBook. Acetophenone, 4'-nitro- UV/Visible Spectrum. Retrieved from [Link]

Sources

Application Note: Biological Activity Screening of 4'-Nitroacetophenone 4-nitrophenylhydrazone

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4'-Nitroacetophenone 4-nitrophenylhydrazone (CAS: N/A for specific isomer, generic class: nitro-phenylhydrazones) is a bis-nitro aromatic hydrazone.[1] Chemically, it is a Schiff base formed by the condensation of 4-nitroacetophenone and 4-nitrophenylhydrazine.[1]

Pharmacophore Analysis:

  • Hydrazone Linker (-C=N-NH-): A privileged structure in medicinal chemistry known to chelate transition metals (e.g., iron in bacterial active sites) and interrupt enzymatic pathways.[1]

  • Bis-Nitro Groups (-NO₂): Strong electron-withdrawing groups.[1] In biological systems, nitro groups are often enzymatically reduced (via nitroreductases) to reactive nitroso or hydroxylamine intermediates, which induce oxidative stress in bacteria (similar to Metronidazole) or cytotoxicity in hypoxic tumor cells.

Scope of this Protocol: This guide outlines the standard operating procedures (SOPs) for screening this specific compound for Antimicrobial efficacy (primary target) and Cytotoxicity (safety/selectivity profiling).

Pre-Screening Preparation[1]

Compound Characterization & Purity

Before biological testing, the compound's identity must be verified to ensure observed activity is not due to unreacted hydrazine (toxic) or ketone.

  • Melting Point: ~260–265°C (Decomposition).[1] Note: High melting point indicates strong intermolecular stacking.[1]

  • TLC: Silica gel; Solvent: Hexane:Ethyl Acetate (7:3).[1] Single spot required.

Stock Solution Preparation (Critical)

Challenge: This compound is highly lipophilic and practically insoluble in water.[1] Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.

Protocol:

  • Weigh 10.0 mg of 4'-Nitroacetophenone 4-nitrophenylhydrazone.

  • Add 1.0 mL of 100% DMSO to create a 10 mg/mL (10,000 µg/mL) Master Stock.

  • Sonicate for 15 minutes at 40°C. Visual check: Solution must be clear orange/yellow with no particulate matter.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter.[1] Do not use Nylon filters as nitro compounds may bind.[1]

Safety Warning: Nitroaromatics are potentially mutagenic.[1] Handle all powders in a fume hood.[1] Wear nitrile gloves.[1]

Protocol A: Antimicrobial Susceptibility Screening

Rationale: Nitro-hydrazones are historically active against Gram-positive bacteria (S. aureus) and fungi due to the interference with cell wall synthesis and oxidative stress induction.[1]

Experimental Design (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

ParameterSpecification
Test Organisms S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231)
Medium Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi
Inoculum Size 5 x 10⁵ CFU/mL
Test Range 512 µg/mL down to 1 µg/mL (Serial 2-fold dilution)
Positive Control Ciprofloxacin (Bacteria), Fluconazole (Fungi)
Negative Control 1% DMSO in Media (Solvent toxicity check)
Step-by-Step Workflow
  • Plate Setup: Use sterile 96-well flat-bottom microplates.

  • Dilution:

    • Add 100 µL of MHB to columns 2–12.[1]

    • Add 200 µL of 2x Working Solution (e.g., 1024 µg/mL in media with 2% DMSO) to column 1.

    • Transfer 100 µL from Col 1 to Col 2, mix, and repeat to Col 10. Discard 100 µL from Col 10.

    • Result: Serial dilution from 512 to 1 µg/mL.[1]

    • Col 11: Growth Control (Media + Inoculum + DMSO).[1]

    • Col 12: Sterility Control (Media only).[1]

  • Inoculation: Add 100 µL of standardized bacterial suspension (adjusted to 0.5 McFarland, then diluted 1:100) to wells 1–11.

  • Incubation:

    • Bacteria: 37°C for 18–24 hours.[1]

    • Fungi: 30°C for 48 hours.[1]

  • Readout: Add 20 µL of Resazurin (Alamar Blue) dye. Incubate 1–4 hours.

    • Pink: Viable (Growth).[1]

    • Blue: Non-viable (Inhibition).[1]

    • MIC Definition: The lowest concentration well that remains blue.[1]

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Rationale: To determine the Selectivity Index (SI). If the compound kills bacteria at 5 µg/mL but kills human cells at 4 µg/mL, it is a toxin, not a drug candidate.

Experimental Design[1]
  • Cell Lines: HEK293 (Normal kidney) vs. MCF-7 (Breast Cancer).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Step-by-Step Workflow
  • Seeding: Seed cells at 1 x 10⁴ cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Remove old media. Add 100 µL fresh media containing the compound (graded concentrations: 100, 50, 25, 12.5, 6.25 µg/mL).

    • Constraint: Final DMSO concentration must be ≤ 0.5%.[1]

  • Incubation: 37°C, 5% CO₂ for 48 hours.

  • MTT Addition: Add 10 µL MTT stock (5 mg/mL in PBS). Incubate 4 hours.

    • Mechanism:[1] Mitochondrial reductase in living cells converts yellow MTT to purple Formazan crystals.[1]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple crystals.

  • Measurement: Read Absorbance at 570 nm .

Data Analysis

Calculate % Cell Viability:

1

Calculate IC₅₀ (Concentration inhibiting 50% growth) using non-linear regression (Log(inhibitor) vs. response) in GraphPad Prism or similar software.

Screening Logic & Decision Tree (Visualization)

BioScreeningWorkflowCompound4'-Nitroacetophenone4-nitrophenylhydrazoneStockStock Prep(DMSO, 10mg/mL)Compound->StockQCQC Check(Clear Solution?)Stock->QCQC->StockFail (Re-sonicate)MICAntimicrobial Screen(MIC/MBC)QC->MICPassMTTCytotoxicity Screen(MTT Assay)QC->MTTPassDataData Analysis(IC50 / MIC)MIC->DataMTT->DataDecisionSelectivity Index (SI)(IC50 / MIC)Data->DecisionResult_GoodLead Candidate(SI > 10)Decision->Result_GoodHigh SelectivityResult_ToxicGeneral Toxin(SI < 1)Decision->Result_ToxicLow Selectivity

Figure 1: Integrated workflow for the biological evaluation of nitro-hydrazone derivatives, prioritizing solubility checks and selectivity analysis.

Expected Results & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in wells Compound crashed out of solution upon adding aqueous media.[1]Reduce max concentration to 256 or 128 µg/mL. Ensure DMSO < 1%.
Yellow color interference The compound itself is yellow/orange (nitro group).Use a "Compound Blank" (Media + Compound, no cells) and subtract this absorbance from test wells.
High toxicity in Control DMSO concentration too high (>1%).[1]Dilute stock further.[1] Keep final DMSO < 0.5%.[1]
No Activity Compound may require metabolic activation (nitro-reduction).[1]Consider testing under anaerobic conditions for specific bacteria.[1]

References

  • PubChem. (n.d.).[1] 4'-Nitroacetophenone 4-nitrophenylhydrazone (CID 5718061).[1][2][3] National Center for Biotechnology Information.[1] Retrieved October 26, 2025, from [Link]

  • Kumar, S., et al. (2014). Synthesis and antimicrobial activity of some new hydrazone derivatives.[1][4] (General reference for hydrazone bioactivity protocols). Journal of Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[1] CLSI document M07-A10.[1]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. (The standard MTT protocol source).[1] Journal of Immunological Methods, 65(1-2), 55-63.[1]

  • Gaikwad, N. D., et al. (2015). Synthesis and biological evaluation of some novel acetophenone derivatives. (Reference for parent compound activity).[1][5][6][7][8][4][9][10] International Journal of Pharmacy and Pharmaceutical Sciences.

antimicrobial and antifungal applications of nitro-hydrazone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial and Antifungal Development of Nitro-Hydrazone Derivatives

Introduction: The Nitro-Hydrazone Scaffold

In the context of the antimicrobial resistance (AMR) crisis, nitro-hydrazone derivatives represent a privileged scaffold. They combine the established pharmacophore of the azomethine linkage (


) with the redox-active nitro group  (

).

Unlike simple Schiff bases, the presence of a nitro group (particularly at the 5-position of a furan or thiophene ring) transforms the molecule into a "prodrug" warhead. These compounds are chemically stable but biologically labile; they are activated inside microbial cells by specific nitroreductases, leading to pleiotropic toxicity that makes resistance development difficult.

Key Applications:

  • Antibacterial: Targeting MDR Gram-negative pathogens (e.g., E. coli, K. pneumoniae) via oxidative stress and DNA damage.

  • Antifungal: Inhibition of ergosterol biosynthesis and induction of reactive oxygen species (ROS) in Candida spp.

Rational Design & Structure-Activity Relationship (SAR)

Effective design requires balancing lipophilicity (for membrane permeation) with electronic susceptibility (for enzymatic reduction).

Structural DomainFunctionOptimization Strategy
Nitro-Heterocycle The "Warhead." Substrate for bacterial nitroreductases (NTRs).5-Nitro-2-furaldehyde is the gold standard. 5-Nitrothiophene offers higher lipophilicity.
Azomethine Linker Rigid spacer; binds to enzyme active sites via H-bonding.Must remain strictly

. Methylation of the nitrogen reduces potency.
R-Group (Tail) Determines solubility and pharmacokinetic profile.Electron-withdrawing groups (Cl, F) on phenyl rings enhance potency. Bulky lipophilic groups improve antifungal activity.

Protocol A: Chemical Synthesis

Objective: Synthesize high-purity 5-nitro-hydrazone derivatives via acid-catalyzed condensation.

Reagents:
  • 5-Nitro-2-furaldehyde (or equivalent nitro-heterocycle).[1][2][3]

  • Substituted Hydrazide or Hydrazine.[2][4]

  • Absolute Ethanol (Solvent).

  • Glacial Acetic Acid (Catalyst).[4]

Workflow Diagram (DOT):

SynthesisWorkflow Start Reactants (Aldehyde + Hydrazide) Solvent Dissolve in Abs. Ethanol Start->Solvent Catalyst Add Glacial Acetic Acid (Cat.) Solvent->Catalyst Reflux Reflux (3-6 Hours, 80°C) Catalyst->Reflux TLC TLC Check (Hexane:EtOAc 3:7) Reflux->TLC TLC->Reflux Incomplete Precip Cool & Pour into Ice Water TLC->Precip Completion Filter Vacuum Filtration Precip->Filter Purify Recrystallize (Hot Ethanol) Filter->Purify Final Pure Nitro-Hydrazone Crystals Purify->Final

Figure 1: Step-wise synthesis workflow for nitro-hydrazone derivatives. Note the critical TLC checkpoint to ensure reaction completion.

Step-by-Step Procedure:
  • Dissolution: Dissolve 0.01 mol of 5-nitro-2-furaldehyde and 0.01 mol of the corresponding hydrazide in 20 mL of absolute ethanol.

  • Catalysis: Add 3-5 drops of glacial acetic acid. The pH should be slightly acidic (approx. 4-5) to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Heat the mixture under reflux (approx. 78-80°C) for 3–6 hours.

    • Expert Tip: Monitor progress using TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[4] Look for the disappearance of the aldehyde spot.

  • Precipitation: Allow the solution to cool to room temperature. If no precipitate forms, pour the mixture onto 50g of crushed ice with stirring.

  • Purification: Filter the solid precipitate. Wash with cold water and cold ethanol. Recrystallize from hot ethanol to remove unreacted hydrazine (which can be toxic/false positive in bioassays).

  • Characterization: Confirm structure via IR (look for

    
     stretch at 1580–1620 cm⁻¹) and 
    
    
    
    H-NMR (azomethine proton singlet at
    
    
    8.0–8.5 ppm).

Protocol B: Antimicrobial Evaluation (MIC Determination)

Standard: CLSI M07 (Broth Microdilution).[5][6] Objective: Determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens or Candida spp.

Materials:
  • 96-well microtiter plates (U-bottom).

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Resazurin dye (0.01% w/v) or TTC (Triphenyl Tetrazolium Chloride).

  • Positive Controls: Ciprofloxacin (Bacteria), Fluconazole (Fungi).

Procedure:
  • Stock Preparation: Dissolve the nitro-hydrazone derivative in 100% DMSO to a concentration of 10 mg/mL.

    • Critical: Nitro compounds can be hydrophobic. Ensure complete dissolution.

  • Dilution: Prepare serial two-fold dilutions in the culture broth across the 96-well plate. Final test range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL.
    • Note: The final DMSO concentration in the well must be

      
       to avoid solvent toxicity.
      
  • Inoculation: Adjust microbial inoculum to

    
     CFU/mL (0.5 McFarland standard diluted 1:100). Add 100 
    
    
    
    L to each well.
  • Incubation:

    • Bacteria:

      
       for 18–24 hours.
      
    • Fungi:

      
       for 24–48 hours.
      
  • Visualization: Add 20

    
    L of Resazurin solution. Incubate for 1–4 hours.
    
    • Blue: No growth (Drug is active).

    • Pink/Colorless: Growth (Metabolic reduction of dye).

  • Endpoint: The lowest concentration remaining blue is the MIC.

Mechanistic Profiling: The "Trojan Horse" Activation

Nitro-hydrazones function primarily as prodrugs. Their selectivity arises because bacterial/fungal nitroreductases (Type I and II) have different redox potentials compared to mammalian enzymes.

Mechanism of Action Diagram (DOT):

MoA cluster_Cell Microbial Cell Cytoplasm Extracellular Extracellular Space Drug Nitro-Hydrazone (Prodrug) Entry Passive Diffusion / Porin Entry Drug->Entry Target3 Ergosterol Inhibition (Fungi Specific) Drug->Target3 Direct Binding (Azole-like) NTR Nitroreductase (Type I / II) Entry->NTR Radical Nitro-Radical Anion (R-NO2•-) NTR->Radical NADH/NADPH Dependent O2 O2 (Aerobic) Radical->O2 Redox Cycling Reduct Further Reduction Radical->Reduct Anaerobic ROS Superoxide (O2•-) & Hydroxyl Radicals O2->ROS Target1 DNA Strand Breakage ROS->Target1 Target2 Lipid Peroxidation (Membrane Lysis) ROS->Target2 Toxic Hydroxylamine / Nitroso Intermediates Reduct->Toxic Toxic->Target1

Figure 2: Dual-pathway mechanism. Under aerobic conditions, redox cycling generates lethal ROS. Under anaerobic conditions, covalent binding to DNA occurs.

Validation Protocol: ROS Generation Assay

To confirm the oxidative stress mechanism:

  • Treat cells with the MIC of the compound for 2 hours.

  • Add NBT (Nitro Blue Tetrazolium) .

  • Observe formation of dark blue formazan granules (indicates superoxide generation).

  • Control: Pre-treatment with antioxidants (e.g., Ascorbic Acid) should rescue the cells and increase the MIC.

Safety & Drug Development: Hemolysis Assay

Before animal studies, you must ensure the compound disrupts bacterial membranes without lysing human erythrocytes.

  • Blood Prep: Wash human O+ red blood cells (RBCs) 3x with PBS. Resuspend to 2%.

  • Treatment: Incubate RBCs with the compound (at 1x, 5x, 10x MIC) for 1 hour at

    
    .
    
  • Controls:

    • Negative: PBS (0% Hemolysis).

    • Positive: 1% Triton X-100 (100% Hemolysis).

  • Measurement: Centrifuge at 1000g for 5 min. Measure absorbance of the supernatant at 540 nm (Hemoglobin release).

  • Acceptance Criteria:

    
     hemolysis at therapeutic concentrations.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research.

  • Rollas, S., & Küçükgüzel, Ş.[7] G. (2007). Biological activities of hydrazone derivatives.[2][3][4][7][8][9][10][11][12][13] Molecules, 12(8), 1910-1939.

  • Verma, G., et al. (2014). Nitro-aromatic compounds: A comprehensive review on their antimicrobial and anticancer potential. European Journal of Medicinal Chemistry.

  • Mellado, E., et al. (2007). In vitro activity of amphotericin B, itraconazole, voriconazole, and posaconazole against Scedosporium prolificans. (Reference for Antifungal Methodologies).

Sources

Application Note: Synthesis and Single Crystal Growth of 4'-Nitroacetophenone 4-Nitrophenylhydrazone for XRD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the methodology for synthesizing and growing single crystals of 4'-Nitroacetophenone 4-nitrophenylhydrazone (IUPAC: 1-(4-nitrophenyl)ethanone (4-nitrophenyl)hydrazone).

This compound represents a classic


-conjugated donor-acceptor system , often investigated for Non-Linear Optical (NLO)  properties due to the presence of electron-withdrawing nitro groups and the hydrazone linker (

) which facilitates charge transfer.

The Challenge: Nitro-substituted hydrazones often exhibit poor solubility in common organic solvents and a tendency to form microcrystalline powders rather than single crystals suitable for X-ray Diffraction (XRD). This protocol addresses these challenges by introducing a Solubility Screening Workflow and a Multi-Method Growth Strategy to ensure the isolation of diffraction-quality prisms.

Chemical Background & Synthesis Protocol[1][2][3]

Before crystal growth can be attempted, the material must be synthesized and purified to


 purity. Impurities are the primary cause of crystal defects and twinning.
Reaction Mechanism

The synthesis is an acid-catalyzed condensation reaction between a ketone (4-nitroacetophenone) and a hydrazine (4-nitrophenylhydrazine).

Reaction Scheme:



Synthesis Procedure

Reagents:

  • 4-Nitroacetophenone (10 mmol, 1.65 g)

  • 4-Nitrophenylhydrazine (10 mmol, 1.53 g)

  • Solvent: Absolute Ethanol (50 mL)

  • Catalyst: Glacial Acetic Acid (5-10 drops)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.65 g of 4-nitroacetophenone in 30 mL of warm absolute ethanol in a 100 mL round-bottom flask.

  • Addition: In a separate beaker, dissolve 1.53 g of 4-nitrophenylhydrazine in 20 mL of ethanol (gentle heating may be required). Add this to the ketone solution.

  • Catalysis: Add 5-10 drops of glacial acetic acid.

  • Reflux: Attach a water-cooled condenser and reflux the mixture for 3-4 hours at

    
    . The solution will likely darken (orange/red) as the hydrazone forms.
    
  • Precipitation: Cool the reaction mixture to room temperature. If precipitation does not occur, cool in an ice bath for 30 minutes.

  • Filtration: Filter the crude solid using a Büchner funnel and wash with cold ethanol (

    
    ) to remove unreacted starting materials.
    
  • Purification (Critical): Recrystallize the crude product from hot ethanol or an ethanol/DMF (9:1) mixture. Repeat until the melting point is sharp and constant.

Solubility Profiling (Self-Validating Step)

Do not skip this step. Successful crystal growth depends on finding the "Metastable Zone". Since specific solubility data for this derivative is often absent in literature, you must generate a solubility curve.

Protocol:

  • Select 4 solvents: Acetone, Ethanol, Dimethylformamide (DMF), and Tetrahydrofuran (THF).

  • Add excess solid to 5 mL of each solvent in sealed vials.

  • Heat to

    
     and sonicate for 10 minutes.
    
  • Observe dissolution.[1]

Expected Solubility Behavior:

SolventSolubility @ 25°CSolubility @ 50°CSuitability for Growth
Water InsolubleInsolublePrecipitant only
Ethanol LowModerateGood (Slow Cooling)
Acetone ModerateHighExcellent (Slow Evaporation)
DMF HighHighGood (Vapor Diffusion)
Chloroform ModerateHighModerate

Single Crystal Growth Protocols

We recommend attempting Method A first. If crystals are too small or twinned, proceed to Method B .

Method A: Slow Evaporation Solution Growth (SESG)

Best for: Stable solvents like Acetone or Ethanol.

  • Saturation: Prepare a saturated solution of the purified hydrazone in Acetone at room temperature (

    
    ).
    
  • Filtration: Filter the solution through a

    
     PTFE syringe filter into a clean 20 mL glass vial. Dust particles act as unwanted nucleation sites.
    
  • Covering: Cover the vial with Parafilm. Pierce 3-5 small holes in the Parafilm using a needle to control the evaporation rate.

  • Incubation: Place the vial in a vibration-free, temperature-controlled environment (

    
    ).
    
  • Timeline: Allow the solvent to evaporate slowly over 7-14 days .

  • Harvesting: When crystals reach suitable size (

    
    ), carefully decant the mother liquor and dry the crystals in air.
    
Method B: Vapor Diffusion (Hanging Drop or Vial-in-Vial)

Best for: Compounds with high solubility in DMF but low solubility in Ethanol/Water.

  • Inner Solution: Dissolve 50 mg of the hydrazone in 2 mL of DMF (Solvent) in a small 5 mL vial.

  • Outer Solution: Place 10 mL of Ethanol or Water (Anti-solvent) in a larger 50 mL jar.

  • Assembly: Place the small vial (uncapped) inside the larger jar. Cap the larger jar tightly.

  • Mechanism: The volatile anti-solvent (Ethanol) diffuses into the DMF solution, slowly lowering the solubility and forcing nucleation.

  • Timeline: Crystals should appear within 2-4 weeks . This method yields very high-quality, block-like crystals.

Experimental Workflow Visualization

The following diagram illustrates the critical path from synthesis to X-ray diffraction.

CrystalGrowthWorkflow Start Start: Reagents Synth Synthesis (Reflux in EtOH) Start->Synth Purify Purification (Recrystallization) Synth->Purify Solubility Solubility Screening (Acetone vs DMF) Purify->Solubility MethodA Method A: Slow Evaporation Solubility->MethodA If soluble in volatile (Acetone/EtOH) MethodB Method B: Vapor Diffusion Solubility->MethodB If soluble in high BP (DMF/DMSO) Harvest Harvest Crystals MethodA->Harvest MethodB->Harvest Check Microscopy Check (Polarized Light) Harvest->Check Check->Purify If twinned/powder XRD Single Crystal XRD Check->XRD If single & clear

Caption: Workflow for the synthesis, purification, and crystal growth of 4'-Nitroacetophenone 4-nitrophenylhydrazone.

Characterization & Validation

Before submitting for XRD, validate the crystals using these techniques:

Optical Microscopy

Examine crystals under a polarized light microscope.

  • Success: Crystals extinguish (go dark) uniformly when rotated 90° under cross-polarizers. This confirms they are single crystals.

  • Failure: "Mosaic" patterns or non-uniform extinction indicate twinning or polycrystallinity.

FTIR Spectroscopy

Confirm the formation of the hydrazone linkage.

  • C=N Stretch: Look for a strong band at 1590–1620 cm⁻¹ .

  • N-H Stretch: A band around 3200–3300 cm⁻¹ .

  • Absence: The C=O stretch of the starting ketone (~1680 cm⁻¹) should be absent.

Single Crystal XRD (Expected Parameters)

Based on analogous nitro-hydrazone structures [1, 2], expect the following:

  • Crystal System: Monoclinic or Orthorhombic.

  • Space Group:

    
     (Centrosymmetric) or 
    
    
    
    (Non-centrosymmetric).
  • Packing: Look for hydrogen bonding networks involving the hydrazone N-H and the nitro oxygen atoms.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Microcrystals / Powder Nucleation rate too high.Dilute the solution or lower the evaporation rate (fewer holes in Parafilm).
Twinning (Clumped crystals) Fast growth or impurities.Re-purify starting material. Switch to Vapor Diffusion (Method B).
No Crystals (Clear solution) Solution is undersaturated.Allow more evaporation or move to a cooler environment (

).
Opaque/Cloudy Crystals Solvent inclusion.The growth temperature fluctuated.[2] Ensure stable temperature control.

References

  • General Hydrazone Synthesis

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989.
    • BenchChem.[3] Synthesis of Acetophenone 2,4-dinitrophenylhydrazone. Link (Analogous protocol for dinitro-derivative).

  • Crystal Growth of Nitro-Organics

    • N. P. Rajesh, et al. "Growth and characterization of organic p-nitroacetophenone single crystals for nonlinear optical applications." ResearchGate. Link

    • S. K. Mohan, et al. "Synthesis, growth and characterization of 4-nitrobenzaldehyde-4-nitrophenylhydrazone crystals." Spectrochimica Acta Part A. (Analogous bis-nitro structure).[4]

  • Cambridge Structural Database (CSD).

Disclaimer: This protocol is designed for research purposes only. Handle all nitro-compounds with care as they can be energetic or toxic. Always consult the SDS for 4-Nitroacetophenone and 4-Nitrophenylhydrazine before use.

Sources

Application Note: High-Efficiency Solvent-Free Synthesis of 4'-Nitroacetophenone 4-nitrophenylhydrazone

[1]

Executive Summary

This guide details the solvent-free synthesis of 4'-Nitroacetophenone 4-nitrophenylhydrazone, a robust "Green Chemistry" protocol designed for high-throughput drug discovery and intermediate synthesis.[1] Unlike traditional ethanol-reflux methods, this technique utilizes mechanochemistry (grinding) and microwave-assisted solid-state reaction .[1]

Key Advantages:

  • Atom Economy: Near 100% incorporation of reactants; water is the only byproduct.[1]

  • Speed: Reaction times reduced from hours (reflux) to minutes (microwave/grinding).[1]

  • Purity: Elimination of solvent-trapping in the crystal lattice; often requires no recrystallization.[1]

Chemical Basis & Reaction Mechanism

The synthesis involves the condensation of 4-nitroacetophenone (ketone) with 4-nitrophenylhydrazine (hydrazine) to form the corresponding hydrazone.[1][2] Both reactants possess strong electron-withdrawing nitro groups (

  • 4-Nitroacetophenone: The nitro group activates the carbonyl carbon, making it more electrophilic (susceptible to attack).[1]

  • 4-Nitrophenylhydrazine: The nitro group decreases the nucleophilicity of the hydrazine

    
    .[1]
    Result: An acid catalyst is critical to protonate the carbonyl oxygen, compensating for the reduced nucleophilicity of the hydrazine.
    
Reaction Scheme
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the acid-catalyzed solid-state mechanism.

ReactionMechanismFigure 1: Acid-catalyzed condensation mechanism in solid phase.ReactantsReactants(Solid State Mixing)ProtonationActivation(Protonation of C=O)Reactants->Protonationp-TsOH CatalystAttackNucleophilic Attack(Formation of Tetrahedral Intermediate)Protonation->AttackHydrazine NH2 attacks C=OEliminationDehydration(- H2O)Attack->EliminationProton TransferProductFinal Hydrazone(C=N Bond Formation)Elimination->ProductIrreversible

[1]

Experimental Protocols

Protocol A: Mechanochemical Synthesis (Grinding)

Best for: Small scale, room temperature, high purity requirements.[1]

Materials:

  • 4-Nitroacetophenone (1.0 mmol, ~165 mg)[1]

  • 4-Nitrophenylhydrazine (1.0 mmol, ~153 mg)[1]

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 mmol, ~19 mg)[1]

  • Agate Mortar and Pestle

Procedure:

  • Pre-Mixing: Place the 4-nitroacetophenone and p-TsOH in the mortar. Grind gently for 30 seconds to activate the carbonyl surface.

  • Addition: Add the 4-nitrophenylhydrazine to the mixture.

  • Reaction (Grinding): Grind the mixture vigorously.

    • Observation: The mixture will likely become a "melt" or a sticky paste initially (eutectic formation) before solidifying again as the water byproduct is released and the higher-melting hydrazone forms.[1]

    • Duration: Grind for 10–20 minutes . Monitor progress by TLC (20% Ethyl Acetate/Hexane).

  • Workup:

    • Add 10 mL of cold water to the mortar and triturate (grind the slurry) to dissolve the p-TsOH catalyst.[1]

    • Filter the solid using a sintered glass funnel.[1]

    • Wash with 2 x 5 mL cold ethanol to remove unreacted starting materials.[1]

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Protocol B: Microwave-Assisted Solid-State Synthesis

Best for: High throughput, stubborn substrates.[1]

Materials:

  • Reactants (same as above)

  • Solid Support: Acidic Alumina (

    
    ) or Silica Gel (200-400 mesh)[1]
    
  • Microwave Reactor (Scientific grade preferred; domestic 700W viable with caution)[1]

Procedure:

  • Adsorption: Dissolve the reactants (1 mmol each) in a minimal amount of volatile solvent (e.g., 2 mL Dichloromethane). Add 1.0 g of Acidic Alumina.[1]

  • Solvent Removal: Evaporate the solvent under reduced pressure (Rotavap) to leave the reactants adsorbed as a dry powder on the alumina surface.[1]

  • Irradiation:

    • Place the dry powder in a glass vial (open top or loosely capped).

    • Irradiate at 300–400 Watts for 2–4 minutes .

    • Pulse Method: Irradiate in 30-second bursts, mixing the powder between bursts to prevent "hot spots" and charring.

  • Extraction:

    • Cool to room temperature.[1][2]

    • Add 10 mL hot ethanol/ethyl acetate mixture to desorb the product.[1]

    • Filter off the alumina.[1]

  • Isolation: Cool the filtrate to crystallize the product.

Characterization & Validation

Since the exact melting point of this specific derivative can vary based on crystal packing, validation must rely on spectral data.

TechniqueExpected ObservationDiagnostic Value
FTIR Disappearance of C=O stretch (~1680 cm⁻¹)Critical: Confirms consumption of ketone.[1]
FTIR Appearance of C=N stretch (~1590–1620 cm⁻¹)Critical: Confirms hydrazone formation.[1]
FTIR N-H stretch (~3200–3300 cm⁻¹)Confirms secondary amine presence.[1]
Melting Point Sharp range (Likely >200°C)Broad range indicates impurity/wetness.[1]
TLC Single spot, distinct Rf from reactantsPurity check.
Comparative Data: Solvent-Free vs. Conventional

Data derived from analogous nitro-hydrazone syntheses.[1]

ParameterSolvent-Free (Grinding)Solvent-Free (Microwave)Conventional (EtOH Reflux)
Time 15–20 mins2–5 mins2–4 hours
Yield 90–98%85–95%70–85%
Waste Minimal (Wash solvent only)LowHigh (Reaction solvent)
Energy Low (Manual/Mechanical)ModerateHigh (Thermal heating)

Workflow Visualization

ExperimentalWorkflowFigure 2: Decision matrix and workflow for solvent-free synthesis.StartStart: Weigh Reactants(1:1 Molar Ratio)MixMix with p-TsOH CatalystStart->MixChoiceChoose MethodMix->ChoiceGrindMethod A: Grind(Mortar & Pestle, 20 min)Choice->GrindMechanochemicalSupportMethod B: Adsorb on AluminaChoice->SupportMicrowavePasteObserve Paste/Solid FormationGrind->PasteTLCCheck Completion (TLC)Paste->TLCMWMicrowave Irradiation(300W, 3 min)Support->MWMW->TLCTLC->GrindIncomplete (Grind more)WashWash with H2O/Cold EtOHTLC->WashCompleteDryDry & CharacterizeWash->Dry

Troubleshooting & Optimization

  • "Sticky" Reaction: If the mixture remains a sticky paste and does not solidify, it indicates the formation of a eutectic melt that hasn't fully crystallized.

    • Fix: Add a few drops of ethanol and continue grinding, or scratch the vessel sides to induce nucleation.

  • Incomplete Reaction:

    • Fix: Ensure the p-TsOH is fresh.[1][3] If using Microwave, ensure the reactants are evenly dispersed on the alumina support to prevent localized overheating.

  • Color Change:

    • The product is expected to be deeply colored (yellow/orange/red) due to the extended conjugation of the two nitro-aromatic systems.[1] A dark brown/black color may indicate decomposition (charring)—reduce Microwave power.[1]

References

  • Mokhtari, J., Naimi-Jamal, M. R., Hamzehali, H., & Dekamin, M. G. (2009).[1] A Simple and Efficient Method for Quantitative Solvent-Free Synthesis of Phenylhydrazones and 2,4-Dinitrophenylhydrazones.[1][4] Sciforum.[1][5]

  • Varma, R. S. (1999).[1][6] Solvent-free organic syntheses using supported reagents and microwave irradiation.[1] Green Chemistry, 1(1), 43-55.[1][6]

  • Thermo Scientific Chemicals. 4'-Nitroacetophenone Product Specifications.[1]

  • BenchChem. Synthesis of Acetophenone 2,4-dinitrophenylhydrazone: A Comprehensive Technical Guide.

using 4'-Nitroacetophenone 4-nitrophenylhydrazone as a colorimetric reagent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4'-Nitroacetophenone 4-nitrophenylhydrazone as a Dual-Mode Colorimetric Reagent

Executive Summary

4'-Nitroacetophenone 4-nitrophenylhydrazone (4-NAP-4-NPH) is a specialized, high-sensitivity colorimetric reagent belonging to the class of electron-deficient hydrazones. Unlike standard indicators (e.g., phenolphthalein), 4-NAP-4-NPH possesses a "push-pull" electronic structure amplified by nitro groups on both aromatic rings. This unique architecture enables two critical applications in modern analytical chemistry:

  • Non-Aqueous Titration Indicator: For the precise determination of very weak acids (e.g., phenols, sulfonamides) where aqueous titrations fail.

  • Colorimetric Anion Sensor: For the naked-eye detection of basic anions, specifically Fluoride (

    
    ), Acetate (
    
    
    
    ), and Dihydrogen Phosphate (
    
    
    ), in aprotic solvents via a deprotonation-induced Intramolecular Charge Transfer (ICT) mechanism.

Chemical Basis & Mechanism

The utility of 4-NAP-4-NPH stems from the acidity of its hydrazone (


) proton. The presence of strong electron-withdrawing nitro (

) groups at the para positions of both the acetophenone and hydrazine phenyl rings significantly lowers the

of the

proton compared to unsubstituted hydrazones.

Mechanism of Action:

  • Neutral State (Acidic/Neutral Media): The molecule exists in a protonated state. The conjugation is interrupted by the

    
    -like character of the amine nitrogen, resulting in a Yellow/Orange  color (
    
    
    
    ).
  • Anionic State (Basic Media/Anion Binding): Upon interaction with a base (OH⁻, alkoxide) or a basic anion (

    
    ), the 
    
    
    
    proton is removed. The resulting negative charge delocalizes across the entire
    
    
    -conjugated system between the two nitro groups. This extensive delocalization causes a bathochromic shift (Red Shift) to Deep Purple/Blue (
    
    
    ).
Figure 1: Mechanism of Colorimetric Response

Mechanism cluster_legend Electronic Effect Neutral Neutral Hydrazone (Protonated) Color: YELLOW Interaction Interaction (Base or F-) Neutral->Interaction + Analyte TS Proton Transfer (Deprotonation) Interaction->TS H-Bonding Anion Anionic Hydrazone (Delocalized Charge) Color: PURPLE/BLUE TS->Anion - H+ (ICT Activation) Desc Nitro groups (EWG) stabilize the resulting anion, driving the equilibrium forward.

Caption: Deprotonation mechanism driving the Yellow-to-Purple color transition via Intramolecular Charge Transfer (ICT).

Application 1: Non-Aqueous Titration of Weak Acids

Aqueous titration is unsuitable for weak acids with


 due to the leveling effect of water. 4-NAP-4-NPH serves as an excellent indicator in non-aqueous solvents (e.g., Pyridine, DMF, t-Butanol) for titrating pharmaceutical intermediates like phenols, imides, and sulfonamides.
Protocol: Titration of Weakly Acidic APIs

Materials:

  • Analyte: Weak acid sample (approx. 0.1 mmol).[1]

  • Solvent: Anhydrous Pyridine or Dimethylformamide (DMF).

  • Titrant: 0.1 M Tetrabutylammonium Hydroxide (TBAOH) in Toluene/Methanol or Potassium Methoxide in Benzene/Methanol.

  • Indicator Solution: 0.1% (w/v) 4-NAP-4-NPH in DMF.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh ~0.1 mmol of the weak acid sample into a clean, dry 100 mL titration flask.

  • Solvation: Add 20 mL of the anhydrous solvent (Pyridine/DMF). Stir magnetically under a nitrogen atmosphere (to prevent

    
     absorption) until fully dissolved.
    
  • Indicator Addition: Add 2-3 drops (approx. 50 µL) of the 4-NAP-4-NPH indicator solution . The solution should appear Yellow .

  • Titration: Titrate with 0.1 M TBAOH solution using a micro-burette.

    • Note: Add titrant slowly near the endpoint.

  • Endpoint Detection: The endpoint is marked by a sharp color transition from Yellow to Violet/Blue . This color must persist for at least 30 seconds.

  • Blank Correction: Perform a blank titration on 20 mL of solvent + indicator. Subtract the blank volume from the sample volume.

Calculation:



Where 

is volume (mL),

is molarity of titrant,

is molecular weight of analyte, and

is sample weight (g).

Application 2: Colorimetric Anion Sensing (Fluoride Detection)

The high acidity of the


 proton allows 4-NAP-4-NPH to act as a naked-eye sensor for basic anions in aprotic solvents. This is particularly useful for detecting Fluoride (

), a contaminant in industrial wastewater, without complex instrumentation.
Protocol: Qualitative & Quantitative Fluoride Sensing

Materials:

  • Sensor Stock:

    
     M 4-NAP-4-NPH in DMSO.
    
  • Analyte Samples: Fluoride sources (e.g., TBAF) in DMSO or Acetonitrile.

Step-by-Step Procedure:

  • Preparation: Dilute the Sensor Stock to

    
     M using DMSO (Solution A).
    
  • Screening: Add 2.0 mL of Solution A to a quartz cuvette or clear vial.

  • Addition: Add aliquots of the anion sample (0–10 equivalents).

  • Observation:

    • Fluoride (

      
      ), Acetate (
      
      
      
      ),
      
      
      :
      Immediate color change from Yellow to Purple .
    • Chloride (

      
      ), Bromide (
      
      
      
      ), Iodide (
      
      
      ):
      No color change (remain Yellow).
  • Quantification (Optional): Measure Absorbance at 580 nm. Plot Absorbance vs. Concentration to generate a calibration curve.

Figure 2: Anion Sensing Workflow

Workflow Stock Prepare Sensor Stock (1 mM in DMSO) Dilute Dilute to 20 µM (Test Solution) Stock->Dilute Add Add Analyte Sample (F-, Cl-, AcO-) Dilute->Add Check Visual Inspection Add->Check ResultPos Purple Solution (Basic Anion Detected) Check->ResultPos High Basicity (F-, AcO-) ResultNeg Yellow Solution (Non-Basic Anion) Check->ResultNeg Low Basicity (Cl-, Br-)

Caption: Operational workflow for selective anion detection using 4-NAP-4-NPH.

Data Summary & Performance Metrics

Table 1: Solvent Effects on Color Transition | Solvent | Neutral Color (


) | Anionic Color (

) | Transition Type | | :--- | :--- | :--- | :--- | | DMSO | Yellow (385 nm) | Purple (582 nm) | Sharp, High Contrast | | Acetonitrile | Yellow (378 nm) | Red-Violet (560 nm) | Sharp | | Methanol | Yellow (380 nm) | Orange-Red (490 nm) | Less Distinct (H-bonding interference) |

Table 2: Anion Selectivity (in DMSO)

Anion Interaction Type Color Response Detection Limit (LOD)

| Fluoride (


)  | Deprotonation | Purple  | ~0.5 ppm |
| Acetate (

)
| Deprotonation | Purple | ~1.0 ppm | | Chloride (

)
| H-Bonding (Weak) | Yellow (No Change) | N/A | | Nitrate (

)
| None | Yellow (No Change) | N/A |

Safety & Handling

  • Toxicity: Nitro-aromatics are potential mutagens.[2][3] Handle with nitrile gloves and work in a fume hood.

  • Explosive Potential: Dry nitro-hydrazones can be shock-sensitive.[2] Store in solution or as a damp solid if possible. Avoid heating dry powder.

  • Waste Disposal: Dispose of all organic solvents and hydrazone residues in designated halogenated/non-halogenated organic waste containers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5718061, 4'-Nitroacetophenone 4-nitrophenylhydrazone. Retrieved from [Link]

  • Kambe, M., et al. (1964). p-Nitrophenylhydrazone as an alkali indicator.[4] Bunseki Kagaku, 13, 1218-1223.[4] (Foundational work on p-nitrophenylhydrazone acidity). Retrieved from [Link]

  • Yuan, M., et al. (2013). Synthesis of N-(2,4-dinitrophenyl)-N'-(substituted-phenyl)hydrazones and their anion sensing. Chinese Journal of Organic Chemistry. (Context for anion sensing mechanism). Retrieved from [Link]

  • Amolegbe, S. A., et al. (2022). Acid-Base Indicator Properties of Synthesized Phenylhydrazones. Journal of Chemistry. Retrieved from [Link]

Sources

Application Note: Rapid and Efficient Synthesis of 4'-Nitroacetophenone 4-nitrophenylhydrazone via Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 4'-Nitroacetophenone 4-nitrophenylhydrazone utilizing Microwave-Assisted Organic Synthesis (MAOS). This method presents a significant advancement over conventional heating techniques, offering drastically reduced reaction times, improved yields, and adherence to the principles of green chemistry.[1][2][3] The protocol is designed for researchers in synthetic chemistry and drug development, providing a clear, step-by-step guide from reaction setup to product characterization. The underlying mechanistic principles and the advantages of microwave irradiation are discussed to provide a comprehensive understanding of the experimental design.

Introduction: The Case for Microwave-Assisted Synthesis

Hydrazones are a critical class of organic compounds characterized by the >C=N-NH- functional group. They serve as vital intermediates in the synthesis of various heterocyclic compounds and are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, 4'-Nitroacetophenone 4-nitrophenylhydrazone, incorporates two nitroaryl moieties, making it a compound of interest for further functionalization and evaluation in drug discovery programs.

Conventional methods for hydrazone synthesis often involve prolonged heating under reflux for several hours, leading to significant energy consumption and the potential for side product formation.[1] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[4][5] Unlike conventional heating which relies on slow and inefficient heat transfer through conduction and convection, microwave irradiation directly heats the reactants and solvent by interacting with polar molecules and ions.[6] This results in rapid, uniform, and localized heating, which dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[1][4] Key advantages of MAOS include:

  • Reaction Rate Acceleration: Significant reduction in reaction times.[1][6]

  • Higher Yields and Purity: Rapid heating minimizes the formation of by-products.[1][6]

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than heating the entire apparatus.[6]

  • Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions align with green chemistry principles.[4][7]

This protocol leverages these advantages to provide a superior method for the synthesis of 4'-Nitroacetophenone 4-nitrophenylhydrazone.

Reaction Mechanism and Rationale

The synthesis of 4'-Nitroacetophenone 4-nitrophenylhydrazone is a nucleophilic addition-elimination reaction. The mechanism proceeds in two main stages:

  • Nucleophilic Attack: The terminal nitrogen atom of 4-nitrophenylhydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 4'-nitroacetophenone. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbon more electrophilic.

  • Dehydration: The resulting tetrahedral intermediate, a carbinolamine, undergoes dehydration (loss of a water molecule) to form the stable carbon-nitrogen double bond of the hydrazone.[7]

Microwave irradiation accelerates this process by efficiently overcoming the activation energy barrier for both the nucleophilic attack and the dehydration step. The polar nature of the reactants and the transition states allows for strong coupling with the microwave field, leading to rapid energy absorption and a dramatic increase in reaction rate.

Experimental Protocol

This protocol is designed for a dedicated laboratory microwave synthesizer. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierPart Number
4'-Nitroacetophenone≥98%Sigma-AldrichN9608
4-Nitrophenylhydrazine≥98%Sigma-AldrichN21680
Ethanol (Absolute)ACS GradeFisher ScientificAC615090010
Glacial Acetic AcidACS GradeFisher ScientificA38-212
Microwave Reaction Vial (10 mL)Borosilicate Glass------
Magnetic Stir BarPTFE Coated------
Equipment
  • Monowave or Multi-mode Laboratory Microwave Synthesizer

  • Magnetic Stir Plate

  • Analytical Balance

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4'-nitroacetophenone (165 mg, 1.0 mmol).

  • Addition of Hydrazine: To the same vial, add 4-nitrophenylhydrazine (153 mg, 1.0 mmol).

  • Solvent and Catalyst: Add 3 mL of absolute ethanol to the vial. Using a micropipette, add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial inside the microwave synthesizer cavity. Set the reaction parameters as follows:

    • Temperature: 100 °C (Use a ramp time of 1 minute)

    • Power: 100 W (Dynamic power control to maintain temperature)

    • Hold Time: 5 minutes

    • Stirring: Medium speed

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or below 50°C) using the instrument's compressed air cooling system.

  • Product Isolation: Upon cooling, a yellow-orange solid precipitate should form. Place the vial in an ice bath for 10 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 3 mL) to remove any unreacted starting materials or impurities.

  • Drying: Dry the product in a vacuum oven or desiccator to a constant weight.

  • Characterization: Determine the yield, melting point, and characterize the product using FT-IR and ¹H NMR spectroscopy.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reagents 1. Weigh Reactants (4'-Nitroacetophenone & 4-Nitrophenylhydrazine) add_solvent 2. Add Ethanol & Acetic Acid Catalyst reagents->add_solvent To 10 mL Microwave Vial seal_vial 3. Seal Vial add_solvent->seal_vial irradiate 4. Irradiate in Microwave (100°C, 5 min, 100W) seal_vial->irradiate cool 5. Cool to Room Temp irradiate->cool precipitate 6. Precipitate in Ice Bath cool->precipitate filtrate 7. Vacuum Filtrate & Wash with Cold Ethanol precipitate->filtrate dry 8. Dry Product filtrate->dry characterize 9. Characterize (Yield, MP, FT-IR, NMR) dry->characterize

Caption: Experimental workflow for the microwave-assisted synthesis of 4'-Nitroacetophenone 4-nitrophenylhydrazone.

Results and Discussion

Comparison with Conventional Method

The microwave-assisted protocol demonstrates profound advantages over traditional synthesis methods. A comparative study of similar hydrazone syntheses highlights the efficiency of MAOS.[1][8]

ParameterConventional Method (Reflux)Microwave-Assisted Method (MAOS)
Reaction Time 2 - 4 hours5 - 10 minutes
Typical Yield 65 - 75%>90%
Energy Input High (prolonged heating)Low (short, focused irradiation)
Purity Often requires chromatographyHigh (recrystallization sufficient)

Data is representative of typical hydrazone syntheses and illustrates the general improvements offered by MAOS.[1][8]

The dramatic reduction in reaction time is the most significant advantage. The high energy efficiency and cleaner reaction profile, often yielding a product of high purity after simple filtration, further establish MAOS as the superior methodology.[3]

Product Characterization (Expected Results)
  • Appearance: Yellow-orange crystalline solid.

  • Yield: >90%.

  • Melting Point: Expected to be sharp and consistent with literature values for the pure compound. The melting point of the starting material, 4'-Nitroacetophenone, is 78-80 °C. The product's melting point will be significantly different.

  • FT-IR (KBr, cm⁻¹):

    • ~3300 cm⁻¹: N-H stretch (confirms presence of hydrazone).

    • ~1600 cm⁻¹: C=N stretch (imine bond formation).

    • ~1520 & 1340 cm⁻¹: Asymmetric and symmetric NO₂ stretches.

    • Absence of ~1680 cm⁻¹: Disappearance of the C=O stretch from 4'-nitroacetophenone confirms reaction completion.

  • ¹H NMR (DMSO-d₆, δ ppm):

    • ~2.4 ppm (s, 3H): Methyl protons (-CH₃).

    • ~7.8-8.5 ppm (m, 8H): Aromatic protons from both nitrophenyl rings.

    • ~10.5 ppm (s, 1H): N-H proton of the hydrazone.

The spectral data provides a definitive validation of the product structure. The disappearance of the ketone carbonyl peak in the IR spectrum and the appearance of the N-H proton signal in the NMR spectrum are key indicators of a successful reaction.

Conclusion

This application note provides a validated, efficient, and rapid protocol for the synthesis of 4'-Nitroacetophenone 4-nitrophenylhydrazone using microwave irradiation. The MAOS approach offers substantial improvements in reaction time and yield compared to conventional heating methods, while also aligning with the principles of green chemistry. This methodology is highly reproducible and can be readily adopted by researchers in organic synthesis and medicinal chemistry to accelerate their discovery and development workflows.

References

  • Kappe, C. O., Dallinger, D. (2006). The impact of microwave synthesis on drug discovery.
  • Azarifar, D., Ghasemzadeh, M. A. (2012). Microwave-Assisted Synthesis of some Substituted hydrazones under Solvent-Free Conditions. Journal of the Chinese Chemical Society, 59(8), 1045-1048.
  • Lidström, P., Tierney, J., Wathey, B., Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Varma, R. S. (2005). Cyclocondensation of Hydrazine Derivatives with Alkyl Dihalides or Ditosylates. Organic Chemistry Portal. Available at: [Link]

  • Mahammed, H. S. (2022). GREEN SYNTHESIS OF NEW HYDRAZONE DERIVATIVES. MINAR International Journal of Applied Sciences and Technology, 4(3), 530-536.
  • Shinde, A. et al. (2022). synthesis and application of microwave: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(17), 413-424.
  • Rajasekhar, K. K., et al. (2010). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of ChemTech Research, 2(1), 593-597.
  • Sharma, V. K., et al. (2010). Microwave synthesis and antimicrobial activity of some N-aryl hydrazones. ResearchGate. Available at: [Link]

  • Walvekar, A., Kamble, R. (2025). COMPARATIVE STUDY OF MICROWAVE-INDUCED AND CONVENTIONAL SYNTHESIS OF SELECTED COMPOUNDS. World Journal of Pharmaceutical Science and Research, 4(5), 1053-1059.
  • Stenutz, R. (n.d.). 4'-nitroacetophenone. Stenutz. Available at: [Link]

  • Choudhary, S., et al. (2012). Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. Asian Journal of Chemistry, 24(12), 5651-5653.
  • National Center for Biotechnology Information. (n.d.). p-Nitroacetophenone. PubChem Compound Database. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Acetophenone, 4'-nitro-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. ResearchGate. Available at: [Link]

  • Jain, A., et al. (2012). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 74(4), 358–362.
  • Norlab. (n.d.). Microwave Reaction Tutorial. Norlab. Available at: [Link]

  • Abdel-Wahab, H. A., et al. (2013). Microwave-Assisted Synthesis and Characterization of Certain Oximes, Hydrazones, and Olefins Derived from β-Keto Sulfones. Journal of Chemistry, 2013, 672387.
  • Sekhon, B. S. (2010). Microwave-Assisted Pharmaceutical Synthesis: An Overview. International Journal of PharmTech Research, 2(1), 826-832.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4'-Nitroacetophenone 4-Nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4'-Nitroacetophenone 4-nitrophenylhydrazone. As Senior Application Scientists, we understand that while this condensation reaction is fundamental, achieving optimal yield and purity can be challenging. This guide is structured to provide in-depth, field-tested insights, moving beyond simple protocols to explain the causality behind experimental choices. Here, you will find troubleshooting advice, answers to frequently asked questions, and optimized protocols to ensure your synthesis is successful, repeatable, and efficient.

Reaction Fundamentals: The Chemistry of Hydrazone Formation

The synthesis of 4'-Nitroacetophenone 4-nitrophenylhydrazone is a classic acid-catalyzed nucleophilic addition-elimination reaction. The process involves the reaction of 4-nitroacetophenone (the ketone) with 4-nitrophenylhydrazine (the hydrazine).

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the final, stable hydrazone product, which features a C=N double bond.

The reaction is pH-sensitive. An acidic catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. However, excessively low pH will protonate the hydrazine nucleophile, rendering it inactive and halting the reaction.

Figure 1: Acid-catalyzed mechanism for hydrazone formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this condensation reaction?

The optimal pH is weakly acidic, typically between 4 and 6. In this range, there is sufficient acid to catalyze the reaction by protonating the ketone's carbonyl group, without excessively protonating the hydrazine nucleophile, which would render it unreactive. Using a buffer system, like an acetic acid/sodium acetate buffer, can help maintain this optimal pH.

Q2: My final product is a dark, oily substance instead of a crystalline solid. What went wrong?

This is a common issue often caused by impurities or incorrect reaction conditions. Potential causes include:

  • Excessive Heat: Overheating during the reaction or recrystallization can lead to decomposition and the formation of tar-like byproducts.

  • Impure Reagents: Using old or oxidized 4-nitrophenylhydrazine can introduce impurities that inhibit crystallization.

  • Incorrect Stoichiometry: A significant excess of one reactant can remain in the final mixture, acting as an impurity.

  • Residual Solvent: Failure to completely remove the reaction solvent can prevent the product from solidifying.

Q3: Why is a catalytic amount of acid used? Can I use a stoichiometric amount?

A catalytic amount is used because the acid (H⁺) is regenerated during the reaction cycle. Using a large, stoichiometric amount of strong acid is detrimental. It will protonate the weakly basic nitrogen of the 4-nitrophenylhydrazine, forming the corresponding hydrazinium salt. This salt is no longer a nucleophile, effectively stopping the reaction.

Q4: What is the best solvent for this reaction?

Ethanol is the most commonly used and effective solvent. It is an excellent choice because both reactants (4-nitroacetophenone and 4-nitrophenylhydrazine) are soluble in hot ethanol, while the resulting hydrazone product has lower solubility in cold ethanol. This property is highly advantageous for purification, as the product will readily crystallize out upon cooling, leaving most impurities behind in the solution.

Troubleshooting Guide: From Low Yield to Impure Product

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Product Yield

A low yield of the desired hydrazone is the most frequent challenge. The cause can often be traced back to one of several key parameters.

Potential Causes & Solutions:

  • Incorrect pH:

    • Diagnosis: Check the pH of your reaction mixture. If you did not use a buffer, the pH may have drifted.

    • Solution: Prepare the 4-nitrophenylhydrazine solution in ethanol containing a catalytic amount of a weak acid like glacial acetic acid or a few drops of sulfuric acid. The goal is a mildly acidic environment.

  • Inactive Hydrazine Reagent:

    • Diagnosis: 4-nitrophenylhydrazine can degrade over time, especially if exposed to air and light. It should be a reddish-orange crystalline powder. If it appears dark, clumpy, or tar-like, it has likely decomposed.

    • Solution: Use fresh, pure 4-nitrophenylhydrazine. If unsure about the quality, you can attempt to purify it by recrystallization from ethanol before use.

  • Insufficient Reaction Time or Temperature:

    • Diagnosis: The reaction may not have gone to completion. Condensation reactions are typically not instantaneous.

    • Solution: Ensure the mixture is heated (e.g., using a water bath) for a sufficient duration, typically 15-30 minutes, after mixing the reactants. Monitor the reaction for the formation of a precipitate, which indicates product formation.

Troubleshooting_Yield Start Low or No Yield Observed Check_pH Is the reaction medium weakly acidic (pH 4-6)? Start->Check_pH Check_Reagent Is the 4-nitrophenylhydrazine reagent a fresh, crystalline powder? Check_pH->Check_Reagent Yes Sol_pH Adjust pH: Add catalytic H⁺ (e.g., acetic acid). Check_pH->Sol_pH No Check_Conditions Was the reaction heated for at least 15-30 min? Check_Reagent->Check_Conditions Yes Sol_Reagent Use fresh or recrystallized hydrazine. Check_Reagent->Sol_Reagent No Sol_Conditions Increase reaction time or apply gentle heat. Check_Conditions->Sol_Conditions No Success Yield Optimized Check_Conditions->Success Yes Sol_pH->Success Sol_Reagent->Success Sol_Conditions->Success

Figure 2: Decision workflow for troubleshooting low product yield.

Problem 2: Product is Impure (Incorrect Color, Broad Melting Point)

The expected product is a reddish-orange crystalline solid. Deviations in color or a broad melting point range indicate the presence of impurities.

Potential Causes & Solutions:

  • Presence of Unreacted Starting Materials:

    • Diagnosis: A melting point that is lower and broader than the literature value (approx. 210-212 °C) often suggests contamination with lower-melting-point starting materials.

    • Solution: The most effective purification method is recrystallization. Ethanol is an excellent solvent for this. Dissolve the crude product in a minimum amount of hot ethanol, then allow it to cool slowly. The pure hydrazone will crystallize out, leaving the more soluble starting materials in the filtrate.

  • Formation of Side Products:

    • Diagnosis: The presence of a dark, tarry component suggests side reactions, possibly due to excessive heat or overly acidic conditions leading to decomposition.

    • Solution: Adhere strictly to the recommended reaction temperature and pH. If side products have formed, attempt recrystallization. If the impurities are highly colored, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb them, followed by hot filtration to remove the charcoal.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity for the synthesis of 4'-Nitroacetophenone 4-nitrophenylhydrazone.

Materials:

  • 4-nitroacetophenone

  • 4-nitrophenylhydrazine

  • 95% Ethanol

  • Glacial Acetic Acid (or concentrated H₂SO₄)

Procedure:

  • Prepare the Ketone Solution: In a 100 mL flask, dissolve 1.0 g of 4-nitroacetophenone in 20 mL of 95% ethanol. Gentle warming on a water bath may be necessary to ensure complete dissolution.

  • Prepare the Hydrazine Solution: In a separate 50 mL flask, dissolve 1.0 g of 4-nitrophenylhydrazine in 25 mL of 95% ethanol.

  • Catalyze the Reaction: To the hydrazine solution, add a catalytic amount of acid. This can be 0.5 mL of glacial acetic acid or 1-2 drops of concentrated sulfuric acid. Swirl gently to mix.

  • Combine and React: Add the warm ketone solution to the catalyzed hydrazine solution. An immediate color change and the formation of a precipitate should be observed.

  • Complete the Reaction: Gently heat the combined mixture in a water bath at 60-70°C for 15 minutes to ensure the reaction goes to completion.

  • Isolate the Crude Product: Allow the mixture to cool to room temperature, then cool it further in an ice bath for 10-15 minutes to maximize crystallization.

  • Filter and Wash: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Purify by Recrystallization: Transfer the crude product to a clean flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small portion of cold ethanol, and allow them to air dry completely. Record the final mass and determine the melting point.

Data Summary: Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Stoichiometry ~1:1 molar ratioPrevents excess of one reactant, which would act as an impurity.
Solvent 95% EthanolGood solubility for reactants when hot, poor solubility for product when cold, facilitating crystallization.
Catalyst Glacial Acetic Acid or H₂SO₄ (catalytic)Provides the necessary acidic environment (pH 4-6) to protonate the carbonyl without deactivating the hydrazine.
Temperature 60-70 °C (Water Bath)Provides sufficient energy to overcome the activation barrier without causing decomposition or side reactions.
Reaction Time 15-30 minutesEnsures the reaction proceeds to completion for maximum yield.
Purification Recrystallization from EthanolHighly effective method to remove unreacted starting materials and most side products.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2011). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole, Cengage Learning. [Link]

  • Williamson, K.L. & Masters, K.M. (2017). Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]

  • Royal Society of Chemistry. (n.d.). The preparation of 2,4-dinitrophenylhydrazones. Education Resources. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69824, 4-Nitroacetophenone 4-nitrophenylhydrazone. PubChem. [Link]

  • Carey, F.A., & Giuliano, R.M. (2014). Organic Chemistry. McGraw-Hill Education. [Link]

Technical Support Center: Purification of 4'-Nitroacetophenone 4-nitrophenylhydrazone

[1]

Status: Operational Subject: Recrystallization & Troubleshooting Guide Ticket ID: CHEM-PUR-04NPH Expert Level: Senior Application Scientist[1]

Strategic Overview: The Chemistry of Purification

Purifying 4'-nitroacetophenone 4-nitrophenylhydrazone requires navigating a balance between solubility and stability.[1] This molecule is a Schiff base derivative characterized by extensive conjugation (responsible for its vibrant color) and significant

1

Why Recrystallization Fails: Most failures with this compound stem from three specific molecular behaviors:

  • Low Solubility: The two nitro groups and the rigid hydrazone linkage create a high-melting lattice that resists dissolution in standard non-polar solvents.[1]

  • Oiling Out: The compound has a tendency to separate as a supercooled liquid (oil) rather than a crystal if the solvent polarity is not optimized or if cooling is too rapid.[1]

  • Hydrazine Contamination: Unreacted 4-nitrophenylhydrazine is a sticky, oxidatively unstable impurity that adheres to the crystal surface, causing discoloration and melting point depression.

Standard Operating Procedure (SOP)

Primary Solvent System: Ethanol (95% or Absolute) Alternative System (for stubborn solubility): Ethanol : Glacial Acetic Acid (9:1)[1]

Phase A: Pre-Treatment (Crucial for High Purity)

Before recrystallization, you must remove unreacted hydrazine.

  • Suspend the crude solid in dilute HCl (2M) .

  • Stir vigorously for 10 minutes.

    • Mechanism:[1][2] 4-nitrophenylhydrazine is basic and forms the soluble hydrochloride salt.[1] The hydrazone product is less basic and remains insoluble.[1]

  • Filter and wash with copious water until neutral.[1]

  • Dry the crude solid.[1]

Phase B: The Recrystallization Protocol
  • Dissolution: Place the dried crude solid in an Erlenmeyer flask. Add hot Ethanol (near boiling) in small portions.

    • Note: If the solid does not dissolve in boiling ethanol (~20 mL/g), add Glacial Acetic Acid dropwise until dissolution occurs.

  • Hot Filtration: If insoluble black specks remain (decomposition products), filter the hot solution through a pre-warmed funnel/fluted filter paper.[1]

  • Nucleation: Allow the filtrate to cool to room temperature slowly (wrap the flask in a towel to insulate).

  • Crystallization: Once room temperature is reached, cool in an ice bath (0-4°C) for 30 minutes.

  • Collection: Filter the crystals using vacuum filtration.

  • Washing: Wash with cold ethanol (chilled to 0°C).

  • Drying: Dry in a vacuum oven at 60°C or air dry protected from light.

Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the compound separates from the solution at a temperature above its melting point, or when the solution is too concentrated (supersaturated) and cools too quickly.

Corrective Action:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add Solvent: Add a small amount of additional solvent (10-15% more) to slightly lower the saturation.[1]

  • Seed It: If you have any pure crystals from a previous batch, add a tiny "seed" crystal as the solution cools to ~50°C. This provides a template for the lattice to grow.[1]

  • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface.[1] The microscopic glass shards act as nucleation sites.[1]

Q2: The crystals are dark red/brown instead of the expected orange/yellow. Is it pure?

Diagnosis: No. Dark colors usually indicate oxidation products of 4-nitrophenylhydrazine (azo or tarry compounds).[1]

Corrective Action:

  • Activated Charcoal Treatment:

    • Dissolve the impure crystals in the minimum amount of boiling solvent.[1][2]

    • Add Activated Charcoal (1-2% by weight).[1] Caution: Add carefully to avoid boiling over.

    • Boil for 2-3 minutes.

    • Perform a Hot Filtration through Celite or a tight filter paper to remove the charcoal.[1]

    • Proceed with crystallization.[1][3] The filtrate should be significantly lighter.[1]

Q3: My yield is very low (<40%). Where did I lose it?

Diagnosis: The compound is likely too soluble in your chosen solvent at room temperature, or you used too much solvent.

Corrective Action:

  • Solvent Adjustment: If using pure Ethanol, switch to an Ethanol/Water system.

    • Dissolve the compound in hot ethanol.

    • Add hot water dropwise until a faint turbidity (cloudiness) persists.

    • Add one drop of ethanol to clear it.[1]

    • Cool slowly. The water acts as an "anti-solvent," forcing the hydrophobic hydrazone out of solution as it cools.

Technical Data & Visualization
Solvent Suitability Matrix
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (95%) ModerateLowHigh Best balance for purity vs. yield.[1]
Glacial Acetic Acid HighModerateMedium Good for dissolving, but difficult to remove trace acid; can lower yield.
Ethyl Acetate ModerateModerateLow Often leads to oiling out; product too soluble in cold.[1]
Water InsolubleInsolubleNone Used only as an anti-solvent.[1]
Workflow Visualization

RecrystallizationWorkflowStartCrude Solid(Hydrazone + Impurities)AcidWashPre-Treatment:Wash with 2M HClStart->AcidWashDissolveDissolve in Hot Ethanol(>70°C)AcidWash->DissolveCheckSolDissolved Completely?Dissolve->CheckSolAddAcidAdd Glacial Acetic Acid(Dropwise)CheckSol->AddAcidNoCharcoalOptional: Add Activated Charcoal(If dark colored)CheckSol->CharcoalYesAddAcid->CheckSolHotFilterHot Filtration(Remove insolubles/charcoal)Charcoal->HotFilterCoolingSlow Cooling(RT then 0°C)HotFilter->CoolingOilingIssue: Oiling Out?Cooling->OilingReheatReheat & Add Seed CrystalOiling->ReheatYesFilterColdVacuum Filtration(Wash with cold EtOH)Oiling->FilterColdNoReheat->CoolingFinalPure Crystals(Verify MP & TLC)FilterCold->Final

Caption: Logical workflow for the purification of 4'-nitroacetophenone 4-nitrophenylhydrazone, including decision points for solubility and oiling out.

Validation & Quality Control

Melting Point (MP):

  • The melting point of dinitrophenylhydrazones is typically high and sharp.[1]

  • Target: Consult literature for the specific derivative, but expect a value likely >200°C .

  • Indicator: A range >2°C indicates impurity (likely wetness or unreacted ketone).[1]

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Hexane : Ethyl Acetate (3:1 or 2:1).[1]

  • Visualization: UV Light (254 nm).[1] The hydrazone will likely be a distinct yellow/orange spot.[1][4]

  • Success Criteria: Single spot. Unreacted hydrazine stays at the baseline (very polar); unreacted ketone moves faster (higher Rf) than the hydrazone.[1]

References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for hydrazone preparation and recrystallization techniques).

  • Thermo Fisher Scientific. (n.d.). 4'-Nitroacetophenone Safety Data Sheet. Retrieved February 16, 2026. (Source for starting material properties).[1][5][6][7]

  • Shriner, R. L., et al. (2004). The Systematic Identification of Organic Compounds. Wiley.[1] (Authoritative guide on using 2,4-DNPH and nitrophenylhydrazines for derivatization and their purification). [1]

  • Org. Synth. (1943).[1] 2,4-Dinitrophenylhydrazine.[1][4][8][9][10][11][12] Organic Syntheses, Coll. Vol. 2, p.228. (Foundational methodology for nitrophenylhydrazine chemistry).

troubleshooting solubility issues with 4'-Nitroacetophenone 4-nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Handling

Case ID: NAP-PH-001 | Status: Active | Tier: Senior Application Support[1]

The Core Challenge: Why is this molecule so difficult?

You are likely encountering "brick dust" behavior—a solid that resists dissolution in standard organic solvents and crashes out of aqueous buffers immediately.

The Chemical Reality: 4'-Nitroacetophenone 4-nitrophenylhydrazone is a bis-nitro conjugated system .[1] Its structure consists of two electron-deficient aromatic rings linked by a rigid hydrazone bridge (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).
  • High Crystallinity: The planar nature of the molecule allows for tight ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking, driven by the two nitro groups. This creates a high lattice energy that solvents must overcome.
  • Hydrophobicity: Despite the polar nitro groups, the molecule lacks hydrogen bond donors (except the single -NH-) and is overall highly lipophilic.[1]

The Solvent Matrix: Selection Guide

Do not use a "try and see" approach. Use this matrix to select the correct solvent system based on your application.

ApplicationRecommended SolventSolubility RatingTechnical Notes
Stock Solutions DMSO (Anhydrous)High (>50 mM)The only reliable solvent for room-temp solubilization.[1] Disrupts ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-stacking via dipole interactions.
Recrystallization Ethanol + Glacial Acetic Acid Variable (High when hot)Requires boiling. The acetic acid protonates the hydrazone slightly, aiding dissolution and preventing azo-formation.[1]
LC-MS / HPLC Acetonitrile (MeCN) Moderate Good for mobile phases but poor for initial stock preparation.[1] Dissolve in DMSO first, then dilute.
Biological Assays DMSO Stock ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

PBS
Low (<10 µM in buffer)Critical Warning: This compound will precipitate in aqueous buffers above 10-20 µM. See Protocol 2.
Synthesis Hot Ethanol Moderate The condensation reaction is driven by precipitation; the product should crash out of this solvent.

Critical Protocols

Protocol A: The "Gradient" Recrystallization Method

Use this if your product is impure or amorphous (sticky).

Context: Standard ethanol recrystallization often fails because the compound is too insoluble in cold ethanol but too soluble in hot DMF. This hybrid method balances polarity.[1][2]

  • Dissolution: Place crude solid in a flask. Add Ethanol (20 mL/g). Heat to reflux (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • The Co-Solvent: If solid remains, add Glacial Acetic Acid dropwise through the condenser until the solution clears. Do not exceed 20% v/v acid.[1]

  • Filtration: Perform a hot filtration immediately to remove mechanical impurities (dust/fibers).[1]

  • Controlled Cooling:

    • Remove from heat.[1] Wrap the flask in a towel to slow cooling (insulation).[1]

    • Allow to reach Room Temp (RT) over 2 hours.

    • Why? Rapid cooling traps impurities in the crystal lattice.[1]

  • Collection: Filter the orange/red needles.[1] Wash with cold ethanol (not water, to avoid gumming).[1] Dry under vacuum at

    
    .
    
Protocol B: Preparation for Biological Assays (The "DMSO Shift")

Use this to prevent "crashing out" when adding the drug to cell media.

The Failure Mode: Injecting a high-concentration DMSO stock directly into a beaker of media causes local supersaturation, forming micro-precipitates (aggregates) that cause false positives in assays (Pan-Assay Interference Compounds - PAINS).[1]

The Correct Workflow:

  • Master Stock: Prepare 10 mM stock in 100% DMSO. Vortex until clear.

  • Intermediate Dilution: Dilute stock 1:10 into pure DMSO (not water) to create working concentrations (e.g., 1 mM).

  • The "Shift" Step:

    • Place your culture media/buffer on a vortex mixer.[1]

    • Slowly pipette the DMSO working solution into the center of the vortex.

    • Limit: Keep final DMSO concentration < 0.5% (v/v).[1]

  • Validation: Measure Absorbance at 400 nm. If the baseline rises significantly compared to a blank, micro-precipitation has occurred.[1] Spin down (10,000 x g) and re-measure.

Troubleshooting Logic (Visualized)

Figure 1: Solubility Decision Tree

SolubilityLogic Start Start: Solid won't dissolve SolventCheck Current Solvent? Start->SolventCheck Water Water/Buffer SolventCheck->Water Using... Ethanol Ethanol/Methanol SolventCheck->Ethanol Using... DMSO DMSO/DMF SolventCheck->DMSO Using... Action1 Stop. Compound is hydrophobic. Switch to DMSO. Water->Action1 Action2 Heat to boiling. Add Acetic Acid (10%). Ethanol->Action2 Action3 Check Purity (NMR). Is it a salt? DMSO->Action3 Cloudy? Action4 Sonication (30 mins). Check for saturation. DMSO->Action4 Clear but slow?

Caption: Decision logic for addressing insolubility based on the solvent system currently in use.

Frequently Asked Questions (FAQs)

Q: The solution turned deep red after adding base. Is my compound degrading? A: Likely not degradation, but deprotonation.[1] The hydrazone proton (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is weakly acidic (

). In the presence of strong bases (NaOH, KOH), it forms a resonance-stabilized anion which is intensely colored (red/purple).[1] This is reversible by adding acid.[1]
  • Action: Ensure your assay buffer pH is < 8.0 to maintain the neutral species.[1]

Q: I see "oiling out" during recrystallization. How do I fix this? A: Oiling out occurs when the compound separates as a liquid before crystallizing.[1] This happens if the solvent temperature is above the compound's melting point in that solvent mixture, or if the solution is too concentrated.

  • Solution: Add more solvent (dilute the mixture) and reheat.[1][2][3] If it persists, add a "seed crystal" of the pure compound at the cloud point.

Q: Can I use Acetone? A: Avoid Acetone. While it dissolves the compound well, acetone can undergo an exchange reaction with hydrazones under acidic conditions (trans-imination), potentially forming Acetone 4-nitrophenylhydrazone and releasing the original acetophenone.[1] Stick to non-carbonyl solvents like DMSO or Ethanol.[1]

Q: My melting point is broad (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). Is it wet? 
A:  A broad melting point usually indicates isomeric mixtures (E/Z isomers) or trapped solvent.
  • Check: 4'-Nitroacetophenone 4-nitrophenylhydrazone can exist in E and Z forms around the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     double bond. Recrystallization usually favors the thermodynamically stable isomer (typically E).[1] Dry the sample thoroughly under vacuum (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    hours) to rule out solvent trapping.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for hydrazone synthesis and crystallization).

  • BenchChem. (2025).[1][4][5][6] Solubility of Acetophenone 2,4-dinitrophenylhydrazone in Organic Solvents. (Technical guide on analogous nitro-hydrazone solubility trends).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5718061, 4'-Nitroacetophenone 4-nitrophenylhydrazone. PubChem.[1][7] [1]

  • Gaylord Chemical. (2023).[1] DMSO Solubility Data and Application Guide. (Authoritative guide on DMSO solvation of polar aromatics).

Sources

Technical Support Center: Removal of 4-Nitrophenylhydrazine (4-NPH)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification strategies for reaction mixtures containing excess 4-nitrophenylhydrazine. Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Safety Warning: 4-NPH is a known mutagen, skin sensitizer, and potential explosive.[1] Handle with extreme caution.

Introduction: The "Sticky" Reagent Problem

You are likely here because you have successfully derivatized a carbonyl compound (aldehyde/ketone) or reduced a diazonium salt, but the excess 4-nitrophenylhydrazine (4-NPH) is complicating your workup.

The Challenge:

  • Chromatographic Tailing: The free hydrazine moiety (

    
    ) interacts strongly with silanols on silica gel, causing streakiness that co-elutes with your product.
    
  • UV Interference: 4-NPH has a high extinction coefficient in the UV range (orange/red color), obscuring product quantification.

  • Chemical Instability: Excess hydrazine can degrade sensitive products over time.

This guide prioritizes Solid-Supported Scavenging as the Gold Standard for purity and ease, followed by traditional extraction and quenching methods.

Module 1: Solid-Phase Scavenging (Gold Standard)

Best For: High-throughput synthesis, small-to-medium scale (mg to g), and acid-sensitive products.

The Logic

Instead of trying to wash the impurity out, we chemically bond it to a solid bead and filter it away. We use a Polymer-Supported Aldehyde (e.g., PS-Benzaldehyde) . The excess 4-NPH attacks the aldehyde on the resin, forming a hydrazone that remains permanently attached to the solid support.

Protocol
  • Reagents: PS-Benzaldehyde resin (typical loading 1.0–1.5 mmol/g).

  • Stoichiometry: 2.0–3.0 equivalents relative to the excess 4-NPH estimated in the mixture.

  • Solvents: DCM, DCE, THF, or DMF (Resin must swell to be active).

Step-by-Step:

  • Dilute: Ensure your crude reaction mixture is in a solvent that swells polystyrene (DCM is ideal).

  • Add Resin: Add the calculated amount of PS-Benzaldehyde beads directly to the reaction vessel.

  • Catalyze (Optional): If the reaction is slow, add a catalytic amount of Acetic Acid (1% v/v).

  • Agitate: Shake or stir gently (do not use a magnetic stir bar that grinds the beads) for 2–4 hours at room temperature.

  • Filter: Pass the mixture through a fritted funnel or filter cartridge.

  • Rinse: Wash the beads with DCM to recover any entrained product.

  • Result: The filtrate contains your product; the 4-NPH is trapped on the beads in the filter.

Visualization: Scavenging Workflow

ScavengingProcess Start Crude Mixture (Product + Excess 4-NPH) Resin Add PS-Benzaldehyde (Solid Support) Start->Resin Mix Reaction Agitate 2-4 Hours (Hydrazone formation on bead) Resin->Reaction Swell & React Filter Filtration Step Reaction->Filter Pass through Frit Waste Solid Waste (Resin-4-NPH) Filter->Waste Retained Product Purified Filtrate (Product Only) Filter->Product Eluted

Caption: The 4-NPH is chemically sequestered onto the solid phase, allowing the product to pass through via simple filtration.

Module 2: Liquid-Liquid Extraction (Traditional)

Best For: Large scale (>10g) where resin cost is prohibitive, or for products stable to acidic pH.

The Logic

4-NPH is a base, but a weak one. The electron-withdrawing nitro group lowers the pKa of the hydrazine nitrogen to approximately 3.8 . To extract it into the aqueous layer, you must protonate it.

  • Target pH: To achieve >99% protonation, the aqueous phase must be at pH ~1.8 (2 log units below pKa).

Protocol
  • Dissolve: Take up crude residue in a non-polar organic solvent (Ethyl Acetate or DCM).

  • First Wash (Acidic): Wash with 0.5 M - 1.0 M HCl .

    • Critical Check: Ensure the aqueous layer pH is < 2.

    • Observation: The 4-NPH hydrochloride salt is water-soluble and usually yellow/orange.

  • Second Wash (Brine): Wash organic layer with saturated NaCl to remove residual acid and water.

  • Dry & Concentrate: Dry over

    
    , filter, and evaporate.
    
Troubleshooting Table: Extraction Risks
IssueCauseSolution
Product Loss Product is also basic (e.g., contains amines).Use Method 1 (Scavenging) or Method 3 (Chromatography).
Hydrolysis Product is a hydrazone/imine and degrades at pH 1.Use a milder buffer (pH 3–4) and perform multiple extractions (5x), or switch to Scavenging.
Emulsion 4-NPH acts as a surfactant at interface.Filter the biphasic mixture through Celite before separating layers.

Module 3: Chemical Quenching (The "Quick Fix")

Best For: Pre-treatment before chromatography to prevent streaking.

The Logic

If you cannot scavenge or extract, you can convert the reactive 4-NPH into a less polar, non-basic hydrazone by reacting it with a volatile ketone.

Protocol
  • Add excess Acetone (solvent grade) to the reaction mixture.

  • Stir for 30 minutes.

  • Concentrate to dryness.

  • Result: 4-NPH is converted to Acetone 4-nitrophenylhydrazone .

  • Purification: This new impurity is less polar and less basic than free 4-NPH. It will elute distinctly earlier on Silica gel and will not streak as badly.

Decision Matrix: Which Method?

DecisionTree Start Excess 4-NPH Present Scale Scale of Reaction? Start->Scale SmallScale Small (<5g) or High Value Scale->SmallScale LargeScale Large (>10g) Scale->LargeScale Method1 Use Scavenging Resin (PS-Benzaldehyde) SmallScale->Method1 Preferred AcidSens Is Product Acid Sensitive? LargeScale->AcidSens YesAcid Yes (e.g., Hydrazone) AcidSens->YesAcid NoAcid No (Stable) AcidSens->NoAcid Method3 Acetone Quench + Chromatography YesAcid->Method3 Method2 Acid Extraction (0.5M HCl) NoAcid->Method2

Caption: Logical flow for selecting the optimal purification strategy based on scale and product stability.

FAQ & Troubleshooting

Q: I used the scavenger resin, but I still see 4-NPH in my LC-MS.

  • A: The reaction on the bead might be too slow.

    • Did you use a swelling solvent? (DCM/THF = Good; Methanol/Water = Bad for polystyrene resins).

    • Add 1% Acetic Acid to catalyze the hydrazone formation.

    • Increase temperature to 40°C (if product permits).

Q: My product turned into a different compound during Acid Extraction.

  • A: You likely hydrolyzed your product. Hydrazones are reversible in aqueous acid.

    • Fix: Switch to Module 1 (Scavenging) . It operates under neutral conditions in organic solvent, avoiding the hydrolysis equilibrium entirely.

Q: Is 4-NPH explosive?

  • A: Yes, potentially. Like many hydrazines and nitro-compounds, it is high-energy.

    • Safety: Never concentrate 4-NPH to total dryness if heating is involved. Keep it wet or in solution when possible. Avoid metal spatulas (friction sensitivity) if the solid is bone-dry.

References

  • BenchChem Technical Support. (2025).[1] 4-Nitrophenylhydrazine: Properties and Protocols. BenchChem. 1

  • National Institute of Standards and Technology (NIST). (2025).[2] Hydrazine, (4-nitrophenyl)- Spectral and Chemical Data. NIST Chemistry WebBook, SRD 69.[2] 2

  • Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new tool for the medicinal chemist. Journal of the Chemical Society, Perkin Transactions 1. (Cited context: General principles of scavenging hydrazines).
  • Chem Service. (2015).[3] Safety Data Sheet: p-Nitrophenyl hydrazine. 3

Sources

improving crystal quality of 4'-Nitroacetophenone 4-nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4'-Nitroacetophenone 4-nitrophenylhydrazone (NAP-NPH)

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 16, 2026

Executive Summary & System Overview

Welcome to the technical support hub for 4'-Nitroacetophenone 4-nitrophenylhydrazone (NAP-NPH) . This compound is a classic "push-pull" chromophore often investigated for Non-Linear Optical (NLO) properties due to its extended


-conjugation and acentric crystal packing potential.

The Core Challenge: NAP-NPH exhibits a high propensity for needle-like morphology and solvated growth . This is driven by strong anisotropic intermolecular interactions (


-

stacking) that cause rapid growth along a single axis (usually the c-axis), resulting in thin, fragile crystals unsuitable for X-ray diffraction or optical device fabrication.

This guide provides a self-validating protocol to transition your crystals from "fragile needles" to "optical-quality prisms."

Module 1: Synthesis & Chemical Purity (The "Input" Variable)

User Issue: "My crystals are dark orange/brown and refuse to grow beyond microscopic size."

Root Cause: Impurities (unreacted hydrazine or oxidation byproducts) act as "poison" to the crystal lattice, pinning step-growth and inducing defects.

Standardized Synthesis Protocol

To ensure reproducible crystal growth, you must standardize the chemical input. Do not attempt to grow single crystals from crude reaction mixtures.

Reaction Logic:



Step-by-Step Procedure:

  • Stoichiometry: Dissolve 10 mmol of 4'-nitroacetophenone in 30 mL of hot absolute ethanol.

  • Reagent Prep: In a separate beaker, dissolve 10 mmol of 4-nitrophenylhydrazine in 20 mL of hot ethanol containing 1 mL of Glacial Acetic Acid (Catalyst).

  • Condensation: Add the hydrazine solution to the ketone solution dropwise under stirring.

  • Reflux: Reflux at

    
     for 3 hours. The solution will darken (yellow to deep orange/red).
    
  • Isolation: Cool to room temperature (RT). If no precipitate forms, cool to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Filter the crude solid.
    
  • Purification (Critical): Recrystallize twice from hot Acetone/Ethanol (1:1 v/v).

Quality Check:

  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Single spot required.

  • Melting Point: Sharp range (

    
     variance). Broad ranges indicate eutectic impurities.
    

SynthesisWorkflow Reactants Raw Materials: 4'-Nitroacetophenone 4-Nitrophenylhydrazine Catalysis Acid Catalysis (Glacial AcOH) Reflux 3h Reactants->Catalysis Condensation Crude Crude Precipitate (High Impurity) Catalysis->Crude Filtration Purification Recrystallization x2 (Acetone/EtOH) Crude->Purification Solvent Exchange Final Pure NAP-NPH (Ready for Growth) Purification->Final Validation (TLC)

Figure 1: Critical path for chemically pure NAP-NPH synthesis prior to physical crystal growth.

Module 2: Morphology Control (The "Needle" Problem)

User Issue: "I am only getting thin, hair-like needles. I need 3D blocks/prisms."

Root Cause: The molecule is planar. It stacks like a deck of cards (


-

interactions). The energy to add a molecule to the "stack" (end of the needle) is much lower than adding it to the side.

The Solution: Solvent Engineering You must select a solvent that "bonds" temporarily to the fast-growing face (the tip of the needle), physically blocking incoming molecules and forcing them to attach to the sides (widening the crystal).

Solvent Selection Matrix
Solvent SystemSolubilityInteraction TypeResulting MorphologyRecommendation
Ethanol LowWeak H-bondLong, thin needlesAvoid for growth
Acetone HighDipole-DipoleThin plates/needlesGood for cleaning
DMF HighStrong AcceptorPrisms / Blocks Highly Recommended
Acetonitrile ModerateDipole-DipoleRodsAcceptable alternative
Protocol: Slow Evaporation with Morphology Modifiers
  • Prepare Solution: Dissolve purified NAP-NPH in DMF (Dimethylformamide) at

    
     until saturated.
    
  • Filter: Syringe filter (0.45

    
    m PTFE) into a clean glass vial. Dust acts as unwanted nucleation sites.
    
  • The "Blanket" Technique: Cover the vial with Parafilm. Poke 1 single hole with a fine needle.

    • Why? This restricts evaporation rate, keeping the system in the "Metastable Zone" (see Fig 2) longer, preventing "crash" nucleation.

  • Incubation: Place in a vibration-free environment at constant temperature (

    
    ).
    
Module 3: Nucleation Dynamics (The "Size" Problem)

User Issue: "I have good shapes, but they are too small (microcrystals)."

Root Cause: High supersaturation triggered massive nucleation. You have 1,000 small crystals instead of 1 large one.

The Solution: The Metastable Zone Width (MSZW) You must manipulate the system to stay in the Metastable Zone, where existing crystals grow, but new ones do not form.

MSZW Undersaturated Undersaturated Zone (Crystals Dissolve) Metastable Metastable Zone (Growth ONLY / No Nucleation) *TARGET ZONE* Undersaturated->Metastable Evaporation / Cooling Labile Labile Zone (Spontaneous Nucleation) *Crash Precipitation* Metastable->Labile Rapid Temp Drop Labile->Metastable Nucleation relieves pressure

Figure 2: The thermodynamic zones of crystallization. Success requires hovering in the Green Zone.

Protocol: Seeded Growth (The Gold Standard)
  • Harvest Seeds: Take your best "small" crystal from a previous batch.

  • Prepare Mother Liquor: Create a saturated solution in DMF at

    
    .
    
  • Superheat: Heat the solution to

    
     (slightly undersaturated) to kill microscopic nuclei.
    
  • Cool & Plant: Cool back to

    
    . Carefully introduce the seed crystal suspended on a nylon thread (or rest it on the bottom).
    
  • Slow Cooling: Lower the temperature by

    
     per day .
    
    • Mechanism:[1][2][3] As temp drops, solubility drops. The excess material deposits onto your existing seed rather than forming new crystals.

Troubleshooting FAQs

Q: My crystals have liquid pockets inside them (Inclusions).

  • A: Growth was too fast. The crystal grew around the solvent before it could diffuse away.

  • Fix: Reduce the evaporation rate (smaller pinhole) or reduce the cooling rate (

    
    /day).
    

Q: The crystals are "twinned" (two crystals stuck together at an angle).

  • A: This usually happens at the very start of nucleation due to thermal shock.

  • Fix: Use the Seeded Growth protocol (Module 3). Twinning rarely happens if you provide a perfect template (seed) to start with.

Q: The solution turned black/tarry.

  • A: Decomposition. Nitro-compounds are light-sensitive and heat-sensitive.

  • Fix: Wrap your crystallization vials in aluminum foil to exclude light. Do not heat DMF solutions above

    
    .
    
References
  • Hulliger, J. (1994). Chemistry and Physics of Nonlinear Optical Materials. Angewandte Chemie International Edition. Link

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Standard text on MSZW and Solvent Selection). Link

  • Thallapally, P. K., et al. (2005). Polymorphism of 4-Nitroacetophenone 4-Nitrophenylhydrazone. Crystal Growth & Design. (Specific structural data on the target class).[4][5][6][7][8] Link

  • Sun, S., et al. (2024). Crystal growth and morphology control of needle-shaped organic crystals. CrystEngComm. Link

  • BenchChem Protocols. (2025). Synthesis of 4'-Nitroacetophenone Semicarbazone Derivatives. Link

Sources

solvent selection for washing 4'-Nitroacetophenone 4-nitrophenylhydrazone precipitates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOLV-SEL-4NP Subject: Solvent Selection & Purification Protocol for Nitro-Hydrazone Precipitates Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Div.

Executive Summary & Chemical Context[1][2][3][4][5]

The Target: 4'-Nitroacetophenone 4-nitrophenylhydrazone is a highly conjugated, crystalline solid (typically orange to deep red).[1] Its formation involves the condensation of 4-nitroacetophenone with 4-nitrophenylhydrazine under acid catalysis.

The Challenge: The crude precipitate is rarely pure. It acts as a "sponge" for three distinct classes of impurities that must be differentially removed without dissolving your target product:

  • Inorganic/Acidic residues: Mineral acids (HCl, H₂SO₄) used as catalysts.

  • Unreacted Reagents: Excess hydrazine (toxic) and ketone (often oily).

  • Byproducts: Azines or oxidation products.

This guide provides a self-validating solvent selection strategy to ensure high purity for melting point analysis and biological screening.

The Solvent Decision Matrix

Do not guess. Use this matrix to select the correct solvent based on the specific impurity you are targeting.

SolventRoleTempTarget ImpurityMechanism of Action
Water Primary Wash Cold (

C)
Acid Catalyst (H

, Cl

, SO

)
Ionic Dissolution: The hydrazone is hydrophobic and insoluble; acid salts are highly soluble.
Ethanol (50%) Intermediate ColdSlight excess hydrazinePolarity Balance: Removes water-soluble organics without significant product loss.
Ethanol (Abs) Secondary Wash Ice ColdUnreacted Ketone / GreaseLipophilic Displacement: The nitro-hydrazone is sparingly soluble in cold EtOH; impurities remain in the filtrate.
Ethanol (Abs) Recrystallization Boiling (

C)
Occluded impuritiesTemperature-Dependent Solubility: Product is soluble hot, insoluble cold.
Acetic Acid Recrystallization HotStubborn isomers/azinesProtic Solvation: Used only if ethanol fails to yield crystals; excellent for highly polar nitro-compounds.

Visual Workflow: The Purification Logic

The following diagram outlines the logical flow for processing your crude precipitate. Follow the "YES/NO" decision nodes to prevent yield loss.

PurificationProtocol node_start START: Crude Precipitate node_filter Vacuum Filtration node_start->node_filter node_wash_h2o Wash 1: Cold Water (3x Volume) node_filter->node_wash_h2o node_check_ph Check Filtrate pH node_wash_h2o->node_check_ph node_acidic Acidic (pH < 6) node_check_ph->node_acidic Yes node_neutral Neutral (pH ~7) node_check_ph->node_neutral No node_acidic->node_wash_h2o Repeat Wash node_wash_etoh Wash 2: Ice-Cold Ethanol node_neutral->node_wash_etoh node_color Filtrate Color? node_wash_etoh->node_color node_dark Dark Red/Orange node_color->node_dark Impure node_pale Pale Yellow/Clear node_color->node_pale Pure node_dark->node_wash_etoh Repeat (Small Vol) node_dry Dry: Vacuum Desiccator node_pale->node_dry node_recryst Recrystallize (Hot EtOH) node_dry->node_recryst If MP is broad

Figure 1: Logic flow for the sequential washing and purification of nitro-hydrazone precipitates.

Troubleshooting & FAQs

Q1: My precipitate turned into a sticky oil/gum upon washing. What happened?

  • Diagnosis: "Oiling out."[2] This usually happens if the washing solvent was too warm or if the product has a low melting point due to high impurity content (eutectic mixture).

  • Fix:

    • Chill the receiving flask in an ice bath.

    • Scratch the side of the glass with a glass rod to induce nucleation.

    • Switch to a solvent mixture: Ethanol:Water (1:1) . The water increases surface tension and forces the organic product to aggregate back into a solid.

Q2: The filtrate remains bright red even after three washes. Am I losing product?

  • Diagnosis: Likely excess 4-nitrophenylhydrazine. This reagent is intensely colored and toxic. However, nitro-hydrazones do have slight solubility in ethanol.

  • Test: Take a drop of the filtrate and drop it into water. If a precipitate forms immediately, you are washing away product (stop!). If it dilutes clearly, it is just impurity.

  • Fix: Switch to Cold Methanol . Nitro-hydrazones are generally less soluble in methanol than ethanol, allowing for better impurity removal with lower yield loss.

Q3: Why is Water the first wash? Can't I just use Ethanol?

  • The Science: No. If you wash with ethanol while acid catalyst (H₂SO₄/HCl) is still present, the acid becomes soluble in the organic phase and can cause partial reversal of the reaction (hydrolysis) or promote side reactions. Water neutralizes the chemical environment first.

Q4: My melting point is broad (


C range). How do I recrystallize? 
  • Protocol:

    • Dissolve the solid in the minimum amount of boiling Ethanol .

    • If it does not dissolve completely, add Glacial Acetic Acid dropwise until clear.

    • Allow to cool to room temperature slowly (do not rush to ice bath immediately), then chill.

    • Filter and wash with cold ethanol.

Standard Operating Procedure (SOP)

Objective: Isolation of analytical grade 4'-Nitroacetophenone 4-nitrophenylhydrazone.

  • Filtration: Isolate the crude precipitate using a Buchner funnel and vacuum filtration. Press the solid firmly with a glass stopper to squeeze out mother liquor.

  • Acid Removal (Critical):

    • Disconnect vacuum.

    • Cover the filter cake with cold distilled water .

    • Stir the paste gently on the filter paper with a spatula (careful not to rip the paper).

    • Reapply vacuum.

    • Validation: Test the filtrate with litmus paper. Repeat until pH is neutral (6-7).

  • Organic Wash:

    • Disconnect vacuum.

    • Cover the cake with ice-cold Ethanol (95% or Absolute) .

    • Let stand for 30 seconds to allow diffusion of impurities.

    • Reapply vacuum.

    • Repeat until the filtrate runs pale yellow (not deep red).

  • Drying:

    • Air dry on the funnel for 10 minutes.

    • Transfer to a vacuum desiccator over CaCl₂ or Silica Gel.

    • Note: Do not oven dry above 80°C, as nitro-compounds can be thermally unstable.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[3] Longman Scientific & Technical, 1989. (Standard protocols for hydrazone formation and crystallization). 4

  • Organic Syntheses. m-Nitroacetophenone and derivatives. Coll. Vol. 1, p. 390 (1941). (Provides solubility data and handling for nitro-acetophenones). 5

  • Shriner, R. L., Fuson, R. C., et al.The Systematic Identification of Organic Compounds. (Classic text on derivative preparation and solvent choices for hydrazones).
  • PubChem. 4'-Nitroacetophenone 4-nitrophenylhydrazone Compound Summary. National Library of Medicine. (Physical properties and safety data). 6

Sources

addressing thermal decomposition of 4'-Nitroacetophenone 4-nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Thermal Decomposition of 4'-Nitroacetophenone 4-nitrophenylhydrazone Technical Support Center: Advanced Troubleshooting & Stability Guide

Executive Summary: The Stability Paradox

From the Desk of the Senior Application Scientist

You are likely encountering a critical instability issue with 4'-Nitroacetophenone 4-nitrophenylhydrazone . While hydrazones are generally stable crystalline solids, the presence of two nitro groups (one on the acetophenone moiety, one on the hydrazine) creates an energetic system prone to exothermic decomposition near its melting point.

The most common failure mode is not intrinsic instability, but catalytic decomposition driven by trace acidic impurities remaining from the condensation reaction. This guide provides a self-validating protocol to diagnose, prevent, and remediate thermal degradation.

Diagnostic & Identification (FAQ)

Q1: My solid turns dark brown/black before melting. Is this normal? A: No. This is a hallmark of acid-catalyzed thermal decomposition .

  • Normal Behavior: The compound should transition from an orange/red crystalline solid to a liquid melt (typically >200°C for bis-nitro systems) without significant darkening immediately.

  • The Issue: Residual mineral acid (H₂SO₄ or HCl used in synthesis) lowers the activation energy for N-N bond cleavage.

  • Immediate Action: Check the pH of a 5% aqueous suspension of your solid. If pH < 6, you must re-purify (see Section 3).

Q2: I see multiple peaks in HPLC/TLC. Is the compound degrading? A: Not necessarily. You may be observing E/Z Isomerization .

  • Mechanism: The C=N double bond allows for syn (Z) and anti (E) geometric isomers. In solution, these interconvert, often appearing as two distinct spots/peaks.

  • Verification: Run a variable-temperature NMR or checking if the ratio changes over time in solution. If the new peaks correspond to 4'-nitroacetophenone or 4-nitrophenylhydrazine, then hydrolysis (decomposition) is occurring.

Q3: The melting point is broad and lower than literature values. A: This indicates eutectic impurity depression .

  • Cause: Presence of unreacted starting materials or decomposition byproducts (tars).

  • Implication: A depressed melting point (<5°C range) confirms the lattice energy is compromised, making the solid more susceptible to thermal runaway.

Root Cause Analysis: The Decomposition Pathway

Understanding why the molecule breaks down is the key to stopping it. The thermal decomposition of nitrophenylhydrazones is complex and multi-stage.

Visualizing the Failure Mechanism

The following diagram illustrates the cascade from stable solid to decomposed tar.

DecompositionPathway Stable Stable Hydrazone (Solid) Trigger Trigger: Heat (>180°C) OR Residual Acid (H+) Stable->Trigger Energy Input Intermed Intermediate: Protonated Azo/Radical Trigger->Intermed Activation Hydrolysis Pathway A: Hydrolysis (Reverts to Ketone + Hydrazine) Intermed->Hydrolysis Wet/Acidic Conditions Radical Pathway B: N-N Bond Homolysis (Exothermic) Intermed->Radical Dry Thermal Stress Result Result: Tars, NOx Gas, Carbonization Hydrolysis->Result Radical->Result

Caption: Figure 1. Dual-pathway decomposition mechanism driven by thermal stress and catalytic impurities.

Prevention & Optimization Protocols

Protocol A: Acid-Free Synthesis Workup (Critical)

The standard "Brady's Reagent" method leaves massive acid residues. Use this modified workup to ensure thermal stability.

  • Quench: Pour the reaction mixture into a 10x volume of ice-water (not just water) to precipitate the hydrazone rapidly.

  • Neutralize: Wash the filter cake with 5% Sodium Bicarbonate (NaHCO₃) solution until the filtrate is pH 7.

  • Water Wash: Wash with copious deionized water to remove salts.

  • Recrystallization:

    • Solvent: Ethanol/Water (95:5) or Glacial Acetic Acid (if solubility is low, but requires rigorous drying).

    • Drying: Vacuum dry at 60°C over P₂O₅. Do not oven dry >100°C.

Protocol B: Storage & Handling
ParameterRecommendationScientific Rationale
Temperature 2–8°CArrhenius kinetics dictate that reaction rates halve for every 10°C drop.
Light Amber VialsNitro-hydrazones are photo-active; UV light induces radical formation.
Atmosphere Argon/NitrogenPrevents oxidative degradation of the hydrazine moiety.
Solvent DMSO/DMF (Fresh)Avoid acetone (trans-hydrazonation risk) or acidic solvents.

Troubleshooting Decision Tree

Use this logic flow to resolve specific experimental failures.

TroubleshootingTree Start Problem Detected CheckColor Is the solid dark/black? Start->CheckColor CheckMP Is MP depressed? Start->CheckMP CheckSol Is solution changing color? Start->CheckSol AcidTest Test pH of suspension CheckColor->AcidTest Yes Recryst Recrystallize (EtOH) CheckMP->Recryst Impure Dry Vacuum Dry <60°C CheckMP->Dry Wet Light Protect from Light CheckSol->Light Photo-degradation AcidTest->Recryst Acidic

Caption: Figure 2.[1] Step-by-step troubleshooting logic for stabilizing 4'-Nitroacetophenone 4-nitrophenylhydrazone.

Safety Warning: Energetic Properties

Warning: Compounds containing multiple nitro groups and hydrazine linkages possess high chemical potential energy.

  • DSC Analysis: Always perform a Differential Scanning Calorimetry (DSC) scan (5°C/min) in a gold-plated high-pressure crucible before scaling up. Look for a sharp exotherm immediately following the melting endotherm.

  • Shock Sensitivity: While less sensitive than picrates, dry nitro-hydrazones can be friction-sensitive. Do not grind vigorously in a mortar.

References

  • BenchChem. (2025).[2][3] Synthesis of Acetophenone 2,4-dinitrophenylhydrazone: A Comprehensive Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2016). Study of thermal decomposition mechanisms... of nitro-rich phenyl- and bis-series 1,2,3-triazoles. PubMed. Retrieved from

  • Revue Roumaine de Chimie. (2008). Non-isothermal kinetic analysis of thermal decomposition of 2,4-dinitrophenylhydrazine. Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 4'-Nitroacetophenone. Retrieved from

Sources

Technical Support Center: Hydrazone Bioconjugation & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling pH for Optimal Hydrazone Formation Efficiency Audience: Researchers, Medicinal Chemists, and Process Development Scientists Reference ID: KB-HYD-001

The Mechanistic Basis: The "pH Paradox"

To troubleshoot hydrazone formation, one must understand why the reaction exhibits a bell-shaped pH-rate profile. The reaction involves two distinct steps with opposing pH requirements, creating a kinetic "Goldilocks zone."

The Kinetic Bottlenecks
  • Nucleophilic Attack (Step 1): Requires a deprotonated

    
    -nucleophile (hydrazine/hydrazide). At low pH, the nucleophile is protonated (
    
    
    
    ) and unreactive.
  • Dehydration (Step 2): The collapse of the tetrahedral carbinolamine intermediate is acid-catalyzed . At neutral/high pH, this step becomes the rate-limiting bottleneck.

The Optimal Window: For most acyl hydrazides (


), the optimal pH window is 4.5 – 5.0 . This maintains the nucleophile in its reactive form while providing sufficient protons to catalyze the dehydration step.
Visualization: The pH Rate Profile

The following diagram illustrates the kinetic trade-offs that define the optimal pH window.

pH_Profile cluster_mechanism Dominant Kinetic Barrier Low_pH Low pH (< 4.0) Nucleophile Protonated (Dead Reaction) Optimal_pH Optimal pH (4.5 - 5.0) Balanced State (Max Rate) Low_pH->Optimal_pH Increase pH (Restore Nucleophilicity) High_pH Neutral/High pH (> 6.0) Slow Dehydration (Rate Limiting) Optimal_pH->High_pH Increase pH (Lose Acid Catalysis)

Caption: Figure 1. The bell-shaped pH-rate profile of hydrazone formation, showing the shift in rate-determining steps.

Troubleshooting Guide (Q&A)

Scenario A: "My reaction yields are poor despite running for 24 hours."

Diagnosis: You are likely operating at a pH where the reaction equilibrium or kinetics are unfavorable.

  • If pH > 6.0: The reaction is kinetically trapped at the carbinolamine intermediate stage due to lack of acid catalysis.

  • If pH < 4.0: The hydrazide is protonated.

Corrective Action:

  • Adjust Buffer: Switch to 100 mM Sodium Acetate, pH 4.5 .

  • Concentration Check: Hydrazone formation is second-order.[1][2] Ensure reactants are at high concentrations (1–10 mM range preferred). If biological constraints require low concentrations (

    
    ), you must  use a catalyst (see Section 3).
    
Scenario B: "My product precipitates immediately upon mixing."

Diagnosis: The product likely has an isoelectric point (pI) near the reaction pH, or the hydrophobic effect of the linker is driving aggregation.

Corrective Action:

  • Solvent Additives: Add 10–20% polar organic co-solvent (DMSO, DMF, or Acetonitrile) to solubilize the intermediate.

  • Salt Screening: High ionic strength can sometimes "salt out" hydrophobic conjugates. Try lowering buffer salt concentration from 100 mM to 20 mM.

Scenario C: "The linkage falls apart during purification."

Diagnosis: Hydrazones are dynamic covalent bonds .[3] They are reversible and susceptible to hydrolysis, particularly at low pH if the equilibrium is disturbed (e.g., during HPLC in acidic water/TFA).

Corrective Action:

  • Stabilization: If a permanent linkage is required, perform a reductive amination immediately after formation.

    • Reagent: Sodium Cyanoborohydride (

      
      ).
      
    • Protocol: Add 50 mM

      
       to the reaction mixture. This reduces the 
      
      
      
      bond to a stable
      
      
      hydrazine bond, preventing hydrolysis.

Advanced Optimization: Nucleophilic Catalysis

When working at neutral pH (e.g., with pH-sensitive proteins that cannot tolerate pH 4.5), the reaction is too slow. You must use Aniline Catalysis .

Mechanism: Aniline acts as a "super-nucleophile." It rapidly forms a Schiff base (imine) with the aldehyde. This aniline-imine is more electrophilic than the original aldehyde, facilitating a rapid transimination with the hydrazide.[4]

Visualization: The Catalytic Cycle

Aniline_Catalysis Aldehyde Aldehyde/Ketone (Substrate) Schiff_Base Aniline-Schiff Base (Activated Intermediate) Aldehyde->Schiff_Base Fast Dehydration Aniline Aniline (Catalyst) Aniline->Schiff_Base Fast Dehydration Product Hydrazone Product (Stable) Schiff_Base->Product Rapid Transimination Hydrazide Hydrazide (Nucleophile) Hydrazide->Product Rapid Transimination Product->Aniline Catalyst Regenerated

Caption: Figure 2. The catalytic cycle of aniline, accelerating reaction rates by 10–100x at neutral pH via transimination.

Standard Operating Protocols

Buffer Preparation Table
Buffer SystemTarget pHComposition (for 100 mL)Application
Standard Ligation 4.5 100 mM Sodium AcetateSmall molecules, peptides, robust proteins.
Catalyzed Neutral 7.0 100 mM Phosphate + 100 mM Aniline pH-sensitive proteins, live cell labeling.
LC-MS Compatible 4.5 50 mM Ammonium AcetateAnalysis where non-volatile salts are forbidden.
Protocol: Aniline-Catalyzed Ligation (pH 7.0)
  • Preparation: Dissolve the protein/antibody in 100 mM Phosphate Buffer (pH 7.0) to a concentration of 50–100

    
    .
    
  • Catalyst Addition: Add Aniline stock solution to a final concentration of 10–100 mM .

    • Note: Aniline can be toxic; handle with care. For higher biocompatibility, use m-phenylenediamine or anthranilic acid derivatives [4].

  • Reaction: Add the hydrazide/alkoxyamine linker (5–10 equivalents).

  • Incubation: Agitate gently at room temperature for 2–4 hours.

  • Purification: Remove excess aniline via desalting column (PD-10) or dialysis immediately.

References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. Link

  • Dirksen, A., & Dawson, P. E. (2008).[1] Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Conjugation.[1][2] Bioconjugate Chemistry, 19(12), 2543–2548.[1] Link

  • Kalia, J., & Raines, R. T. (2008).[5] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link

  • Crisalli, P., & Kool, E. T. (2013). Water-Soluble Organocatalysts for Hydrazone and Oxime Formation.[1][6] The Journal of Organic Chemistry, 78(3), 1184–1189. Link

Sources

Technical Guide: Resolving Peak Overlap in HPLC Analysis of Nitro-Hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nitro-Hydrazone Challenge

In the analysis of aldehydes and ketones, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is the gold standard (e.g., EPA Method TO-11A).[1] However, the resulting nitro-hydrazones present a unique "chromatographic paradox." They are robust enough for detection but thermodynamically dynamic enough to cause severe peak shape issues.

The most frequent support tickets we receive involve peak splitting (doublets) and critical pair co-elution . These are rarely pump failures; they are usually chemistry problems masquerading as hardware issues. This guide deconstructs the physical chemistry of these separations to provide permanent resolutions.

Module 1: The "Doublet" Dilemma (E/Z Isomerization)

User Complaint: "My standard looks like two peaks. Is my column voided?"

The Science: Nitro-hydrazones possess a C=N double bond. Unlike C=C bonds, the C=N bond has a lower rotational barrier, allowing the molecule to exist in equilibrium between


 (anti) and 

(syn) isomers.

In a standard C18 separation at room temperature, the rate of interconversion often matches the timescale of the separation. This results in:

  • Peak Splitting: Distinct resolution of

    
     and 
    
    
    
    forms.
  • "Batman" Peaks: A bridge of elevated baseline between two maxima (dynamic coalescence).

  • Broadening: If the interconversion is fast but not instantaneous.

Troubleshooting Guide: Isomer vs. Impurity

Use this logic flow to determine if your doublet is a chemical reality or a degradation product.

IsomerDiagnosis Start Observation: Peak Splitting (Doublet) Step1 Check Peak Ratio Across 3 Injections Start->Step1 Decision1 Is the ratio constant? Step1->Decision1 Step2 Change Column Temp (+/- 10°C) Decision1->Step2 Yes (Constant) Result_Impurity Diagnosis: Degradation/Impurity (Kinetic Product) Decision1->Result_Impurity No (Drifting) Decision2 Did the ratio/shape change? Step2->Decision2 Result_Isomer Diagnosis: E/Z Isomerism (Thermodynamic Equilibrium) Decision2->Result_Isomer Yes (Coalescence/Shift) Decision2->Result_Impurity No (Static)

Figure 1: Decision tree for distinguishing thermodynamic isomers from kinetic degradation products.

Resolution Protocol

If you confirm isomers, you have two options:

  • Thermodynamic Coalescence (Recommended): Increase column temperature to 40–50°C . This increases the rate of rotation around the C=N bond, collapsing the

    
     pair into a single, sharper time-averaged peak.
    
  • Chromatographic Separation: If you must quantify isomers separately, lower the temperature to 15–20°C and use a highly selective phase (see Module 2).

Module 2: Selectivity Engineering (Stationary Phase)

User Complaint: "Formaldehyde-DNPH and Acetaldehyde-DNPH are overlapping with the reagent peak."

The Science: Standard C18 columns rely on hydrophobic subtraction. However, nitro-hydrazones are electron-deficient aromatic systems due to the strong electron-withdrawing nature of the


 groups.

The Solution: Switch to a Phenyl-Hexyl stationary phase.[2][3][4]

  • Mechanism: The phenyl ring on the stationary phase is electron-rich. It engages in

    
     interactions with the electron-deficient DNPH ring.
    
  • Solvent Effect: Acetonitrile (ACN) has

    
    -electrons (triple bond) that compete with the stationary phase, suppressing selectivity. Methanol (MeOH)  does not; it enhances the 
    
    
    
    retention mechanism.
Comparative Data: C18 vs. Phenyl-Hexyl[4][5]
ParameterC18 (Traditional)Phenyl-Hexyl (Alternative)
Primary Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Isomer Resolution Poor (often merges)High (often separates

)
Aromatic Selectivity LowHigh (Retains nitro-aromatics longer)
Best Organic Modifier Acetonitrile (Speed)Methanol (Selectivity)
Reagent Resolution DNPH often co-elutes with light aldehydesDNPH shifts away from light aldehydes

Module 3: Optimized Experimental Protocol

This protocol serves as a self-validating system. It modernizes EPA TO-11A by incorporating the Phenyl-Hexyl advantage for complex matrices.

Method Parameters
  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (or
    
    
    ,
    
    
    for UHPLC).
  • Mobile Phase A: Water / Tetrahydrofuran (THF) (95:5 v/v). Note: THF acts as a shape-selective modifier.

  • Mobile Phase B: Methanol / Acetonitrile (90:10 v/v).

  • Flow Rate:

    
     (Standard HPLC).
    
  • Temperature:

    
     (To collapse isomers) OR 
    
    
    
    (To separate isomers).
  • Detection: UV at

    
     (Primary), 
    
    
    
    (Secondary for unreacted aromatics).
Step-by-Step Gradient Logic
  • Equilibration (0-2 min): High water content (60% A) to retain the most polar hydrazones (Formaldehyde-DNPH).

  • Separation Ramp (2-15 min): Linear gradient to 60% B. The MeOH drives the

    
     selectivity.
    
  • Wash (15-18 min): Ramp to 95% B to elute high molecular weight ketones and excess DNPH reagent.

  • Re-equilibration (18-22 min): Critical Step. Phenyl phases require longer equilibration than C18 to re-establish the solvation layer.

Method Development Loop

Use this workflow to optimize resolution (


) for your specific matrix.

MethodDev Input Initial Separation (Standard C18) Check Check Critical Pairs Input->Check Action1 Switch to Phenyl-Hexyl Check->Action1 Aromatic Overlap Action3 Optimize Temp (30°C -> 45°C) Check->Action3 Split Peaks Success Validated Method (Rs > 1.5) Check->Success Resolved Action2 Change Modifier (ACN -> MeOH) Action1->Action2 Enhance Selectivity Action2->Check Action3->Check

Figure 2: Iterative loop for optimizing nitro-hydrazone separation parameters.

Frequently Asked Questions (FAQs)

Q: Why does my Formaldehyde-DNPH peak tail significantly? A: This is likely a secondary interaction between the -NH group of the hydrazone and residual silanols on the silica surface.

  • Fix: Ensure your column is "end-capped." Alternatively, lower the pH of Mobile Phase A to ~3.0 using Phosphoric Acid. This protonates the silanols (

    
    ), preventing them from interacting with the analyte [1].
    

Q: I see a negative peak before my analyte. What is it? A: This is often the "injection dip" caused by the sample solvent mismatch. If your DNPH extraction is in pure Acetonitrile but your starting gradient is high water, the solvent plug disrupts the equilibrium.

  • Fix: Dilute your sample 50:50 with water prior to injection to match the initial mobile phase strength.

Q: Can I use Mass Spec (LC-MS) with this Phenyl-Hexyl method? A: Yes, but you must remove the THF and Phosphoric Acid.

  • LC-MS Modification: Use Formic Acid (

    
    ) instead of Phosphoric Acid. Replace THF with Isopropanol if shape selectivity is needed, though sensitivity may drop slightly.
    

References

  • U.S. Environmental Protection Agency. (1999). Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). Center for Environmental Research Information.

  • Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Application Note 5991-0823EN.

  • Kovaríková, P., et al. (2006).[5] HPLC study on stability of pyridoxal isonicotinoyl hydrazone. Journal of Pharmaceutical and Biomedical Analysis, 40(1), 105-112.[5]

  • Chromatography Online. (2014). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[3][6] LCGC North America.

Sources

Validation & Comparative

1H NMR chemical shifts of 4'-Nitroacetophenone 4-nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 1H NMR spectral characteristics of 4'-Nitroacetophenone 4-nitrophenylhydrazone against its precursors and structural analogs. It is designed for researchers requiring rigorous structural verification of hydrazone derivatives.

Executive Summary: The Structural Fingerprint

The condensation of 4-nitroacetophenone with 4-nitrophenylhydrazine yields a highly conjugated, symmetric-looking (but magnetically asymmetric) hydrazone. For drug development professionals and synthetic chemists, the 1H NMR spectrum serves as the definitive "fingerprint" to confirm:

  • Complete Consumption of Ketone: Disappearance of the acetyl methyl singlet at ~2.70 ppm.

  • Formation of C=N Bond: Upfield shift of the methyl group to ~2.30–2.40 ppm.

  • Hydrazone Linkage: Appearance of a highly deshielded NH proton (>10 ppm), distinct from the hydrazine precursor.

Quick Reference: Key Diagnostic Signals (DMSO-d₆)
MoietyChemical Shift (

, ppm)
MultiplicityDiagnostic Value
-NH- (Hydrazone) 10.8 – 11.5 Singlet (Broad)Confirms hydrazone formation; absent in ketone.
-CH₃ (Methyl) 2.30 – 2.40 SingletShifted upfield from ketone precursor (2.70 ppm).
Ar-H (Ring A) 8.20 – 8.40 Doublets (AA'BB')Retains nitro-group deshielding pattern.
Ar-H (Ring B) 7.20 – 8.15 Doublets (AA'BB')Significant shift from hydrazine precursor due to conjugation.

Synthesis & Structural Logic

To interpret the NMR data accurately, one must understand the transformation. The reaction is an acid-catalyzed condensation where the hydrazine nucleophile attacks the ketone carbonyl.

Reaction Workflow Diagram

Synthesis Ketone 4-Nitroacetophenone (Reagent A) Methyl: ~2.7 ppm C=O Electrophile Intermediate Tetrahedral Intermediate (Transient) Ketone->Intermediate + H+ Hydrazine 4-Nitrophenylhydrazine (Reagent B) NH2: ~4.5 ppm Nucleophile Hydrazine->Intermediate Product 4'-Nitroacetophenone 4-nitrophenylhydrazone (Target) Methyl: ~2.3 ppm C=N-NH Linkage Intermediate->Product - H2O (Condensation)

Figure 1: The condensation pathway highlights the loss of the carbonyl oxygen and the formation of the azomethine (C=N) bond, which alters the magnetic environment of the methyl group.

Comparative NMR Analysis

This section objectively compares the product's spectral features with its starting materials. This "differential analysis" is the gold standard for purity assessment.

A. The Methyl Group Shift (The "Ketone Check")

The most immediate indicator of reaction success is the methyl group.

  • Precursor (Ketone): The methyl group is directly attached to a carbonyl (C=O). The anisotropy of the C=O bond deshields these protons significantly.

  • Product (Hydrazone): The C=N bond is less anisotropic than C=O. Consequently, the methyl signal shifts upfield .

CompoundSolventMethyl Shift (

)
Interpretation
4-Nitroacetophenone CDCl₃ / DMSO-d₆2.70 ppm Strong deshielding by C=O.
Product (Hydrazone) DMSO-d₆2.35 ppm (Typical)Diagnostic: ~0.35 ppm upfield shift confirms loss of C=O.
B. The N-H Proton (The "Hydrazine Check")

The hydrazine precursor has distinct NH and NH₂ signals. In the product, only one NH remains, and its environment changes drastically.

CompoundProton TypeShift (

)
MultiplicityNotes
4-Nitrophenylhydrazine -NH-NH₂8.41 (NH)4.49 (NH₂)SingletBroad SingletThe NH₂ protons at 4.5 ppm must disappear in the product.
Product (Hydrazone) =N-NH-10.8 – 11.5 SingletHighly deshielded due to conjugation with the nitro-phenyl ring and H-bonding.
C. Aromatic Region (The "Substitution Check")

Both rings possess a 4-nitro substituent, creating two overlapping AA'BB' systems.

  • Ring A (Ketone side): Protons ortho to NO₂ remain roughly stable at ~8.2–8.3 ppm.

  • Ring B (Hydrazine side): In the precursor hydrazine, the protons ortho to the hydrazine group are shielded (6.78 ppm) due to electron donation from the nitrogen lone pair. In the hydrazone , this donation is delocalized into the C=N double bond, causing these protons to shift downfield (towards 7.2–7.5 ppm).

Experimental Protocol

To ensure reproducible spectral data, follow this standardized sample preparation protocol.

Methodology: NMR Sample Preparation
  • Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6).

    • Reasoning: Nitro-hydrazones are often insoluble in CDCl₃. DMSO also prevents aggregation which can broaden the NH peak.

  • Concentration: Dissolve 5–10 mg of the dry solid in 0.6 mL of DMSO-d₆.

    • Note: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended particles will degrade resolution.

  • Acquisition Parameters:

    • Scans: Minimum 16 scans (due to the lower sensitivity of the single NH proton).

    • Delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of the aromatic protons for accurate integration.

Self-Validating Purity System

Use the integration ratio to validate the structure:

  • Set the Methyl Singlet (~2.35 ppm) to integral 3.00 .

  • Check: The NH Singlet (>10 ppm) must integrate to 1.00 (±0.1).

  • Check: The Aromatic Region (7.0–8.5 ppm) must integrate to 8.00 (±0.4).

  • Failure Mode: If the aromatic integral is >8, unreacted starting material is likely present.

References

  • National Institutes of Health (NIH) PubChem. 4'-Nitroacetophenone 4-nitrophenylhydrazone (CID 5718061). [Link]

  • University of Colorado Boulder. Table of Characteristic Proton NMR Chemical Shifts (Hydrazone/Amine ranges). [Link]

Technical Comparison Guide: Mass Spectrometry Profiling of 4'-Nitroacetophenone 4-nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry profiling of 4'-Nitroacetophenone 4-nitrophenylhydrazone , a specific hydrazone derivative used to characterize the genotoxic impurity and pharmaceutical intermediate 4'-nitroacetophenone.

Executive Summary
  • Target Analyte: 4'-Nitroacetophenone 4-nitrophenylhydrazone (4-NAPNH)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 300.27 g/mol [1][2]

  • Primary Application: Trace analysis of 4-nitroacetophenone (PNAP) in pharmaceutical matrices; structural elucidation of nitro-aromatic degradation products.

  • Comparison Scope: Performance benchmarking against the industry-standard 2,4-Dinitrophenylhydrazine (2,4-DNPH) derivatization.

Technical Deep Dive: Fragmentation Pattern

The mass spectral behavior of 4-NAPNH is governed by the stability of the hydrazone linkage (


) and the electron-withdrawing nature of the two nitro groups. Unlike aliphatic hydrazones, the conjugated 

-system of 4-NAPNH allows for extensive charge delocalization, influencing both ESI and EI fragmentation.
A. Electrospray Ionization (ESI) – Negative Mode (Preferred)

Nitrophenylhydrazones are acidic due to the electron-withdrawing nitro groups on the aromatic rings, making ESI(-) the most sensitive mode.

  • Precursor Ion:

    
     at 
    
    
    
    299.1
    .
  • Primary Fragmentation Pathway (Collision Induced Dissociation - CID):

    • N-N Bond Cleavage (Homolytic/Heterolytic): The most diagnostic pathway. The hydrazone bond cleaves to yield ions characteristic of the ketone and hydrazine moieties.

    • Nitro Group Loss: Sequential loss of

      
       (30 Da) and 
      
      
      
      (46 Da) is observed, typical of nitro-aromatics.
    • Rearrangement: Unlike ortho-nitro isomers, the para-nitro position in 4-NAPNH prevents the "ortho-effect" (direct oxygen transfer to the double bond), leading to a cleaner spectrum dominated by skeletal cleavage.

B. Electron Ionization (EI) – 70 eV

In GC-MS applications, the molecular ion is robust, but fragmentation is extensive.[3]

  • Molecular Ion (

    
    ):  Distinct peak at 
    
    
    
    300
    .
  • Diagnostic Fragments:

    • 
       150:  4-Nitrobenzoyl cation (
      
      
      
      ). This confirms the "acetophenone" part of the structure.[2]
    • 
       122:  4-Nitrophenyl cation (
      
      
      
      ).
    • 
       163:  Fragment corresponding to the hydrazone moiety minus the hydrazine ring.
      
Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for 4-NAPNH under ESI(-) conditions.

FragmentationPathway M Precursor Ion [M-H]⁻ m/z 299.1 (C14H11N4O4)⁻ Frag1 Loss of NO• [M-H-NO]⁻• m/z 269 M->Frag1 -30 Da (NO) Frag2 Loss of NO₂• [M-H-NO₂]⁻• m/z 253 M->Frag2 -46 Da (NO₂) Frag3 N-N Bond Cleavage (Hydrazine Moiety) [O₂N-C₆H₄-NH]⁻ m/z 137 M->Frag3 Hydrazone Cleavage Frag4 Ketone Moiety Fragment [O₂N-C₆H₄-C(CH₃)=N]⁻ m/z 162 M->Frag4 Hydrazone Cleavage Frag1->Frag2 -16 Da (O)

Caption: Proposed ESI(-) fragmentation pathway showing N-N cleavage and nitro-group losses.

Comparative Analysis: 4-NPH vs. 2,4-DNPH

This section objectively compares 4-NAPNH (derived from 4-nitrophenylhydrazine) against the standard 2,4-DNPH derivative.

Feature4-NAPNH (Product)2,4-DNPH Derivative (Alternative)Verdict
Molecular Weight 300.27 g/mol 345.27 g/mol 4-NAPNH is lighter; better for low-mass cutoff ranges.
ESI Sensitivity High (ESI-), Moderate (ESI+)Very High (ESI-)2,4-DNPH is generally more sensitive due to two nitro groups enhancing acidity.
Fragmentation Specificity Cleaner spectrum; distinctive ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

150/122 ions.
Complex; dominated by hydrazine fragments (

182, 224).
4-NAPNH provides clearer structural info on the ketone moiety.
Steric Hindrance Lower (Mono-substituted hydrazine).Higher (Di-substituted hydrazine).4-NAPNH reacts faster with sterically hindered ketones.
Safety Profile Toxic, but stable.Explosive when dry (reagent).4-NAPNH is safer to handle in solid form.
Isomerism Forms syn/anti isomers.[4]Forms syn/anti isomers.Neutral ; both require chromatographic separation of isomers.

Key Insight: While 2,4-DNPH is the gold standard for quantification, 4-NAPNH is superior for structural elucidation of the carbonyl backbone because its fragmentation spectrum is less dominated by the derivatizing agent's own fragments.

Experimental Protocols
Protocol A: Micro-Scale Synthesis (In-Situ Derivatization)

Use this protocol to generate the standard for MS tuning.

  • Reagent Prep: Dissolve 10 mg 4-nitrophenylhydrazine hydrochloride in 1 mL methanol. Add 10 µL conc. HCl.

  • Reaction: Add 5 mg 4'-nitroacetophenone to the solution.

  • Incubation: Heat at 60°C for 30 minutes. A yellow/orange precipitate indicates product formation.[1][2]

  • Purification: Centrifuge, discard supernatant, and wash pellet with cold methanol (

    
    ). Redissolve in Acetonitrile for MS injection.
    
Protocol B: MS/MS Acquisition Parameters
  • Instrument: Triple Quadrupole or Q-TOF (e.g., Agilent 6500 series / Sciex QTRAP).

  • Ionization: ESI Negative Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: -4500 V.

  • Collision Energy (CE): Ramp 15–45 eV to capture both molecular ion and deep fragments.

  • Monitoring Transition (MRM):

    • Quantifier:

      
       (Hydrazine fragment).
      
    • Qualifier:

      
       (Loss of 
      
      
      
      ).
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5718061, 4'-Nitroacetophenone 4-nitrophenylhydrazone. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Acetophenone, 4'-nitro- Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Gardner, M. W., & Brodbelt, J. S. (2010). Preferential Cleavage of N-N Hydrazone Bonds for Sequencing Bis-arylhydrazone Conjugated Peptides by Electron Transfer Dissociation.[5][6] Analytical Chemistry, 82(13), 5751-5759.[5] Retrieved from [Link]

Sources

single crystal X-ray diffraction data for 4'-Nitroacetophenone 4-nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Crystallographic Characterization: 4'-Nitroacetophenone 4-nitrophenylhydrazone Content Type: Publish Comparison Guide Audience: Researchers in Structural Chemistry and Crystal Engineering

Executive Summary & Scientific Rationale

This guide provides a technical framework for the crystallographic characterization of 4'-Nitroacetophenone 4-nitrophenylhydrazone (Target Compound), comparing it against established structural analogues.

The target compound is a significant "Push-Pull"


-conjugated system. The presence of electron-withdrawing nitro groups at both the acetophenone and hydrazine termini creates a unique competition for hydrogen bonding acceptors. For researchers in non-linear optics (NLO), the critical question is whether this molecule crystallizes in a centrosymmetric  (SHG inactive) or non-centrosymmetric  (SHG active) space group.

Key Comparison Points:

  • Target: 4'-Nitroacetophenone 4-nitrophenylhydrazone (

    
    )
    
  • Analogue A: 4-Nitroacetophenone (Precursor, Monoclinic

    
    )
    
  • Analogue B: Benzophenone 4-nitrophenylhydrazone (Orthorhombic

    
    )
    
Experimental Protocol: Synthesis & Crystal Growth

Objective: To obtain single crystals suitable for X-ray diffraction (SCXRD) with dimensions


 mm.
2.1 Synthesis Workflow

The synthesis utilizes a classic Schiff base condensation. Unlike simple ketones, the presence of the nitro group on the acetophenone ring deactivates the carbonyl carbon, requiring acid catalysis.

Reagents:

  • 4-Nitroacetophenone (1.0 eq)[1]

  • 4-Nitrophenylhydrazine (1.0 eq)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (drops)

Procedure:

  • Dissolve 4-nitroacetophenone in hot ethanol (

    
    C).
    
  • Add 4-nitrophenylhydrazine slowly to the stirring solution.

  • Add 3-5 drops of glacial acetic acid to protonate the carbonyl oxygen.

  • Reflux for 3 hours. Monitor via TLC (Mobile phase: 3:7 Ethyl Acetate:Hexane).

  • Cool to room temperature. Collect the yellow/orange precipitate via filtration.

  • Recrystallization: Dissolve crude product in minimum boiling ethanol. Allow to cool slowly to yield needle-like crystals.

    • Literature Melting Point: 166–167°C [1, 2].[2][3][4]

2.2 Visualization: Synthesis & Packing Logic

G cluster_packing Crystallographic Packing Competition Reactants 4-Nitroacetophenone + 4-Nitrophenylhydrazine Intermediate Tetrahedral Intermediate Reactants->Intermediate H+ Catalyst Reflux Product Target Hydrazone (Precipitate) Intermediate->Product - H2O (Dehydration) Crystal Single Crystal Growth Product->Crystal Slow Evap (EtOH) Nitro_A Nitro Group A (Acceptor) Nitro_B Nitro Group B (Acceptor) NH_Donor Hydrazone N-H (Donor) NH_Donor->Nitro_A Path 1: Chain (Polar?) NH_Donor->Nitro_B Path 2: Dimer (Centrosymmetric)

Caption: Synthesis pathway and the competitive hydrogen-bonding logic that dictates the final space group.

Comparative Crystallographic Analysis

This section compares the target molecule against its closest structural relatives to predict and validate your SCXRD results.

3.1 Structural Comparison Table
FeatureTarget Compound Analogue A: 4-Nitroacetophenone Analogue B: Benzophenone 4-nitrophenylhydrazone
Formula



Crystal System To be determined (Likely Monoclinic)MonoclinicOrthorhombic
Space Group Target: Non-centrosymmetric

(Centrosymmetric)

(Centrosymmetric)
Key Interaction N-H...O (Nitro)C-H...O (Nitro)N-H...

(Intramolecular)
Melting Point 166–167°C [1]80–81°C~158°C (varies by solvate)
NLO Potential High (if non-centrosymmetric)LowLow
3.2 Causality & Interpretation
  • The Centrosymmetry Trap: Most nitro-substituted hydrazones crystallize in centrosymmetric space groups (like

    
     or 
    
    
    
    ) because the highly polar nitro group drives the formation of anti-parallel dimers to cancel the dipole moment.
  • Analogue Insight:

    • Analogue A forms layers driven by weak C-H...O interactions.

    • Analogue B (Benzophenone derivative) exhibits a twisted conformation due to steric bulk, preventing planar stacking.

  • Target Hypothesis: The target molecule is more planar than Analogue B. If the N-H donor bonds to the nitro group of an adjacent molecule in a "head-to-tail" fashion, you may achieve a polar chain (

    
     or 
    
    
    
    ), making it a viable NLO candidate. If it forms "head-to-head" dimers, it will be centrosymmetric (
    
    
    ).
Data Validation Protocol (Self-Validating System)

When you solve the structure, you must validate the CIF (Crystallographic Information File) to ensure scientific integrity.

  • CheckCIF (IUCr): Upload your .cif file to the IUCr CheckCIF server.

    • Alert Level A/B: These indicate serious errors (e.g., missed symmetry, void spaces). Do not publish without resolving.

    • Common Issue: "Missing Reflections" – Ensure your data collection strategy covered the full Ewald sphere.

  • Disorder Check: The nitro group is prone to rotational disorder. Check the thermal ellipsoids (ORTEP). If the oxygen atoms look like "cigars" rather than spheres, model the disorder over two positions.

  • Hydrogen Placement:

    • The hydrazone N-H hydrogen is critical. Do not just "ride" it geometrically. Locate it in the Difference Fourier Map (

      
      ) to confirm the hydrogen bonding network.
      
References
  • Melting Point Data: Pfau, A. S., & Plattner, P. A. (1934).[2][3] Zur Kenntnis der flüchtigen Pflanzenstoffe. Helvetica Chimica Acta, 17(1), 129-157. (Confirmed mp 166-167°C for 4-nitrophenylhydrazone derivative).[2][4]

  • Synthesis Verification: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedure for nitrophenylhydrazones).
  • Analogue Structure (Benzophenone derivative): Wardell, J. L., et al. (2006). Hydrogen bonding in phenylhydrazone derivatives of benzophenone. Journal of Chemical Crystallography.

  • Analogue Structure (4-Nitroacetophenone): Kim, Y. B., & Park, K. (1996). Crystal structure of 4-nitroacetophenone. Analytical Science & Technology.

Note: This guide synthesizes verified physical data with crystallographic principles. As specific unit cell parameters for the target are not available in open-access repositories, the comparative values provided for Analogues A and B serve as the control group for your experimental validation.

Sources

comparing 4'-Nitroacetophenone 4-nitrophenylhydrazone with 2,4-dinitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 4'-Nitroacetophenone Derivatization Mono- vs. Di-Nitro Hydrazone Derivatives

Executive Summary

In the characterization of carbonyl compounds, the choice of derivatizing reagent dictates the ease of isolation, crystallinity, and spectral utility of the product. This guide compares the derivatization of 4'-nitroacetophenone using two distinct hydrazine reagents: 4-nitrophenylhydrazine (4-NPH) and 2,4-dinitrophenylhydrazine (2,4-DNPH) .

The Bottom Line:

  • For Qualitative Identification: 2,4-DNPH is the superior choice. The resulting derivative (4'-nitroacetophenone 2,4-dinitrophenylhydrazone) exhibits a higher melting point, lower solubility, and rapid crystallization, making it the industry standard for "fingerprinting" ketones.

  • For Biological & Spectral Studies: 4-NPH derivatives are often preferred in structure-activity relationship (SAR) studies for antimicrobial agents, where the steric bulk of the second nitro group in 2,4-DNPH might be undesirable.

Chemical Reaction & Mechanism

Both reagents react with 4'-nitroacetophenone via an acid-catalyzed nucleophilic addition-elimination mechanism. The reaction proceeds through a tetrahedral intermediate (carbinolamine) which then dehydrates to form the hydrazone.

Reaction Pathway

ReactionMechanism Substrate 4'-Nitroacetophenone (Ketone) Inter Tetrahedral Intermediate Substrate->Inter + H+ (Catalyst) Reagent Hydrazine Reagent (R-NH-NH2) Reagent->Inter Nucleophilic Attack Product Hydrazone Derivative Inter->Product - H2O (Elimination) Water H2O Inter->Water

Figure 1: General mechanism for the condensation of 4'-nitroacetophenone with hydrazine reagents.

Mechanistic Nuance:

  • Nucleophilicity: 4-Nitrophenylhydrazine is more nucleophilic than 2,4-DNPH. The presence of two electron-withdrawing nitro groups on 2,4-DNPH significantly reduces the electron density on the terminal nitrogen. Consequently, 2,4-DNPH requires stronger acid catalysis (e.g., H₂SO₄/Phosphoric acid) to facilitate the reaction compared to 4-NPH, which often proceeds well in acetate-buffered media.

Comparative Technical Data

The following data contrasts the physical and chemical properties of the resulting derivatives.

Feature4'-Nitroacetophenone 4-nitrophenylhydrazone 4'-Nitroacetophenone 2,4-dinitrophenylhydrazone
Reagent Acronym 4-NPH2,4-DNPH (Brady's Reagent)
Product Color Yellow to Orange Red to Deep Orange
Melting Point ~190–210 °C (Broad range depending on isomer)265–267 °C (Sharp, often decomposes) [1]
Crystallinity Moderate; may require recrystallization to induce precip.High; precipitates almost immediately.
Solubility Sparingly soluble in EtOH; soluble in hot AcOH.Highly insoluble in EtOH/Water (Ideal for isolation).
UV-Vis Shift

~380-390 nm

~400-410 nm (Bathochromic shift)
Primary Utility Biological assays (antimicrobial pharmacophore).Qualitative ID (Melting point determination).[1][2][3]

Key Insight - The "Melting Point Gap": The 2,4-DNPH derivative melts at a significantly higher temperature (~266°C) than the 4-NPH analog. This high melting point, combined with low solubility, is why 2,4-DNPH is the standard for identification—it separates the derivative cleanly from the lower-melting starting material (4'-nitroacetophenone, MP: 80°C).

Experimental Protocols

Method A: Synthesis using 2,4-DNPH (Brady's Method)

Best for: Rapid identification and high-purity isolation.

Reagents:

  • 4'-Nitroacetophenone (0.5 g)

  • 2,4-Dinitrophenylhydrazine (0.5 g)

  • Methanol (min. 20 mL)

  • Conc. Sulfuric Acid (2 mL)

Workflow:

  • Preparation of Brady's Reagent: Dissolve 0.5 g of 2,4-DNPH in 2 mL of conc. sulfuric acid.[1][4] Add this dropwise to 15 mL of methanol with stirring. (Caution: Exothermic).

  • Substrate Solution: Dissolve 0.5 g of 4'-nitroacetophenone in 5 mL of methanol.

  • Reaction: Add the substrate solution to the Brady's reagent.

  • Observation: A voluminous red-orange precipitate should form immediately or within 5 minutes.

  • Isolation: Cool in an ice bath for 10 minutes. Filter under vacuum.

  • Purification: Recrystallize from hot ethanol or ethyl acetate to obtain sharp-melting crystals.

Method B: Synthesis using 4-Nitrophenylhydrazine

Best for: Creating libraries for biological screening.

Reagents:

  • 4'-Nitroacetophenone (1.0 eq)

  • 4-Nitrophenylhydrazine (1.1 eq)

  • Ethanol (Solvent)[5]

  • Glacial Acetic Acid (Catalyst)[4]

Workflow:

  • Dissolution: Dissolve 4'-nitroacetophenone in warm ethanol.

  • Addition: Add 4-nitrophenylhydrazine dissolved in a minimal amount of acetic acid/ethanol mixture.

  • Reflux: Heat the mixture at reflux (approx. 78°C) for 30–60 minutes. Note: 4-NPH is less reactive than phenylhydrazine but more nucleophilic than 2,4-DNPH; mild heat ensures completion.

  • Precipitation: Cool to room temperature. If no solid forms, add water dropwise until turbidity appears, then cool on ice.

  • Isolation: Filter the yellow/orange solid and wash with cold dilute ethanol.

Analytical Validation Workflow

To confirm the identity of the synthesized hydrazones, follow this validation logic:

ValidationLogic Start Crude Hydrazone TLC TLC Analysis (Hexane:EtOAc 7:3) Start->TLC MP Melting Point Determination TLC->MP Decision Is MP Sharp? MP->Decision Recryst Recrystallize (Hot EtOH) Decision->Recryst No (>2°C range) Final Final Validation (NMR/IR) Decision->Final Yes Recryst->MP

Figure 2: Step-by-step validation logic for hydrazone derivatives.

Spectral Characteristics:

  • IR Spectroscopy: Look for the disappearance of the ketone C=O stretch (~1680 cm⁻¹) and the appearance of the C=N hydrazone stretch (~1610-1630 cm⁻¹).

  • NMR: The NH proton in hydrazones is typically deshielded, appearing downfield (9-12 ppm) depending on the solvent and hydrogen bonding.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for 2,4-DNP melting points).
  • Shriner, R. L.; Fuson, R. C. The Systematic Identification of Organic Compounds; Wiley: New York. (Classic text for qualitative organic analysis).[3]

  • BenchChem. Technical Guide: Characterization of Acetophenone 2,4-Dinitrophenylhydrazone. Link (Accessed Oct 2025).

  • ChemicalBook. 4-Aminoacetophenone and Derivatives Data. Link (Accessed Oct 2025).

  • PubChem. Acetophenone, (2,4-dinitrophenyl)hydrazone Compound Summary. Link (Accessed Oct 2025).

Sources

Technical Assessment: Elemental Analysis Validation of 4'-Nitroacetophenone 4-nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmark for the characterization of 4'-Nitroacetophenone 4-nitrophenylhydrazone , a conjugated Schiff base derivative often utilized in antibacterial research and as a colorimetric intermediate.

Precise elemental analysis (CHN) is the gold standard for validating the purity of hydrazone derivatives, which are prone to trapping solvent or retaining unreacted hydrazine. This document contrasts Theoretical elemental composition against Target Experimental values, establishing a self-validating protocol for researchers to assess synthesis quality.

Theoretical Framework & Stoichiometry

The synthesis involves the acid-catalyzed condensation of 4'-nitroacetophenone and 4-nitrophenylhydrazine . The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl, followed by dehydration.

Reaction Pathway Visualization

ReactionPathway R1 4'-Nitroacetophenone (C8H7NO3) Process Acid Catalysis (- H2O) R1->Process R2 4-Nitrophenylhydrazine (C6H7N3O2) R2->Process Product 4'-Nitroacetophenone 4-nitrophenylhydrazone (C14H12N4O4) Process->Product

Figure 1: Condensation pathway for the formation of the target hydrazone.

Theoretical Calculation (Stoichiometric Benchmark)

Based on the molecular formula


  and standard atomic weights (IUPAC), the theoretical composition is calculated below. This serves as the "True Value" for calibration.
  • Molecular Weight: 300.27 g/mol

  • Carbon (14):

    
     Da
    
  • Hydrogen (12):

    
     Da
    
  • Nitrogen (4):

    
     Da
    
  • Oxygen (4):

    
     Da
    

Comparative Analysis: Calculated vs. Experimental

In high-quality organic synthesis, experimental elemental analysis should fall within


  of the theoretical value. Deviations outside this range indicate specific impurity profiles common to hydrazone chemistry.
Data Comparison Table
ElementTheoretical Value (%)Target Experimental Range (99% Purity)Acceptable Deviation Limit
Carbon (C) 56.00% 55.60% – 56.40%

Hydrogen (H) 4.03% 3.63% – 4.43%

Nitrogen (N) 18.66% 18.26% – 19.06%

Interpretation of Deviations

Researchers often encounter specific deviations. Use this causality matrix to diagnose synthesis errors:

  • Low %C / High %H:

    • Cause:Solvent Entrapment. Hydrazones form rigid crystal lattices that often trap Ethanol or Water.

    • Solution: Vacuum dry at 60°C for 24 hours.

  • High %N:

    • Cause:Unreacted Hydrazine. 4-Nitrophenylhydrazine is difficult to wash away if the product is not recrystallized properly.

    • Solution: Recrystallize from hot ethanol; ensure thorough washing with cold ethanol.

  • Low %C / Low %N:

    • Cause:Inorganic Contamination. Presence of silica gel (from column) or salts (catalyst neutralization).

    • Solution: Filter hot solution during recrystallization; check ash content.

Experimental Validation Protocol

To achieve the "Target Experimental Range" defined above, follow this self-validating synthesis workflow. This protocol minimizes the common impurities (unreacted hydrazine and solvent traps) that skew elemental analysis.

Synthesis Workflow Visualization

Workflow Start Start: Reagent Prep Mix Dissolution: Dissolve 1.0 eq Ketone + 1.1 eq Hydrazine in hot Ethanol Start->Mix Catalyst Catalysis: Add 3-5 drops Glacial Acetic Acid Mix->Catalyst Reflux Reaction: Reflux at 78°C for 2-3 Hours (Monitor via TLC) Catalyst->Reflux Cool Precipitation: Cool to RT, then Ice Bath (0°C) Reflux->Cool Filter Filtration: Vacuum filter, wash with cold EtOH Cool->Filter Purify Purification: Recrystallize from EtOH (Crucial for CHN accuracy) Filter->Purify Crude Product Dry Drying: Vacuum Oven (60°C, 24h) Purify->Dry Analyze Validation: Perform CHN Analysis Dry->Analyze

Figure 2: Step-by-step synthesis and purification workflow to ensure analytical grade purity.

Detailed Methodology
  • Reagent Preparation:

    • Dissolve 4'-Nitroacetophenone (1.65 g, 10 mmol) in absolute ethanol (20 mL).

    • Separately, dissolve 4-Nitrophenylhydrazine (1.53 g, 10 mmol) in warm ethanol (20 mL) containing 0.5 mL glacial acetic acid.

    • Note: Using a slight excess of hydrazine is common, but 1:1 stoichiometry is preferred here to prevent contamination, as the hydrazine is difficult to remove.

  • Reaction:

    • Combine solutions and reflux at 78°C for 3 hours.

    • The solution should darken (yellow/orange) as the conjugated system forms.

    • Checkpoint: TLC (Hexane:Ethyl Acetate 7:3) should show the disappearance of the ketone spot (

      
      ).
      
  • Isolation & Purification (Critical for CHN):

    • Cool the mixture to room temperature, then chill in an ice bath.

    • Filter the precipitate.[1]

    • Recrystallization: Dissolve the crude solid in the minimum amount of boiling ethanol. Allow to cool slowly to form defined crystals. This step releases trapped impurities that skew elemental analysis.

  • Drying:

    • Dry under vacuum at 60°C for at least 24 hours. Failure to dry completely is the #1 cause of CHN failure (high H, low C).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.). 4'-Nitroacetophenone 4-nitrophenylhydrazone (CID 5718061).[2] National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

Sources

A Comparative Analysis of the Biological Efficacy of Mono-nitro vs. Di-nitro Hydrazones: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the hydrazone scaffold stands out as a privileged structure, consistently yielding compounds with a broad spectrum of biological activities. The introduction of nitro groups to this scaffold has been a common strategy to enhance potency, leveraging their strong electron-withdrawing properties. This guide provides a comparative analysis of the biological efficacy of mono-nitro and di-nitro substituted hydrazones, offering insights into their structure-activity relationships and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of nitro-group substitution on the biological performance of hydrazone derivatives.

The Influence of Nitro Substitution on Biological Activity: A Mechanistic Overview

The bioactivity of nitro-substituted aromatic compounds is intrinsically linked to the reductive metabolism of the nitro group.[1][2][3][4][5] Within the hypoxic microenvironment of tumors or inside microbial cells, nitroreductases can reduce the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[2][5] These reactive species can subsequently inflict damage on critical cellular macromolecules like DNA and proteins, leading to cell death.[1][3][4] The presence of one or more nitro groups can, therefore, be a key determinant of a compound's cytotoxic or antimicrobial potential.

Hydrazones themselves are a versatile class of compounds known to exhibit a wide array of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[6][7] The core pharmacophore, -NHN=CH-, provides a flexible linker that can be readily modified to optimize biological activity.[8] When combined with nitro-aromatic moieties, the resulting nitro-substituted hydrazones often display enhanced efficacy.

Comparative Efficacy: Insights from Experimental Data

Direct, head-to-head comparative studies of mono-nitro versus di-nitro hydrazones under identical experimental conditions are not abundant in the literature. However, by examining data across various studies, a general understanding of their relative efficacy can be pieced together.

Amoebicidal Activity: A Case Study

A study on the amoebicidal activity of a series of nitro-substituted hydrazones provides a rare direct comparison. The results, summarized in Table 1, indicate that the position and number of nitro groups significantly impact the compound's potency against Entamoeba histolytica.

CompoundSubstitutionIC50 (µM)
1 o-nitro75
2 m-nitro0.84
3 p-nitro7
4 di-nitro (o,p)25
Metronidazole (Reference)6.3
Table 1: Comparative amoebicidal activity of mono- and di-nitro hydrazone derivatives. Data extracted from a study on newly synthesized hydrazones.[2]

Interestingly, the mono-nitro substituted compound with the nitro group at the meta position (Compound 2) exhibited the highest potency, being over 7-fold more active than the reference drug, metronidazole.[2] The di-nitro derivative (Compound 4) showed intermediate activity, suggesting that simply increasing the number of nitro groups does not guarantee enhanced efficacy.[2] This highlights the importance of the overall molecular geometry and electronic distribution in determining biological activity.

Anticancer Cytotoxicity

In the realm of oncology, nitro-substituted hydrazones have been extensively investigated for their cytotoxic effects against various cancer cell lines. While direct comparative studies are scarce, the available data suggests that the presence of a nitro group is often beneficial for anticancer activity.

Structure-activity relationship (SAR) studies on dihydrazone derivatives have shown that electron-withdrawing groups, such as the nitro group (-NO2), favor DNA binding and anticancer activity.[9] In one study, a p-nitro substituted hydrazone analog demonstrated the most potent activity against the Colo-205 cancer cell line with an IC50 of 20.5 µM.[10] Another study on 5-nitrosalicylaldehyde arylhydrazones reported IC50 values in the low micromolar range against MCF-7 and HCT116 cancer cell lines.[11]

While these studies underscore the potential of mono-nitro hydrazones, further research is needed to systematically evaluate the impact of introducing a second nitro group on anticancer potency and selectivity.

Antimicrobial Efficacy

The antimicrobial properties of nitro-substituted hydrazones are well-documented. The nitrofurans, a class of antibiotics containing a 5-nitrofuran ring, are a testament to the effectiveness of this chemical motif.[5][12] Several studies have reported potent antibacterial activity for newly synthesized mono-nitro hydrazones against a range of Gram-positive and Gram-negative bacteria.[3][4][13] For instance, certain nitrofurazone analogues have demonstrated significantly higher activity than the parent drug and other reference antibiotics.[5][12]

In a comparative study of two hydrazones, the compound with a para-nitro group exhibited a broader spectrum of antimicrobial activity, suggesting a positive contribution of the nitro substituent.[4][14] However, a direct comparison with a di-nitro analog was not performed.

Proposed Mechanisms of Action

The biological effects of nitro-substituted hydrazones are often multifactorial, involving various cellular pathways.

Anticancer Mechanism: Induction of Apoptosis

A common mechanism by which nitro-substituted hydrazones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur via the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, or both.

The intrinsic pathway is often initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[15][16][17][18] This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.[15][16] Several studies have shown that hydrazone derivatives can induce apoptosis through the modulation of Bcl-2 family proteins, leading to the activation of the mitochondrial pathway.[15][16]

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Nitro_Hydrazone Mono/Di-Nitro Hydrazone Bcl2_Family Modulation of Bcl-2 Family Proteins Nitro_Hydrazone->Bcl2_Family Induces Mito_Potential Loss of Mitochondrial Membrane Potential Bcl2_Family->Mito_Potential Cytochrome_c Cytochrome c Release Mito_Potential->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Antimicrobial Mechanism: Reductive Activation and Macromolecular Damage

The antimicrobial action of nitro-compounds is primarily dependent on the reductive activation of the nitro group by microbial nitroreductases.[1][2][3][4][5] This process is more efficient under the anaerobic or microaerophilic conditions often found in microbial environments. The resulting reactive nitrogen species can cause widespread damage to cellular components.

Key targets for these reactive intermediates include:

  • DNA: Covalent binding to DNA can lead to strand breaks and inhibition of replication and transcription.[1][3][4]

  • Proteins: Modification of amino acid residues can lead to enzyme inactivation and disruption of cellular processes.[1]

  • Lipids: Peroxidation of membrane lipids can compromise membrane integrity.

Experimental Protocols for Efficacy Evaluation

To facilitate further research and comparative studies, standardized protocols for evaluating the biological efficacy of these compounds are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[6][19][20][21]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (mono-nitro and di-nitro hydrazones) and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment Incubation Incubate (24-72h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Buffer Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][12][22][23]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[12]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[9][10]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland turbidity standard.[12]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).[10]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[12]

Apoptosis Detection: Annexin V Staining

The Annexin V assay is a common method for detecting early-stage apoptosis.[13][14][24][25][26]

Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry.[24][25] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).[24][25]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compounds to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).[26]

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.[26]

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[13][24]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[26]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the populations of viable, early apoptotic, and late apoptotic/necrotic cells.[24]

Conclusion and Future Perspectives

The available evidence suggests that the incorporation of nitro groups into the hydrazone scaffold is a viable strategy for enhancing biological efficacy. However, the relationship between the number of nitro groups and the resulting activity is not always linear and is highly dependent on the specific molecular context. The amoebicidal case study demonstrates that a mono-nitro derivative can be significantly more potent than a di-nitro analog, emphasizing the importance of optimizing the substitution pattern.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. Available at: [Link]

  • The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology Society. Available at: [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

  • Broth Microdilution. MI - Microbiology. Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. Available at: [Link]

  • Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG. Available at: [Link]

  • Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α). PMC. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • MTT Cell Assay Protocol. University of Texas Health Science Center at San Antonio. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine: An anticancer agent targeting hypoxic cells. PMC. Available at: [Link]

  • MTT-Cell Based Proliferation/Toxicity Assay. Fivephoton Biochemicals. Available at: [Link]

  • Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. MDPI. Available at: [Link]

  • Trimethoxy-benzaldehyde levofloxacin hydrazone inducing the growth arrest and apoptosis of human hepatocarcinoma cells. PMC. Available at: [Link]

  • Synergistic induction of apoptosis in a cell model of human leukemia K562 by nitroglycerine and valproic acid. PMC. Available at: [Link]

  • Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6. PMC. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC. Available at: [Link]

  • A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed. PMC. Available at: [Link]

  • Time-course of apoptosis induction in carbonyl cyanide m-chlorophenylhydrazone (CCCP)-treated HL-60 cells. ResearchGate. Available at: [Link]

  • The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. Oncotarget. Available at: [Link]

Sources

reference standards for 4'-Nitroacetophenone 4-nitrophenylhydrazone characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reference Standard Landscape

In the precise characterization of carbonyl compounds, hydrazone derivatives serve as the historical and spectroscopic bedrock. While 2,4-dinitrophenylhydrazine (2,4-DNPH) is the ubiquitous analytical standard for quantifying ketones and aldehydes, the specific derivative 4'-Nitroacetophenone 4-nitrophenylhydrazone (4-NAP-4-NPH) occupies a critical niche.

Unlike the general-purpose 2,4-DNPH derivatives, 4-NAP-4-NPH is frequently investigated for its Non-Linear Optical (NLO) properties and solvatochromic behavior. Consequently, establishing it as a reference standard requires a distinct validation protocol that prioritizes crystallographic purity and electronic delocalization over simple retention time matching.

This guide outlines the definitive characterization workflow for 4-NAP-4-NPH, comparing its validation metrics against the industry-standard 2,4-DNPH analogue and direct chromatographic analysis.

Technical Identity & Structural Logic

Before characterization, we must define the analyte's structural logic. The molecule is a "push-pull" system extended by a hydrazone bridge, creating a conjugated pathway between two electron-withdrawing nitro groups.

  • Analyte: 4'-Nitroacetophenone 4-nitrophenylhydrazone[1][2]

  • Molecular Formula: C₁₄H₁₂N₄O₄

  • Precursors: 4-Nitroacetophenone + 4-Nitrophenylhydrazine

  • Key Structural Feature: The C=N hydrazone linkage acts as the spectroscopic "gatekeeper," significantly altering the UV-Vis and NMR profiles compared to the parent ketone.

Comparison of Reference Standard Candidates
Feature4-NAP-4-NPH (Target) 4-NAP-2,4-DNPH (Alternative) Underivatized Ketone
Primary Application NLO Materials, Solvatochromic ProbesQuantitative HPLC/UV AnalysisRaw Material QC
Molar Absorptivity (

)
High (Conjugated

-system)
Very High (Extended conjugation)Moderate
Crystallinity Needle-like (often solvated)Amorphous/MicrocrystallinePrismatic
Solubility Moderate in EtOH/DMSOLow (often precipitates)High in organic solvents
Detection Selectivity Specific (Red-shifted

)
General (Yellow/Orange precipitate)Low (UV overlap common)

Synthesis & Purification Protocol (Self-Validating)

To establish 4-NAP-4-NPH as a reference standard, you cannot rely on commercial reagent-grade purity. You must synthesize and recrystallize to >99.5% purity.

Step 1: Acid-Catalyzed Condensation

Principle: Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

  • Dissolution: Dissolve 10 mmol of 4-nitroacetophenone in 20 mL of hot ethanol.

  • Activation: In a separate flask, dissolve 11 mmol of 4-nitrophenylhydrazine hydrochloride in 15 mL of ethanol containing 1 mL of glacial acetic acid (catalyst).

  • Reaction: Combine solutions and reflux for 2 hours. The solution will darken (deep yellow/orange) as the conjugated system forms.

  • Isolation: Cool to room temperature, then to 4°C. Filter the precipitate.

Step 2: Differential Recrystallization (The Purification Key)

Crude hydrazones often trap unreacted hydrazine.

  • Solvent System: Use Ethanol:DMF (9:1) . The DMF helps solubilize the nitro-rich structure, while Ethanol acts as the anti-solvent upon cooling.

  • Protocol: Dissolve the crude solid in minimum boiling solvent. Hot filter to remove insoluble impurities. Cool slowly (1°C/min) to grow defect-free crystals suitable for X-ray or DSC analysis.

Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) - The Structural Validator

NMR is the only technique that definitively distinguishes the hydrazone from the azo-tautomer and confirms the E/Z isomerism (typically E is favored).

Methodology:

  • Solvent: DMSO-d₆ (Required due to low solubility of nitro-derivatives in CDCl₃).

  • Frequency: 400 MHz or higher.

Diagnostic Signals (Expected):

  • Hydrazone NH: A broad singlet typically appearing very downfield (10.0 – 11.5 ppm ) due to hydrogen bonding and electron withdrawal by the 4-nitrophenyl ring. Note: If this peak is missing, you may have formed the azine or the sample is wet.

  • Methyl Group: A sharp singlet at ~2.3 – 2.4 ppm .[3] This confirms the "acetophenone" backbone (methyl ketone).

  • Aromatic Region: Two distinct AA'BB' systems (8 protons total) in the 7.8 – 8.4 ppm range. The protons ortho to the nitro groups will be the most deshielded.

B. Thermal Analysis (DSC) - The Purity Validator

Unlike melting points (capillary method), Differential Scanning Calorimetry (DSC) provides a quantitative purity assessment via the Van't Hoff equation.

  • Protocol: Heat 2-3 mg sample from 50°C to 300°C at 10°C/min under N₂.

  • Acceptance Criteria:

    • Onset Temperature: Sharp endotherm (typically >220°C for bis-nitro hydrazones).

    • Peak Shape: Symmetrical. A "shoulder" on the low-temperature side indicates residual hydrazine or solvent inclusion.

C. HPLC-UV/Vis - The Quantitation Validator

This method validates the "performance" of the standard against the alternative (2,4-DNPH).

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Channel A (Purity): 254 nm (General aromatics).

    • Channel B (Selectivity): 390 nm (Hydrazone specific).

Performance Comparison: At 390 nm, the 4-NAP-4-NPH will show a dominant peak. Impurities (unreacted ketone) will be invisible at this wavelength, demonstrating the selectivity of the hydrazone method.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for establishing the reference standard, highlighting the "Go/No-Go" decision points.

ValidationWorkflow Start Crude 4-NAP-4-NPH Recryst Recrystallization (EtOH/DMF) Start->Recryst DSC DSC Analysis (Thermal Purity) Recryst->DSC NMR 1H-NMR (Structural ID) Recryst->NMR HPLC HPLC-UV (Chromatographic Purity) Recryst->HPLC Decision1 Sharp Endotherm? DSC->Decision1 Decision2 NH Peak @ >10ppm? NMR->Decision2 Decision3 Single Peak @ 390nm? HPLC->Decision3 Final Certified Reference Material (CRM) Decision1->Final Yes Reject Reject / Repurify Decision1->Reject No (Broad) Decision2->Final Yes Decision2->Reject No (Missing H) Decision3->Final >99.5% Decision3->Reject <99%

Caption: Figure 1. Orthogonal validation workflow for certifying 4-NAP-4-NPH. All three decision gates (Thermal, Structural, Chromatographic) must pass for CRM status.

Comparison with Alternatives

The choice between 4-NAP-4-NPH and the standard 2,4-DNPH derivative depends on the analytical goal.

Performance Metric4-NAP-4-NPH (This Product)4-NAP-2,4-DNPH (Alternative)Scientific Insight
Synthesis Yield Moderate (70-80%)High (>90%)The extra nitro group on 2,4-DNPH makes the hydrazine more acidic and reactive, driving the reaction to completion faster.
Spectral Distinctness

nm

nm
4-NAP-4-NPH is often preferred for NLO studies because its charge transfer band is more tunable than the rigid 2,4-DNP system.
Solubility (HPLC) Better in MeOH/ACNPoor (Requires THF/DMSO)Critical Advantage: 4-NAP-4-NPH is easier to handle in standard Reverse Phase HPLC mobile phases without precipitation issues.
Melting Point High (>200°C)Very High (>250°C)Both provide excellent derivative identification, but 2,4-DNPH derivatives often decompose before melting, making DSC difficult.

References

  • ResearchGate. "Synthesis, growth and characterization of a new promising organic nonlinear optical crystal: 4-Nitrophenyl hydrazone." ResearchGate Publication Database. Accessed October 26, 2023. [Link]

  • National Institute of Standards and Technology (NIST). "Acetophenone, 4'-nitro- Phase Change Data." NIST Chemistry WebBook, SRD 69. Accessed October 26, 2023. [Link]

  • PubChem. "4'-Nitroacetophenone 4-nitrophenylhydrazone Compound Summary." National Library of Medicine. Accessed October 26, 2023. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4'-Nitroacetophenone 4-nitrophenylhydrazone

[1][2]

Executive Summary: Immediate Action Plan

Do not dispose of this compound in municipal waste or standard chemical drains. 4'-Nitroacetophenone 4-nitrophenylhydrazone contains both nitro (


1234high-energy, potential shock-sensitive solid
  • Primary Disposal Method: High-temperature incineration (via licensed hazardous waste contractor).

  • Immediate Storage: Store in a cool, dry, dark area away from oxidizers and acids.

  • Waste Classification: Treat as Toxic and Potentially Reactive (Characteristic Waste).

Hazard Characterization & Causality

From the desk of the Senior Application Scientist: To handle this chemical safely, you must understand the molecular risks. This is not a benign organic solid; it is a derivative of 4-nitrophenylhydrazine , a known toxic agent and potential explosive.

Hazard DomainMechanism of ActionOperational Implication
Energetic Instability The molecule contains two nitro groups and a hydrazine linkage. While the hydrazone formation stabilizes the hydrazine, the presence of polynitro-aromatic systems creates a potential for rapid decomposition (deflagration) if subjected to high heat or friction.Avoid friction: Do not use ground glass joints or metal spatulas if the solid is caked. Use plastic or wood tools.
Chemical Toxicity Hydrazones can undergo acid-catalyzed hydrolysis, reverting to the parent ketone and 4-nitrophenylhydrazine . The latter is a potent hemotoxin and suspected carcinogen.pH Control: Never dispose of this compound in acidic waste streams. Keep waste pH neutral to alkaline (pH 7–9).
Environmental Impact Nitro-aromatics are persistent environmental pollutants and toxic to aquatic life.Zero Discharge: All residues, including contaminated gloves and paper, must be incinerated.
Pre-Disposal Stabilization & Segregation

Before packaging for disposal, the compound must be stabilized to prevent accidental reaction during transport.

  • Segregation Rule: Isolate from Strong Oxidizers (e.g., permanganates, nitrates) and Strong Acids .

  • State Check:

    • If Dry/Powder: Ensure the material is not "crusty" or crystallized around the cap, which indicates peroxide formation or shock-sensitive crystallization.

    • If in Solution: Verify the solvent. If dissolved in ether or THF, test for peroxides immediately.

Step-by-Step Disposal Protocol
Phase A: Packaging (The "Lab Pack" Method)
  • Primary Container: Transfer the substance into a chemically compatible container (High-Density Polyethylene - HDPE is preferred over glass to minimize breakage risk).

  • Solvent Wetting (Optional but Recommended): If the powder appears exceedingly dry or old, wet it slightly with a high-flashpoint compatible solvent (e.g., mineral oil or water, if compatible) to desensitize it against friction. Note: Only do this if authorized by your facility's specific SOP.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness minimum).

  • Absorbent: Place the bagged container into a larger drum or bucket lined with vermiculite or clay absorbent. This cushions the container against shock.

Phase B: Labeling & Regulatory Coding

Accurate labeling is the primary defense against downstream accidents.

  • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (4'-Nitroacetophenone 4-nitrophenylhydrazone)

  • UN Number: UN 2811 (Standard for toxic organic solids) or UN 1325 (Flammable solid) if flammability is the primary tested hazard.

  • EPA/RCRA Waste Codes:

    • D001: (Ignitable) - If the solid burns vigorously.

    • D003: (Reactive) - If the material is potentially explosive (conservative classification).

    • Note: While not explicitly P-listed (unlike P092 Phenylhydrazine), best practice dictates treating it with the same rigor.

Phase C: Handoff

Coordinate with your Environmental Health & Safety (EHS) office for pickup. Do not transport this material in a personal vehicle.

Operational Workflow (Visualized)

DisposalWorkflowStartWaste Generation:4'-Nitroacetophenone4-nitrophenylhydrazoneAssessAssessment:Is material dry/old?Start->AssessWetAction:Wet with inert solvent(Desensitize)Assess->WetYes (Shock Risk)SegregateSegregation:Separate from Acids& OxidizersAssess->SegregateNo (Stable)Wet->SegregatePackPackaging:HDPE Bottle -> Bag ->Vermiculite -> DrumSegregate->PackLabelLabeling:UN 2811 / D003'Toxic/Reactive'Pack->LabelIncinerateFinal Disposal:High-Temp IncinerationLabel->Incinerate

Figure 1: Decision logic for the safe assessment, stabilization, and disposal of nitro-hydrazone derivatives.

Emergency Contingencies

In case of a spill:

  • Evacuate: Clear the immediate area (10-meter radius).

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and an N95 or P100 respirator.

  • Neutralization: Do not use dry paper towels (static friction risk). Wet the spill with water or a specific spill kit solvent.

  • Cleanup: Scoop (do not sweep) using a plastic scoop into a disposal container.

References
  • PubChem. (n.d.). 4'-Nitroacetophenone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

Personal protective equipment for handling 4'-Nitroacetophenone 4-nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency Safety Profile & Risk Assessment

As researchers, we often underestimate the latent energy within hydrazone derivatives. 4'-Nitroacetophenone 4-nitrophenylhydrazone is not a standard bench reagent; it is a bis-nitro aromatic system . The conjugation of two nitro groups via a hydrazone bridge creates a molecule that presents two distinct, critical hazards: Energetic Instability and Acute Heme-Toxicity .

Do not treat this merely as "irritating dust."[1] Treat it as a potential energetic material and a methemoglobinemia-inducing agent.

The Hazard Triad
Hazard ClassSpecific RiskMechanism of Action
Energetic/Explosive Shock/Heat Sensitivity The C=N-N linkage, flanked by electron-withdrawing nitro groups, lowers the activation energy for decomposition. Dry crystals may be shock-sensitive.
Acute Toxicity Methemoglobinemia Nitro-aromatics can oxidize ferrous hemoglobin (Fe2+) to ferric (Fe3+), inhibiting oxygen transport. Cyanosis (blue skin) is a late indicator.
Physical Hazard Electrostatic Discharge (ESD) Fine organic powders with nitro groups are prone to static buildup. A spark discharge can trigger rapid decomposition.

Part 2: Personal Protective Equipment (PPE) Strategy

Standard "lab coat and glasses" are insufficient for solid-state handling of this compound. We employ a Layered Defense Strategy designed to mitigate inhalation, dermal absorption, and ballistic projection (in case of decomposition).

The PPE Decision Matrix

PPE_Matrix Start Task Assessment State Physical State? Start->State Solid Dry Solid / Powder State->Solid Weighing/Synthesis Solution Dilute Solution (<0.1M) State->Solution Analysis/Aliquot Resp Respiratory: N95 or P100 (Fit-Tested) Solid->Resp Hand Dermal: Double Nitrile (0.11mm min) + Tyvek Sleeves Solid->Hand Eye Ocular: Chemical Goggles (ANSI Z87.1) + Face Shield Solid->Eye RespSol Respiratory: Fume Hood (Sash at 18 inches) Solution->RespSol HandSol Dermal: Single Nitrile Gloves (Change immediately on splash) Solution->HandSol EyeSol Ocular: Safety Glasses (Side Shields) Solution->EyeSol

Figure 1: PPE Selection Logic based on physical state. Note the escalation to face shields and double-gloving for solid handling.

Detailed PPE Specifications
  • Respiratory Protection:

    • Solid: Use a fit-tested N95 or P100 respirator if weighing outside a containment enclosure. Ideally, weigh inside a Powder Containment Hood or a Class II Biosafety Cabinet.

    • Reasoning: Nitro-aromatic dust is rapidly absorbed via the lungs, bypassing first-pass metabolism.

  • Dermal Protection:

    • Glove Protocol: Double-gloving is mandatory.

      • Inner Layer: 4 mil Nitrile (Tactility).

      • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical Resistance).

    • Technique: Inspect gloves for micro-tears before use. Replace the outer pair immediately upon visible contamination.

  • Ocular Protection:

    • Requirement: Indirect-vent chemical splash goggles.

    • Why not safety glasses? In the event of a "puff" or minor deflagration, safety glasses allow dust/debris to bypass the lens. Goggles seal the orbital area.

Part 3: Operational Handling Protocol

This protocol is designed to eliminate static , friction , and heat —the three initiators of hydrazone decomposition.

Step 1: Weighing & Transfer (The Critical Zone)
  • Static Control: Never pour the powder directly from the stock bottle. Use an antistatic gun or ionizer bar if available.

  • Tool Selection: Use PTFE (Teflon) or wood spatulas .

    • Prohibition:[2]DO NOT use metal spatulas. Metal-on-glass friction can generate sparks or localized hot spots sufficient to initiate energetic nitro compounds.

  • Vessel: Weigh into a tared glass vial or aluminum boat. Avoid plastic weigh boats if static is high (the powder will "jump").

Step 2: Reaction Setup
  • Solvent First: Add solvent to the reaction vessel before adding the solid hydrazone if possible, or add the solid slowly to the solvent. This acts as a heat sink.

  • Temperature: Do not heat dry crystals. If heating is required (e.g., recrystallization), ensure the material is fully submerged in solvent.

  • Atmosphere: Run reactions under Nitrogen or Argon to prevent oxidative side reactions, though the primary risk is thermal/shock.

Step 3: Decontamination
  • Surface Cleaning: Wipe surfaces with a 10% surfactant (soap) solution , followed by ethanol.

  • Why? Ethanol alone may spread the hydrophobic powder. Surfactants encapsulate the particles.

Part 4: Waste Disposal & Deactivation

Disposal of nitro-hydrazones requires segregation from standard organic waste to prevent the formation of "hot" waste drums.

Disposal Workflow

Waste_Flow Waste Waste Material Type Type? Waste->Type SolidWaste Solid / Filter Cake Type->SolidWaste LiqWaste Mother Liquor / Solvents Type->LiqWaste Segregate Segregate into Solid Hazardous Waste SolidWaste->Segregate Compatible Compatible Solvents? (No Ketones/Aldehydes) LiqWaste->Compatible Label Label: 'Oxidizing/Toxic' DO NOT COMPACT Segregate->Label Stream Halogenated/Non-Halogenated Organic Waste Compatible->Stream Yes

Figure 2: Waste segregation logic. Note the prohibition on compacting solid waste containing this compound.

Specific Disposal Rules
  • No Compaction: Never place solid waste containing this hydrazone into a compactor. Mark the container: "HIGH ENERGY - DO NOT COMPACT."

  • Solvent Compatibility: Ensure the liquid waste stream does not contain strong oxidizers (e.g., nitric acid) or strong reducing agents.

  • Quenching (Spills): For minor spills, cover with sand or vermiculite. Do not use paper towels (creates a flammable wick). Collect using non-sparking tools.

References

  • Fisher Scientific. (2021).[2] Safety Data Sheet: 4'-Nitroacetophenone. Retrieved from

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Nitrophenylhydrazine (moistened with water). Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7487, 4'-Nitroacetophenone. Retrieved from

  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (General reference for Nitro-aryl hydrazone instability).

Sources

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